6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Description
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Properties
IUPAC Name |
6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-7-3-2-4-9-8(7)6-10/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSQOHDWJKTBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595790 | |
| Record name | 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885959-20-6 | |
| Record name | 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, a key heterocyclic scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with field-proven insights to offer a practical and in-depth resource.
Introduction and Significance
This compound is a saturated bicyclic amine that has garnered interest in drug discovery as a versatile building block. Its rigid, three-dimensional structure makes it an attractive scaffold for developing ligands that can selectively target various receptors and enzymes. The presence of a secondary amine within the pyrrolidine ring and a tertiary amine in the piperidine ring provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.
The core structure of octahydro-1H-pyrrolo[3,4-b]pyridine is a key component in a number of patented compounds, indicating its importance in the development of novel therapeutics. This guide will delve into the known and predicted chemical properties of the 6-methyl derivative, offering a foundational understanding for its application in research and development.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific derivative is not widely published in peer-reviewed literature, we can infer its properties based on its structure and data from chemical suppliers.
Predicted Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂ | - |
| Molecular Weight | 154.25 g/mol | - |
| Boiling Point | 224.9±20.0 °C (at 760 mmHg) | |
| Density | 0.96±0.1 g/cm³ | |
| pKa | 10.16±0.40 | |
| LogP | 0.82 |
Note: These values are computationally predicted and should be confirmed experimentally.
Spectroscopic Characterization (Expected)
The structural identification of this compound would rely on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the number of stereoisomers and the overlapping signals of the methylene protons on the two rings. Key signals would include a singlet for the N-methyl group (likely around 2.2-2.5 ppm) and a broad singlet for the N-H proton of the pyrrolidine ring.
-
¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The N-methyl carbon would appear as a characteristic signal around 40-45 ppm.
-
Mass Spectrometry: The nominal mass would be 154, with the high-resolution mass spectrum confirming the elemental composition of C₉H₁₈N₂.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad N-H stretching band in the region of 3300-3500 cm⁻¹ and C-H stretching bands just below 3000 cm⁻¹.
Synthesis and Stereochemistry
The synthesis of octahydropyrrolo[3,4-b]pyridine scaffolds often involves multi-step sequences. A common approach involves the construction of the pyrrolidine ring onto a pre-existing piperidine core.
Representative Synthetic Workflow
A plausible synthetic route could start from a suitable piperidine precursor, followed by the annulation of the pyrrolidine ring. The N-methylation would likely be one of the final steps. The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic workflow for this compound.
Stereochemical Considerations
The this compound structure contains multiple chiral centers, leading to the possibility of several stereoisomers. The specific stereochemistry can have a profound impact on the biological activity of the final compound. Therefore, stereoselective synthesis or chiral separation of the final product is often a critical consideration in its application for drug development. The relative stereochemistry of the ring fusion will dictate the overall three-dimensional shape of the molecule.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the two nitrogen atoms.
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N-H of the Pyrrolidine Ring: The secondary amine is a key functional handle for introducing a wide variety of substituents. It can undergo acylation, alkylation, arylation, and sulfonylation reactions to build out different pharmacophores. This position is often used to modulate the compound's interaction with its biological target.
-
N-Methyl of the Piperidine Ring: The tertiary amine is basic and will be protonated at physiological pH. This positive charge can be important for forming ionic interactions with a target protein, such as engaging with an aspartate or glutamate residue.
Role as a Privileged Scaffold
The octahydropyrrolo[3,4-b]pyridine core can be considered a "privileged scaffold" in medicinal chemistry. Its rigid conformation reduces the entropic penalty of binding to a target, potentially leading to higher affinity and selectivity. Its three-dimensional nature allows for the exploration of chemical space in ways that flat, aromatic rings cannot.
This scaffold is found in patented compounds investigated for a range of biological targets, although specific details are often proprietary. The general approach is to use the scaffold to correctly orient substituents that will interact with the binding site of a protein.
The following diagram illustrates the logical relationship of this scaffold in a drug discovery context.
Caption: Logical flow from scaffold to target binding in drug discovery.
Experimental Protocol: Representative N-Acylation
The following is a representative, generalized protocol for the N-acylation of the pyrrolidine nitrogen.
Objective: To couple an acyl chloride with this compound.
Materials:
-
This compound
-
Acyl chloride (R-COCl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. The reaction may be exothermic, so cooling in an ice bath may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Self-Validation: The success of the protocol is validated at each stage. The reaction's completion is confirmed by analytical techniques. The purity of the final product is assessed after purification, and its identity is confirmed by spectroscopic methods (NMR, MS).
Conclusion
This compound is a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure and multiple points for functionalization make it a versatile scaffold for the design of novel therapeutic agents. While detailed public data on this specific derivative is limited, its properties and reactivity can be reliably inferred from its structure and comparison to related compounds. A thorough understanding of its synthesis, stereochemistry, and chemical reactivity is essential for its effective application in drug discovery programs.
An In-Depth Technical Guide to the 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine scaffold is a pivotal structural motif in modern medicinal chemistry. As a saturated bicyclic diamine, its rigid, three-dimensional architecture offers a unique platform for the development of targeted therapeutics. This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, synthesis, and analytical characterization. Particular emphasis is placed on its critical role as a key intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. The document elucidates the structure-activity relationships conferred by this scaffold and details its interaction with bacterial topoisomerase enzymes, offering field-proven insights for professionals in drug discovery and development.
Introduction: A Scaffold of Significance
The octahydropyrrolo[3,4-b]pyridine core is a compelling scaffold in drug design due to its conformational rigidity and the spatial orientation of its nitrogen atoms. The addition of a methyl group at the 6-position, creating this compound, further refines its steric and electronic properties. While the broader class of unsaturated pyrrolopyridines exhibits a wide range of biological activities, including anticancer, antidiabetic, and antiviral properties, the saturated octahydro variant has gained prominence primarily through its incorporation into the antibiotic moxifloxacin.[1] In this context, the specific stereochemistry of the scaffold is crucial for its biological function. This guide will delve into the technical nuances of this important molecule, providing a foundational understanding for its application in research and development.
Molecular Structure and Physicochemical Properties
The this compound molecule consists of a fused pyrrolidine and piperidine ring system, with a methyl group attached to the nitrogen atom at position 6. This structure imparts specific chemical and physical properties that are essential for its function as a building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 885959-20-6 | [2] |
| Molecular Formula | C₈H₁₆N₂ | [2] |
| Molecular Weight | 140.23 g/mol | [2] |
| Appearance | Liquid | [3] |
| Purity | >97% (typical) | [3] |
| InChI Key | ACSQOHDWJKTBRH-UHFFFAOYSA-N | [3] |
The Criticality of Stereochemistry
The biological activity of molecules derived from the octahydropyrrolo[3,4-b]pyridine scaffold is intrinsically linked to their stereochemistry. The fusion of the two rings creates two chiral centers at the bridgehead carbons (4a and 7a). This gives rise to the possibility of different stereoisomers. In the context of its most significant application, the side chain of moxifloxacin is the specific (4aS,7aS) stereoisomer of octahydro-1H-pyrrolo[3,4-b]pyridine.[4][5] This precise spatial arrangement is critical for the optimal binding of moxifloxacin to its bacterial targets, DNA gyrase and topoisomerase IV.[6] Therefore, stereoselective synthesis is not merely an academic exercise but a critical necessity for producing the biologically active end-product.
Stereoselective Synthesis: A Methodological Deep Dive
The synthesis of the enantiomerically pure (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is a key challenge and a major focus of process chemistry for moxifloxacin production. Several patented methods describe multi-step sequences to achieve the desired stereochemistry with high optical purity.[7][8][9] Below is a representative, multi-step synthetic workflow.
Experimental Protocol: Stereoselective Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine
This protocol is a composite of methodologies described in the patent literature, emphasizing stereochemical control.
Step 1: Enzymatic Resolution
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A racemic mixture of dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate is subjected to enzymatic hydrolysis. The choice of enzyme is critical for the selective hydrolysis of one enantiomer, allowing for the separation of the desired (2S,3R) stereoisomer.[7] This step establishes the initial chirality.
Step 2: Cyclization to Form the Fused Ring System
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The isolated (2S,3R)-dicarboxylate is converted into a (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione intermediate.[8] This intramolecular cyclization locks in the relative stereochemistry of the bridgehead carbons.
Step 3: Conversion to the Pyrrolopyridine Core
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The hexahydrofuro[3,4-b]pyridine-5,7-dione is then transformed into the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. This typically involves reduction and other functional group manipulations to yield the final diamine scaffold with an optical purity exceeding 99%.[9]
Causality in Experimental Choices: The use of enzymatic resolution in the initial step is a cornerstone of this synthetic strategy. It provides a highly efficient and environmentally friendly method for obtaining an enantiomerically enriched starting material. The subsequent cyclization and reduction steps are designed to proceed with high stereochemical fidelity, preserving the chirality established in the first step.
Caption: Stereoselective synthesis workflow for (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the protons on the pyrrolidine and piperidine rings. The N-methyl group would appear as a singlet further downfield.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule. The N-methyl carbon would be found in the upfield region, while the carbons adjacent to the nitrogen atoms would be shifted downfield.
Infrared (IR) Spectroscopy
The FTIR spectrum provides information about the functional groups present. Key expected absorptions include:
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C-H stretching: Strong bands in the 2800-3000 cm⁻¹ region, characteristic of saturated hydrocarbons.
-
N-H stretching: A band in the 3200-3500 cm⁻¹ region for the secondary amine in the parent octahydropyrrolo[3,4-b]pyridine. This would be absent in the 6-methyl derivative.
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C-N stretching: Bands in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For C₈H₁₆N₂, the expected molecular ion peak [M]⁺ would be at m/z 140. The fragmentation pattern would likely involve the cleavage of the C-C bonds adjacent to the nitrogen atoms and the loss of small neutral molecules.
| Spectroscopic Data (Expected) | Key Features |
| ¹H NMR | Aliphatic signals (1.5-3.5 ppm), N-methyl singlet |
| ¹³C NMR | Signals for 8 distinct carbons, N-methyl signal upfield |
| FTIR (cm⁻¹) | C-H stretch (2800-3000), C-N stretch (1000-1250) |
| Mass Spec (m/z) | Molecular ion [M]⁺ at 140 |
Application in Drug Development: The Moxifloxacin Paradigm
The primary and most well-documented application of the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine scaffold is as the C-7 side chain of moxifloxacin.[4] This component is crucial for the drug's potent antibacterial activity and its broad spectrum, which includes Gram-positive and Gram-negative bacteria.[6]
Mechanism of Action
Moxifloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][10] These enzymes are responsible for managing the topology of bacterial DNA during replication, transcription, and repair.[11]
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Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. Moxifloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to an accumulation of double-strand breaks in the bacterial chromosome.[10]
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is crucial for the separation of daughter chromosomes after replication. Inhibition by moxifloxacin prevents this separation, leading to cell division arrest.[11]
The octahydropyrrolo[3,4-b]pyridine side chain plays a direct role in the binding affinity and specificity of moxifloxacin for these enzymes. Its three-dimensional structure and the presence of the basic nitrogen atoms are key for interacting with the active site of the topoisomerases.[12]
Caption: Mechanism of action of moxifloxacin targeting bacterial topoisomerases.
Structure-Activity Relationship (SAR)
The octahydropyrrolo[3,4-b]pyridine moiety at the C-7 position of the fluoroquinolone core is a determining factor in the antibacterial spectrum and potency of moxifloxacin. Structure-activity relationship studies have shown that bulky and basic side chains at this position enhance activity against Gram-positive bacteria and anaerobes. The rigid bicyclic structure of the scaffold likely orients the basic secondary amine in an optimal position for interaction with the target enzymes, contributing to the enhanced activity of moxifloxacin compared to earlier generation fluoroquinolones.[13]
Conclusion
The this compound core, and its parent scaffold, represent a class of privileged structures in medicinal chemistry. While their application is currently dominated by their role in the antibiotic moxifloxacin, the inherent structural and stereochemical features of this bicyclic diamine suggest a broader potential for the development of novel therapeutics. A thorough understanding of its synthesis, characterization, and the structure-activity relationships it imparts is essential for any researcher or drug development professional working with this valuable molecular entity. The insights gained from the successful clinical application of moxifloxacin provide a robust foundation for the future exploration of this versatile scaffold in targeting a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Conjugation of Ciprofloxacin and Moxifloxacin with Fatty Acids on Their Antibacterial and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 4. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US8664398B2 - Moxifloxacin hydrochloride compounds and intermediates and methods for making same - Google Patents [patents.google.com]
- 6. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 7. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 8. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A-770041: A Technical Primer on its Postulated Mechanism of Action and a Framework for Elucidation
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist
Disclaimer: 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine, also identified by its CAS number 885959-20-6, is a chemical compound for which there is a notable absence of published literature detailing its specific mechanism of action or broader pharmacological profile. This document, therefore, serves a dual purpose. Firstly, it will collate the available structural and analogical information to propose a hypothetical framework for its mechanism of action. Secondly, and more critically, it will provide a comprehensive, in-depth guide to the experimental methodologies and strategic workflows required to rigorously elucidate the true biological function of this and other novel chemical entities.
The content herein is structured not as a definitive statement of fact, but as a strategic roadmap for investigation, grounded in established principles of pharmacology and drug discovery.
Part 1: Compound Overview and Mechanistic Hypothesis
Structural and Chemical Identity
This compound is a bicyclic heterocyclic amine with the molecular formula C8H16N2.[1][2] Its structure features a fused pyrrolidine and piperidine ring system. This core scaffold, octahydropyrrolo[3,4-b]pyridine, is a key intermediate in the synthesis of some pharmacologically active agents, notably as a component of the antibiotic Moxifloxacin.[3][4] The presence of secondary and tertiary amine functionalities within a constrained bicyclic structure suggests a high potential for interaction with protein targets, particularly receptors and enzymes within the central nervous system (CNS) or those involved in immunological pathways.
In-Silico Prediction and Analog-Based Hypothesis
Given the lack of direct biological data, we turn to the broader family of pyrrolopyridine derivatives for initial hypotheses. Various isomers of the pyrrolopyridine scaffold are known to exhibit a wide range of biological activities, including:
-
Kinase Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in oncology.[5][6] Other related structures, like pyrazolo[3,4-b]pyridines, have shown inhibitory activity against protein kinases such as CDK5 and GSK-3, which are relevant in neurodegenerative diseases.[7]
-
Receptor Modulation: A patent for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives describes them as allosteric modulators of the M4 muscarinic acetylcholine receptor, a target for neurological and psychiatric disorders.[8]
-
Anticancer and Antimicrobial Activity: Various pyrrolo[3,4-c]pyridine derivatives have demonstrated antitumor and antimicrobial properties.[9][10] Some have been investigated as inhibitors of tubulin polymerization, a mechanism central to many chemotherapeutics.[11]
Based on these precedents, a primary working hypothesis is that this compound may function as a modulator of a CNS receptor or as an enzyme inhibitor. Its relatively low molecular weight (140.23 g/mol )[2] and structural motifs are consistent with compounds designed for CNS penetration.
Part 2: A Strategic Framework for Experimental Elucidation
The following sections detail the rigorous, phased experimental approach required to move from hypothesis to a validated mechanism of action.
Phase 1: Target Identification and Initial Binding Characterization
The first principle in mechanism of action studies is to identify the direct molecular target(s) of the compound. A broad, unbiased screening approach is essential.
2.1.1. Broad Target Screening (Receptor Panel)
The initial step involves screening the compound against a large panel of known receptors, ion channels, transporters, and enzymes. A commercially available broad pharmacology panel (e.g., Eurofins SafetyScreen or similar) is the industry standard.
-
Causality: This unbiased approach minimizes confirmation bias and can reveal unexpected interactions that would be missed by pursuing a single hypothesized target. The goal is to identify any high-affinity binding interactions that warrant further investigation.
2.1.2. Experimental Protocol: Radioligand Binding Assay
This is a foundational technique to quantify the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for a putative target identified in the initial screen (e.g., a dopamine or serotonin receptor subtype).
Step-by-Step Methodology:
-
Preparation of Membranes: Utilize cell lines (e.g., HEK293 or CHO) stably expressing the human recombinant receptor of interest. Homogenize cells in a buffered solution and centrifuge to isolate the cell membrane fraction containing the receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 dopamine receptors), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
2.1.3. Workflow Diagram: Target Identification
Caption: Workflow for initial target identification and binding validation.
Phase 2: Functional Activity and Signaling Pathway Analysis
Once a binding target is confirmed, the next critical step is to determine the functional consequence of this interaction. Does the compound act as an agonist, antagonist, or allosteric modulator?
2.2.1. Functional Assays
The choice of assay is dictated by the nature of the receptor. For a G-protein coupled receptor (GPCR), common assays include:
-
cAMP Assay: Measures the modulation of cyclic AMP, a key second messenger for Gs and Gi coupled receptors.
-
Calcium Flux Assay: Measures changes in intracellular calcium, relevant for Gq coupled receptors.
-
GTPγS Binding Assay: A direct measure of G-protein activation.
2.2.2. Experimental Protocol: HTRF cAMP Assay
Objective: To determine if this compound acts as an agonist or antagonist at a Gi-coupled receptor.
Step-by-Step Methodology:
-
Cell Plating: Seed cells expressing the target receptor into a 384-well plate and culture overnight.
-
Agonist Mode: To test for agonism, add varying concentrations of the test compound to the cells.
-
Antagonist Mode: To test for antagonism, first pre-incubate the cells with varying concentrations of the test compound, then add a known agonist at its EC50 concentration.
-
Stimulation & Lysis: Add a stimulation buffer (containing a phosphodiesterase inhibitor like IBMX) and incubate. Then, lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Reading: Incubate in the dark and then read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two fluorescence signals, which is inversely proportional to the cAMP concentration. Plot the data to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists).
2.2.3. Signaling Pathway Diagram (Hypothetical Gq-Coupled Receptor)
Caption: Example signaling cascade for a Gq-coupled GPCR.
Phase 3: Cellular and System-Level Validation
The final phase connects the molecular mechanism to a cellular or physiological outcome. This involves using more complex, biologically relevant systems.
2.3.1. Cellular Target Engagement
Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its intended target within a live cell environment, providing crucial validation that the in-vitro findings are relevant in a more complex biological matrix.
2.3.2. Downstream Functional Assays
Based on the identified pathway, specific cellular assays are deployed. For example, if the compound is found to be a kinase inhibitor involved in cell proliferation[5], a cell viability assay (e.g., MTT or CellTiter-Glo) would be a logical next step to assess its anti-proliferative effects.
Quantitative Data Summary (Hypothetical)
| Assay Type | Target | Parameter | Value |
| Radioligand Binding | Dopamine D2 R | Ki | 75 nM |
| cAMP Functional Assay | Dopamine D2 R | IC50 | 210 nM (Antagonist) |
| Calcium Flux Assay | M1 Muscarinic R | No Effect | > 10 µM |
| Kinase Panel (400 kinases) | - | % Inhib | < 20% @ 10 µM |
Part 4: Conclusion and Future Directions
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a remarkable diversity of biological activities.[10][12] While the specific mechanism of action for this compound remains to be elucidated, the framework presented here provides a robust, industry-standard pathway for its characterization. The initial steps of broad panel screening followed by orthogonal functional assays are critical for building a scientifically sound and validated understanding of its biological role. This systematic approach not only mitigates the risk of pursuing false leads but also maximizes the potential for discovering novel therapeutic agents.
References
- 1. This compound | C8H16N2 | CID 18712669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Protheragen [protheragen.ai]
- 3. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 9. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolo[3,4-b]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrrolo[3,4-b]pyridine core, an aza-analogue of isoindolin-1-one, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have positioned it as a versatile framework for the design of novel therapeutics targeting a wide array of biological targets. This guide provides a comprehensive overview of the pyrrolo[3,4-b]pyridine scaffold, from its synthetic accessibility to its diverse applications in drug discovery. We will delve into the key synthetic strategies, explore its role in the development of kinase inhibitors, anticancer agents, and antimicrobials, and analyze the structure-activity relationships that govern its biological activity. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development, offering insights into the design and optimization of next-generation therapeutics based on this remarkable heterocyclic system.
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyrrolo[3,4-b]pyridine system has earned this distinction due to its structural resemblance to endogenous ligands and its ability to present substituents in a well-defined three-dimensional space, facilitating interactions with various protein active sites. As an aza-analogue of tryptophan and isoindolin-1-one, it has garnered significant interest for its potential to modulate a range of physiological processes.[1][2] The fusion of a pyrrole and a pyridine ring creates a bicyclic system with a unique distribution of electron density, offering opportunities for diverse chemical modifications. This inherent versatility has been exploited to generate libraries of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[3][4]
Synthetic Strategies: Accessing the Pyrrolo[3,4-b]pyridine Core
The utility of a scaffold in drug discovery is intrinsically linked to its synthetic accessibility. Fortunately, a variety of synthetic routes to the pyrrolo[3,4-b]pyridine core have been developed, with multicomponent reactions (MCRs) being a particularly powerful and efficient approach.
Multicomponent Reactions (MCRs): A Convergent and Efficient Approach
MCRs offer a streamlined pathway to complex molecular architectures in a single synthetic operation, adhering to the principles of green chemistry by minimizing waste and maximizing atom economy. A notable example is the one-pot cascade process for the synthesis of polysubstituted pyrrolo[3,4-b]pyridin-5-ones, which involves an Ugi–3CR/aza Diels-Alder/N-acylation/decarboxylation/dehydration sequence.[1] This strategy allows for the generation of a diverse library of compounds from readily available starting materials.
Experimental Protocol: One-Pot Synthesis of Pyrrolo[3,4-b]pyridin-5-ones [1]
-
Step 1: Ugi Three-Component Reaction (3CR): To a solution of an aldehyde (1.0 mmol) and an amine (1.0 mmol) in methanol (5 mL), an isocyanide (1.0 mmol) is added. The mixture is stirred at room temperature for 24 hours.
-
Step 2: Aza Diels-Alder Reaction: The crude product from Step 1 is dissolved in toluene (10 mL), and maleic anhydride (1.2 mmol) is added. The mixture is heated to reflux for 12 hours.
-
Step 3: N-acylation/Decarboxylation/Dehydration Cascade: The solvent is evaporated, and the residue is treated with acetic anhydride (5 mL) and heated at 100 °C for 2 hours.
-
Step 4: Purification: The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration and purified by column chromatography on silica gel.
This MCR-based approach provides a versatile and efficient means to access a wide range of substituted pyrrolo[3,4-b]pyridin-5-ones, which can then be evaluated for their biological activity.[1]
Another efficient MCR strategy involves the reaction of β-enamino imides, aromatic aldehydes, and malononitrile or its derivatives in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in ethanol.[5][6] This method offers a simple and straightforward route to polysubstituted pyrrolo[3,4-b]pyridine derivatives in good yields.[5][6]
Conceptual Workflow for Multicomponent Synthesis
Caption: A streamlined workflow for the synthesis of pyrrolo[3,4-b]pyridin-5-ones via a multicomponent reaction strategy.
Medicinal Chemistry Applications: A Scaffold of Broad Therapeutic Potential
The pyrrolo[3,4-b]pyridine scaffold has been successfully employed in the development of a diverse range of therapeutic agents, demonstrating its versatility and privileged nature.
Anticancer Activity
The pyrrolo[3,4-b]pyridine core is a prominent feature in a number of potent anticancer agents. Its structural similarity to the isoindolin-1-one core, which is present in various natural and synthetic anticancer compounds, has inspired its exploration in this therapeutic area.[1]
A series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones were synthesized and evaluated for their in vitro cytotoxicity against human cervical carcinoma cell lines (SiHa, HeLa, and CaSki).[1] Several compounds exhibited significant cytotoxic effects, with some showing IC50 values in the low micromolar range.[1]
| Compound | SiHa (IC50, µM) | HeLa (IC50, µM) | CaSki (IC50, µM) |
| 1k | 22.7 ± 2.6 | 24.9 ± 3.38 | 16.2 ± 1.7 |
| 1l | 16.8 ± 0.67 | 18.8 ± 1.03 | 13.3 ± 0.66 |
| 1h | 50.58 ± 4.33 | 44.04 ± 14.45 | 4.57 ± 4.54 |
| Table 1: In vitro cytotoxicity of selected pyrrolo[3,4-b]pyridin-5-ones.[1] |
In silico docking studies suggested that these compounds may exert their cytotoxic effects by interacting with αβ-tubulin, similar to the mechanism of action of paclitaxel.[1]
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolo[3,4-b]pyridine scaffold has been utilized as a hinge-binding motif in the design of potent and selective kinase inhibitors. For instance, derivatives of the related pyrrolo[2,3-b]pyridine scaffold have shown promise as inhibitors of Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 8 (CDK8).[7][8] The nitrogen atoms in the bicyclic system can form key hydrogen bond interactions with the hinge region of the kinase active site, a common feature of many kinase inhibitors.
Signaling Pathway Inhibition by a Pyrrolopyridine-based Kinase Inhibitor
Caption: A diagram illustrating the mechanism of action of a pyrrolopyridine-based kinase inhibitor in a cellular signaling pathway.
Antibacterial and Antimalarial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The pyrrolo[3,4-b]pyridine scaffold has shown promise in this area as well. Several polysubstituted pyrrolo[3,4-b]pyridine derivatives have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] Some compounds displayed moderate to good antibacterial activity, with minimum inhibitory concentration (MIC) values in the range of 62.5-125.0 µg/mL against E. coli.[6]
Furthermore, the related pyrazolo[3,4-b]pyridine scaffold has been investigated for its antimalarial properties.[9] Derivatives of this scaffold have demonstrated sub-micromolar in vitro activity against the intraerythrocytic stage of Plasmodium falciparum, the deadliest malaria parasite, with low toxicity against human cell lines.[9] Mechanistic studies suggest that these compounds may target the Qo binding site of cytochrome bc1.[9]
Structure-Activity Relationships (SAR): Guiding the Optimization Process
The systematic exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing crucial insights for the optimization of lead compounds. For the pyrrolo[3,4-b]pyridine scaffold, SAR studies have revealed the importance of the substitution pattern on the biological activity.
For instance, in the series of cytotoxic pyrrolo[3,4-b]pyridin-5-ones, the nature of the substituent on the pyrrolidine nitrogen and the phenyl ring significantly influenced their potency and selectivity against different cancer cell lines.[1] The presence of a pharmacophoric fragment from Falipamil in compound 1h resulted in a different activity profile compared to compounds 1k and 1l , highlighting the subtle interplay of structural features and biological response.[1]
A systematic SAR study typically involves the following steps:
-
Scaffold Hopping and Analogue Design: Generation of a library of analogues with diverse substituents at various positions of the pyrrolo[3,4-b]pyridine core.
-
In Vitro Biological Evaluation: Screening of the synthesized compounds against the target of interest (e.g., enzyme, receptor, or cell line) to determine their potency (e.g., IC50, EC50, or MIC).
-
Data Analysis and SAR Elucidation: Identification of key structural features that contribute to or detract from the biological activity. This can involve both qualitative and quantitative (QSAR) approaches.
-
Iterative Optimization: Design and synthesis of new analogues based on the established SAR to improve potency, selectivity, and pharmacokinetic properties.
Future Perspectives
The pyrrolo[3,4-b]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area is likely to focus on several key aspects:
-
Expansion of Chemical Space: The development of novel synthetic methodologies, including asymmetric synthesis, will enable access to a wider range of structurally diverse and stereochemically defined pyrrolo[3,4-b]pyridine derivatives.
-
Exploration of New Biological Targets: The privileged nature of this scaffold suggests that it may have utility against a broader range of biological targets than those explored to date. High-throughput screening of pyrrolo[3,4-b]pyridine libraries against diverse target classes could uncover new therapeutic opportunities.
-
Application of Computational Methods: The use of computational tools, such as molecular docking, virtual screening, and molecular dynamics simulations, will continue to play a crucial role in the rational design and optimization of pyrrolo[3,4-b]pyridine-based ligands.
-
Development of Covalent Inhibitors: The inherent reactivity of the pyrrolo[3,4-b]pyridine core could be exploited for the design of covalent inhibitors, which can offer advantages in terms of potency and duration of action.
Conclusion
The pyrrolo[3,4-b]pyridine scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, has led to the discovery of numerous compounds with promising therapeutic potential. As our understanding of the chemical biology of this scaffold deepens and as new synthetic and computational tools become available, the pyrrolo[3,4-b]pyridine system is poised to make even greater contributions to the development of novel medicines for the treatment of human diseases.
References
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure-Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4- b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine, a key heterocyclic scaffold relevant in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the structural elucidation of this compound using modern spectroscopic techniques.
Introduction
This compound is a bicyclic diamine with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol .[1][2][3] Its structural framework is a constituent of various biologically active molecules. Notably, the (4aS,7aS)-stereoisomer of this compound is a known impurity in the synthesis of Moxifloxacin, a broad-spectrum fluoroquinolone antibiotic.[4] A thorough understanding of its spectroscopic properties is therefore crucial for quality control, synthetic route optimization, and the development of new chemical entities.
This guide will delve into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of this compound. We will focus primarily on the (4aS,7aS)-stereoisomer (CAS No. 151213-45-5) due to its pharmaceutical relevance. While complete, experimentally verified spectra are not always publicly available, this guide synthesizes expected data from reliable sources and provides a robust framework for its interpretation.
Molecular Structure and Stereochemistry
The core of this compound consists of a fused pyrrolidine and piperidine ring system. The "6-Methyl" designation indicates a methyl group attached to one of the nitrogen atoms. The octahydro prefix signifies a fully saturated bicyclic system. The stereochemistry at the bridgehead carbons (4a and 7a) is critical and gives rise to different diastereomers.
Figure 1: General molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are invaluable for confirming the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show a series of signals corresponding to the different proton environments in the molecule. The following table summarizes the expected chemical shifts for the (4aS,7aS)-isomer.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | 2.2 - 2.5 | Singlet |
| N-H (pyrrolidine) | 1.8 - 2.0 | Broad Singlet |
| Methylene Protons (rings) | 1.5 - 3.5 | Multiplets |
| Methine Protons (stereocenters) | 2.4 - 3.0 | Multiplets |
Table 1: Expected ¹H NMR Chemical Shifts for (4aS,7aS)-6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine.[1]
Interpretation:
-
N-Methyl Group: A characteristic singlet is anticipated in the upfield region (δ 2.2-2.5 ppm), integrating to three protons. Its sharp, singlet nature is due to the absence of adjacent protons for coupling.
-
Ring Methylene and Methine Protons: The protons on the saturated rings will give rise to a complex series of overlapping multiplets in the range of δ 1.5-3.5 ppm. The diastereotopic nature of many of these protons, coupled with vicinal and geminal coupling, contributes to the complexity of this region.
-
Bridgehead Methine Protons: The protons at the stereogenic centers (C4a and C7a) are expected as multiplets around δ 2.4-3.0 ppm. Their precise chemical shifts and coupling constants are highly dependent on the stereochemistry of the ring fusion.
-
N-H Proton: The proton on the secondary amine of the pyrrolidine ring is expected to appear as a broad singlet. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts for the (4aS,7aS)-isomer are outlined below.
| Carbon | Expected Chemical Shift (δ, ppm) |
| N-CH₃ | 40 - 45 |
| Methylene Carbons (rings) | 20 - 40 |
| Carbons Adjacent to Nitrogen | 45 - 55 |
| Stereogenic Carbons (C4a, C7a) | 55 - 65 |
Table 2: Expected ¹³C NMR Chemical Shifts for (4aS,7aS)-6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine.[1]
Interpretation:
-
N-Methyl Carbon: The carbon of the N-methyl group is expected to resonate in the δ 40-45 ppm region.
-
Ring Carbons: The methylene carbons of the two rings will appear in the upfield region (δ 20-55 ppm). Those directly attached to a nitrogen atom will be deshielded and appear further downfield.
-
Bridgehead Carbons: The stereogenic carbons at the ring junction (C4a and C7a) are the most downfield of the sp³ carbons, appearing in the δ 55-65 ppm range due to the influence of the two adjacent nitrogen atoms.
Experimental Protocol for NMR Data Acquisition
Figure 2: A generalized workflow for the acquisition and processing of NMR data.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, a Certificate of Analysis for the (4aS,7aS)-isomer confirms that the mass spectrum is consistent with the structure.[5]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 140, corresponding to the molecular formula C8H16N2.
-
Loss of a Methyl Group ([M-CH₃]⁺): A significant fragment at m/z 125 is anticipated, resulting from the loss of the N-methyl group.
-
Ring Cleavage: Fragmentation of the pyrrolidine and piperidine rings would lead to a series of smaller fragment ions.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is suitable for generating fragment patterns, while electrospray ionization (ESI) is a softer technique that would favor the observation of the molecular ion.
-
Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is a useful tool for identifying the functional groups present in a molecule.
Expected IR Absorptions:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300 - 3500 (broad) |
| C-H Stretch (alkane) | 2850 - 3000 |
| C-N Stretch (amine) | 1000 - 1250 |
Table 3: Predicted IR Absorption Bands for this compound.
Interpretation:
-
N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the pyrrolidine ring.
-
C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ are expected due to the C-H stretching vibrations of the methyl and methylene groups.
-
C-N Stretch: The C-N stretching vibrations of the amines are expected to appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample, which is a liquid at room temperature, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer.
-
Spectrum Generation: A beam of infrared light is passed through the sample, and the detector measures the amount of light that is transmitted at each wavelength. The resulting data is plotted as absorbance or transmittance versus wavenumber (cm⁻¹).
Conclusion
The spectroscopic characterization of this compound relies on the combined application of NMR, MS, and IR techniques. While publicly available experimental spectra are scarce, the expected data provides a solid foundation for the structural verification of this important heterocyclic compound. The information presented in this guide serves as a valuable resource for researchers involved in the synthesis, purification, and analysis of this compound and its derivatives, particularly in the context of pharmaceutical development and quality control. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data for this class of compounds.
References
The Ascendant Pyrrolo[3,4-b]pyridine Scaffold: A Technical Guide to its Therapeutic Potential
Foreword: Unveiling the Therapeutic Promise of a Privileged Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can serve as a foundation for the development of innovative therapeutics is paramount. Among the myriad of heterocyclic systems, the pyrrolo[3,4-b]pyridine core has emerged as a "privileged" structure, demonstrating a remarkable versatility to interact with a diverse array of biological targets. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the burgeoning therapeutic applications of pyrrolo[3,4-b]pyridine compounds. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental design, the intricacies of synthetic methodologies, and the mechanistic underpinnings of their biological activity, thereby offering a holistic understanding of this promising chemical entity. Our discourse will navigate through its anticancer and antibacterial potential, underpinned by rigorous data, detailed protocols, and a forward-looking perspective on its trajectory in drug discovery.
I. Anticancer Applications: Targeting Cellular Proliferation and Survival
The pyrrolo[3,4-b]pyridine scaffold has demonstrated significant potential in the development of novel anticancer agents, primarily through the inhibition of crucial cellular processes such as microtubule dynamics and protein kinase signaling.
A. Mechanism of Action: Disruption of Microtubule Polymerization
A significant body of research has focused on the development of pyrrolo[3,4-b]pyridin-5-one derivatives as potent inhibitors of tubulin polymerization.[1][2] This mechanism is foundational to the efficacy of many established chemotherapeutic agents, as it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
In silico docking studies have revealed that these compounds likely bind to the colchicine-binding site of β-tubulin.[1] The interaction is primarily driven by hydrophobic interactions between the aromatic moieties of the pyrrolo[3,4-b]pyridin-5-one core and the hydrophobic pocket of the binding site.[1] This understanding of the binding mode is critical for the rational design of more potent and selective inhibitors.
Experimental Protocol: Synthesis of Anticancer Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot Cascade Process [2][3]
This protocol outlines a robust and efficient one-pot synthesis of polysubstituted pyrrolo[3,4-b]pyridin-5-ones, which have shown significant cytotoxicity against various cancer cell lines.[2][3] The methodology leverages a multicomponent reaction (MCR) strategy, which offers advantages in terms of atom economy and operational simplicity.
Step 1: Imine Formation
-
In a microwave reaction vessel, dissolve the appropriate aromatic aldehyde (1.0 mmol) and primary amine (1.0 mmol) in toluene (5 mL).
-
Heat the mixture using microwave irradiation at 65°C for 5 minutes to facilitate imine formation.
Step 2: Ugi-type Three-Component Reaction (Ugi-3CR)
-
To the reaction mixture, add a catalytic amount of ytterbium(III) triflate (0.03 mmol).
-
Add the corresponding isocyanide (1.2 mmol) to the mixture.
-
Continue microwave irradiation at 65°C for an additional 10 minutes.
Step 3: Intramolecular Aza-Diels-Alder and Aromatization Cascade
-
The intermediate formed in situ undergoes a spontaneous intramolecular aza-Diels-Alder reaction, followed by N-acylation, decarboxylation, and dehydration to yield the final pyrrolo[3,4-b]pyridin-5-one product.
Step 4: Purification
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The structure and purity of the final compound are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[3]
B. Quantitative Analysis of Anticancer Activity
The cytotoxic effects of various pyrrolo[3,4-b]pyridin-5-one derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a quantitative measure of their anticancer potency.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 1f | MDA-MB-231 (Breast) | 6.25 | [4] |
| 1d | MDA-MB-231 (Breast) | 25 | [4] |
| 1k | SiHa (Cervical) | 22.7 ± 2.6 | [3] |
| 1l | SiHa (Cervical) | 16.8 ± 0.67 | [3] |
| 1k | HeLa (Cervical) | 24.9 ± 3.38 | [3] |
| 1l | HeLa (Cervical) | 18.8 ± 1.03 | [3] |
| 1h | CaSki (Cervical) | 4.57 ± 4.54 | [3] |
| 1k | CaSki (Cervical) | 16.2 ± 1.7 | [3] |
| 1l | CaSki (Cervical) | 13.3 ± 0.66 | [3] |
Table 1: In Vitro Anticancer Activity of Selected Pyrrolo[3,4-b]pyridin-5-one Derivatives.
C. Kinase Inhibition: A Targeted Approach to Cancer Therapy
Beyond microtubule disruption, pyrrolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways frequently dysregulated in cancer.[5]
1. Cyclin-Dependent Kinase (CDK) Inhibition: Certain 3,5-disubstituted pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1.[5] Inhibition of CDKs disrupts cell cycle progression, leading to apoptosis in cancer cells. Some of these compounds have demonstrated efficacy in in vivo tumor xenograft models.[5]
2. Serine/Threonine Kinase 1 (AKT1) and Orexin Receptor Type 2 (Ox2R) Inhibition: Molecular docking studies suggest that some pyrrolo[3,4-b]pyridin-5-ones can interact with the serine/threonine kinase 1 (AKT1) and the Orexin Receptor Type 2 (Ox2R).[2] The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation, and its inhibition is a validated strategy in cancer therapy.
Diagram: Simplified Representation of the PI3K/AKT Signaling Pathway and Potential Inhibition by Pyrrolo[3,4-b]pyridine Derivatives.
Caption: Inhibition of AKT by pyrrolo[3,4-b]pyridine derivatives can block downstream signaling, leading to reduced cell proliferation and survival.
II. Antibacterial Applications: A New Frontier in Combating Drug Resistance
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The pyrrolo[3,4-b]pyridine scaffold has shown promise as a source of novel antibacterial agents with activity against both Gram-positive and Gram-negative bacteria.[6]
A. Synthesis and Antibacterial Spectrum
A series of polysubstituted pyrrolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their antibacterial properties.[6] The synthesis often involves a three-component reaction of an enamino imide, an aromatic aldehyde, and malononitrile or ethyl cyanoacetate, catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).[6]
Experimental Protocol: Synthesis of Antibacterial Pyrrolo[3,4-b]pyridine Derivatives [6]
Step 1: Reaction Setup
-
In a round-bottom flask, combine the enamino imide (1.0 mmol), aromatic aldehyde (1.0 mmol), and malononitrile or ethyl cyanoacetate (1.0 mmol) in ethanol (10 mL).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%) to the mixture.
Step 2: Reaction
-
Reflux the reaction mixture at 78°C for the time required for the reaction to complete (monitored by TLC).
Step 3: Isolation and Purification
-
After cooling, the precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Characterization is performed using IR, 1H NMR, 13C NMR, and elemental analysis.[6]
B. Quantitative Analysis of Antibacterial Activity
The antibacterial efficacy of these compounds is typically assessed by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 4j | E. coli | 62.5 | [6] |
| 4l | E. coli | 125.0 | [6] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Selected Pyrrolo[3,4-b]pyridine Derivatives against E. coli.
C. Mechanistic Insights and Structure-Activity Relationships (SAR)
Docking studies suggest that some of these antibacterial pyrrolo[3,4-b]pyridine derivatives may interact with the DNA duplex, thereby inhibiting bacterial growth.[6]
Structure-activity relationship (SAR) studies have provided valuable insights for the optimization of these compounds. For instance, the nature and position of substituents on the aromatic rings of the pyrrolo[3,4-b]pyridine core significantly influence their biological activity.
Diagram: Generalized Structure-Activity Relationship for Pyrrolo[3,4-b]pyridine Derivatives.
Caption: SAR studies guide the modification of substituents (R1, R2, R3) to enhance the therapeutic properties of the pyrrolo[3,4-b]pyridine scaffold.
III. Future Perspectives and Conclusion
The pyrrolo[3,4-b]pyridine scaffold represents a highly promising platform for the development of novel therapeutics. The synthetic accessibility of this core, coupled with its demonstrated efficacy against cancer and bacterial infections, underscores its significant potential in drug discovery. Future research should focus on several key areas:
-
Optimization of Lead Compounds: Further derivatization and SAR studies are needed to improve the potency, selectivity, and pharmacokinetic properties of the current lead compounds.
-
Elucidation of Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways affected by these compounds will facilitate their rational design and clinical development.
-
In Vivo Efficacy and Safety Studies: Rigorous preclinical evaluation in relevant animal models is essential to translate the in vitro findings into tangible therapeutic benefits.
-
Exploration of New Therapeutic Areas: The versatility of the pyrrolo[3,4-b]pyridine scaffold suggests that its therapeutic potential may extend beyond cancer and infectious diseases to other areas such as neurodegenerative and inflammatory disorders.
IV. References
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (2023). Molecules. --INVALID-LINK--
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). Molecules. --INVALID-LINK--
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PMC. --INVALID-LINK--
-
Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. (2021). ResearchGate. --INVALID-LINK--
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (2023). PMC. --INVALID-LINK--
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine: An Application Note for Medicinal Chemistry and Drug Development
Introduction
6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine is a saturated bicyclic diamine that serves as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure is a key building block for the synthesis of various pharmacologically active compounds. The strategic placement of its nitrogen atoms allows for diverse functionalization, making it an attractive core for developing novel therapeutics. This application note provides a comprehensive, two-part synthetic protocol for the preparation of this compound, designed for researchers in drug discovery and process development. The synthesis begins with the construction of the octahydropyrrolo[3,4-b]pyridine core from pyridine-2,3-dicarboxylic acid, followed by a robust N-methylation to yield the final product.
Part 1: Synthesis of the Precursor: Octahydro-1H-pyrrolo[3,4-b]pyridine
The synthesis of the core bicyclic structure is a multi-step process that involves the formation of a protected intermediate followed by reduction. This route is adapted from established industrial processes for similar heterocyclic frameworks.[1]
Causality of Experimental Design
The chosen synthetic pathway begins with commercially available and relatively inexpensive pyridine-2,3-dicarboxylic acid. The initial steps focus on creating a stable, protected intermediate, 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine, which facilitates the subsequent reduction of the pyridine ring under milder conditions than direct hydrogenation of the unprotected diacid. The use of a benzyl protecting group is strategic, as it can be removed under standard hydrogenolysis conditions in a later step if required, although for the purpose of synthesizing the 6-methyl derivative, it is removed during the reduction of the amide functionalities. The reduction of the dione intermediate is a critical step, and the choice of a powerful reducing agent is necessary to convert the amides to the corresponding amines.
Experimental Protocol: Synthesis of Octahydro-1H-pyrrolo[3,4-b]pyridine
This part of the synthesis involves three key stages:
-
Formation of N-benzyl-pyridine-2,3-dicarboximide.
-
Catalytic hydrogenation of the pyridine ring.
-
Reduction of the dicarboximide to the saturated bicyclic diamine.
Step 1: Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyridine-2,3-dicarboxylic acid (1 eq.) in acetic anhydride (3-5 volumes).
-
Anhydride Formation: Heat the mixture to reflux for 2-3 hours. The solid will dissolve as it is converted to the anhydride.
-
Imide Formation: Cool the mixture to room temperature and add benzylamine (1.1 eq.) dropwise. An exothermic reaction will occur.
-
Cyclization: After the addition is complete, heat the mixture to reflux for an additional 4-6 hours to ensure complete cyclization to the imide.
-
Isolation: Cool the reaction mixture and pour it into ice-water. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.
Step 2: Synthesis of 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione
-
Catalyst and Solvent: In a high-pressure hydrogenation vessel, dissolve the product from Step 1 in a suitable solvent such as methanol or acetic acid. Add a catalytic amount of Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 50-60 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Synthesis of Octahydro-1H-pyrrolo[3,4-b]pyridine
-
Reduction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the hydrogenated product from Step 2 in a dry, aprotic solvent like tetrahydrofuran (THF).
-
Reducing Agent: Carefully add a solution of a strong reducing agent such as Lithium Aluminum Hydride (LAH) or a borane complex (e.g., BH₃·THF) (typically 2-3 equivalents per amide bond) to the suspension at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 12-24 hours. This step reduces both amide groups to amines and cleaves the benzyl group.
-
Quenching: Cool the reaction to 0 °C and cautiously quench the excess reducing agent by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup for LAH).
-
Isolation and Purification: Filter the resulting solid and wash it thoroughly with THF or another suitable organic solvent. Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Octahydro-1H-pyrrolo[3,4-b]pyridine can be purified by distillation or crystallization of its salt.
Part 2: N-Methylation via Eschweiler-Clarke Reaction
The final step in the synthesis is the selective methylation of the secondary amine at the 6-position. The Eschweiler-Clarke reaction is the method of choice for this transformation due to its high efficiency, operational simplicity, and, crucially, its inability to form quaternary ammonium salts, which simplifies purification.[2][3]
Causality of Experimental Design
The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2][3] The reaction proceeds through the formation of an iminium ion intermediate from the secondary amine and formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, which decomposes to carbon dioxide, driving the reaction to completion.[3] This method is highly selective for methylation and is performed under mild heating conditions, making it a robust and scalable procedure.
Visualizing the Synthesis Pathway
Caption: Synthetic route to this compound.
Experimental Protocol: Eschweiler-Clarke N-Methylation
Reagents and Equipment:
-
Octahydro-1H-pyrrolo[3,4-b]pyridine (precursor)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add Octahydro-1H-pyrrolo[3,4-b]pyridine (1.0 eq.).
-
Reagent Addition: Add formic acid (approximately 2.0 eq.) followed by a 37% aqueous solution of formaldehyde (approximately 1.2 eq.).[4]
-
Heating: Heat the reaction mixture to 80-100 °C under reflux.[4][5] The evolution of carbon dioxide should be observed as the reaction progresses.
-
Reaction Time: Maintain the temperature for 4-18 hours, or until the evolution of gas ceases and TLC/LC-MS analysis indicates the complete consumption of the starting material.[4]
-
Cooling and Basification: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 11) by the slow addition of a concentrated sodium hydroxide or potassium hydroxide solution while cooling in an ice bath.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).[4]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane and methanol.
Quantitative Data Summary
| Step | Reactant | Reagent(s) | Equiv. | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| Precursor Synthesis | Pyridine-2,3-dicarboxylic acid | 1. Acetic Anhydride2. Benzylamine | 1.0 | Acetic Anhydride | Reflux | 6-9 | 85-95% |
| 6-Benzyl-5H-pyrrolo... | H₂, PtO₂/Pd-C | Cat. | Methanol/Acetic Acid | 50-60 | 8-16 | >90% | |
| 6-Benzyltetrahydro... | LiAlH₄ or BH₃·THF | 2.0-3.0 | THF | Reflux | 12-24 | 70-85% | |
| N-Methylation | Octahydro-1H-pyrrolo... | Formaldehyde, Formic Acid | 1.2, 2.0 | None (reagents) | 80-100 | 4-18 | 80-95% |
Safety and Handling
-
Pyridine-2,3-dicarboxylic acid and its derivatives: Handle with standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood.
-
Lithium Aluminum Hydride (LAH) and Borane complexes: Highly reactive with water and protic solvents. Handle under an inert atmosphere. The quenching process is highly exothermic and should be performed with extreme caution at low temperatures.
-
Formaldehyde: A known carcinogen and irritant. Handle only in a fume hood.
-
Formic Acid: Corrosive. Avoid skin and eye contact.
-
Hydrogenation: Reactions involving pressurized hydrogen gas should be conducted in a designated area with appropriate safety equipment (blast shield).
Conclusion
This application note provides a detailed and reliable two-part protocol for the synthesis of this compound. The initial multi-step synthesis of the octahydropyrrolo[3,4-b]pyridine precursor is followed by a robust and high-yielding Eschweiler-Clarke N-methylation. The procedures outlined herein are suitable for laboratory-scale synthesis and can be adapted for larger-scale production. The strategic rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the synthetic process. This guide is intended to empower researchers in medicinal chemistry and drug development with a practical and efficient method to access this important heterocyclic scaffold.
References
- 1. CN102964346A - Preparation method of (S, S)-octahydro-6H-pyrrolo[3, 4-b]pyridine - Google Patents [patents.google.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. Sciencemadness Discussion Board - Eschweiler-Clarke Procedure - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note & Protocol: A Guideline for the Stereoselective Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine
Abstract
(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, colloquially known as "nonane," is a critical chiral bicyclic diamine intermediate in the synthesis of high-profile pharmaceuticals, most notably the broad-spectrum fluoroquinolone antibiotic, Moxifloxacin.[1][2] The precise stereochemical configuration of this intermediate is paramount to the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for the stereoselective synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, moving beyond classical resolution methods to more elegant and efficient asymmetric strategies. We will delve into a field-proven protocol utilizing a chiral auxiliary, offering insights into the mechanistic underpinnings and practical considerations for achieving high stereochemical fidelity.
Introduction: The Strategic Importance of Stereochemical Control
The synthesis of complex chiral molecules like Moxifloxacin necessitates a robust and scalable route to its key building blocks.[2][3] The (4aS,7aS)-enantiomer of octahydro-1H-pyrrolo[3,4-b]pyridine is the specific diastereomer required for the biological activity of Moxifloxacin.[2] Traditional synthetic approaches have often relied on the resolution of a racemic mixture of the N-benzyl protected intermediate using resolving agents like D-(-)-tartaric acid.[1] While effective, such methods are inherently inefficient as they discard half of the material as the undesired enantiomer, impacting overall yield and cost-effectiveness.
Modern synthetic chemistry prioritizes atom economy and stereocontrol. Consequently, the development of stereoselective routes to (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine has been an area of significant research interest.[4][5] These advanced strategies aim to introduce the desired chirality early in the synthetic sequence, thereby avoiding a wasteful resolution step. This application note will focus on a stereoselective approach that employs a recoverable chiral auxiliary, (S)-naproxen, to induce the desired stereochemistry.[1][4]
Overview of the Stereoselective Synthetic Strategy
The presented synthetic pathway leverages the chiral auxiliary, (S)-naproxen, to direct the stereochemical outcome of a critical reduction step. The overall workflow can be conceptualized as follows:
Figure 1: Comparison of traditional resolution and stereoselective synthetic routes.
Detailed Experimental Protocols
This section provides a step-by-step protocol for the stereoselective synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, adapted from established literature.[1]
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation | Notes |
| 2,3-Pyridinedicarboxylic acid | 89-00-9 | Sigma-Aldrich, Alfa Aesar | Purity ≥ 98% |
| Benzylamine | 100-46-9 | Sigma-Aldrich, TCI | Purity ≥ 99% |
| (S)-Naproxen | 22204-53-1 | Sigma-Aldrich, Combi-Blocks | Purity ≥ 99%, ee > 99% |
| Thionyl chloride | 7719-09-7 | Sigma-Aldrich, Acros | Freshly distilled if necessary |
| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific, VWR | Anhydrous, < 50 ppm H₂O |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Sigma-Aldrich, VWR | Anhydrous, < 50 ppm H₂O |
| 5% Palladium on Carbon (Pd/C) | 7440-05-3 | Sigma-Aldrich, Strem | 50% water wet |
| Toluene | 108-88-3 | Fisher Scientific, VWR | Anhydrous, < 50 ppm H₂O |
| Methanol | 67-56-1 | Fisher Scientific, VWR | ACS Grade |
| Hydrogen (H₂) | 1333-74-0 | Airgas, Praxair | High purity grade |
Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
-
Reaction Setup: To a stirred solution of 2,3-pyridinedicarboxylic acid (100 g, 0.598 mol) in a suitable solvent, add benzylamine (64.1 g, 0.598 mol).
-
Reaction: Heat the mixture under reflux for 4-6 hours, with continuous removal of water using a Dean-Stark apparatus.
-
Work-up: Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield the title compound as a solid.
Synthesis of the Chiral Amide Intermediate
-
Activation of (S)-Naproxen: In a round-bottom flask, dissolve (S)-naproxen (100 g, 0.43 mol) in anhydrous dichloromethane (500 mL) and add a catalytic amount of DMF (1 mL). Cool the solution to 0-5 °C.[1]
-
Acid Chloride Formation: Slowly add thionyl chloride (61.4 g, 0.52 mol) to the cooled solution. Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Amide Coupling: In a separate flask, suspend 6,7-dihydro-1H-pyrrolo[3,4-b]pyridin-5(2H)-one (prepared from the product of step 3.2 via a standard reduction) in anhydrous DCM. Cool to 0-5 °C and slowly add the freshly prepared (S)-naproxenoyl chloride solution from the previous step.
-
Work-up: After completion of the reaction, quench with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chiral amide intermediate.
Stereoselective Reduction and Formation of the Protected Intermediate
-
Reaction Setup: In a high-pressure hydrogenation vessel, charge the chiral amide intermediate (10 g, 0.03 mol), toluene (100 mL), and 5% Palladium on carbon (3 g).[1]
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 8 kg/cm ² and heat the reaction mixture to 80 °C for 20-24 hours.[1] The hydrogenation reduces the pyridine ring, with the stereochemistry being directed by the chiral auxiliary.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully filter the catalyst through a pad of Celite. Wash the filter cake with methanol (100 mL).[1] Concentrate the combined filtrates under reduced pressure to yield (S)-1-[(4aS,7aS)-Hexahydro-1H-pyrrolo[3,4-b]pyridin- 6(2H)-yl]-2-(6-methoxynaphthalen-2-yl)propan-1-one.[1]
Hydrolysis and Isolation of the Final Product
-
Hydrolysis of the Chiral Auxiliary: The product from step 3.4 is subjected to acidic or basic hydrolysis to cleave the (S)-naproxen auxiliary. For example, refluxing in a mixture of acetic acid and hydrochloric acid.
-
Recovery of Chiral Auxiliary: The (S)-naproxen can be recovered from the aqueous layer after basification and extraction, allowing for its reuse.[4]
-
Isolation of the Product: The aqueous layer containing the desired product is basified and extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.
Summary of Results
| Step | Product | Typical Yield | Stereochemical Purity (ee/de) | Analytical Method |
| 3.2 | 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | > 90% | N/A | ¹H NMR, ¹³C NMR |
| 3.3 | Chiral Amide Intermediate | 85-95% | > 99% de | ¹H NMR, HPLC |
| 3.4 | (S)-1-[(4aS,7aS)-Hexahydro-1H-pyrrolo[3,4-b]pyridin- 6(2H)-yl]-2-(6-methoxynaphthalen-2-yl)propan-1-one | 70-80% | > 99% de | Chiral HPLC, NMR |
| 3.5 | (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine | > 90% | > 99% ee | Chiral HPLC, [α]D |
Mechanistic Rationale and Key Considerations
The success of this stereoselective synthesis hinges on the diastereoselective hydrogenation of the chiral amide intermediate. The bulky (S)-naproxen auxiliary effectively shields one face of the molecule, directing the incoming hydrogen from the less hindered face on the palladium catalyst surface. This substrate-controlled approach ensures the formation of the desired (4aS,7aS) stereoisomer with high fidelity.
Critical Parameters:
-
Catalyst Choice: 5% Pd/C is a robust and effective catalyst for this transformation. The catalyst loading and quality can significantly impact reaction time and efficiency.
-
Hydrogen Pressure and Temperature: The reaction conditions (8 kg/cm ² H₂ and 80 °C) are optimized for both reaction rate and selectivity.[1] Deviation from these parameters may lead to incomplete reaction or side product formation.
-
Solvent Purity: The use of anhydrous solvents is crucial in the formation of the acid chloride and the subsequent amide coupling to prevent unwanted side reactions.
Conclusion
The described protocol offers a reliable and efficient method for the stereoselective synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. By employing a recoverable chiral auxiliary, this approach aligns with the principles of modern, sustainable chemical synthesis and provides a significant advantage over classical resolution techniques. This guide serves as a valuable resource for researchers and professionals in drug development and process chemistry, enabling the consistent production of this vital pharmaceutical intermediate with high stereochemical purity.
References
- 1. asianpubs.org [asianpubs.org]
- 2. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 3. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the NMR Characterization of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Abstract: This document provides a detailed guide for the structural elucidation of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heterocyclic scaffold in medicinal chemistry and drug development, unambiguous characterization is paramount for quality assurance, reaction monitoring, and understanding structure-activity relationships.[1] This guide moves beyond a simple listing of parameters, delving into the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We provide field-proven protocols, explain the causality behind experimental choices, and offer a logical workflow for spectral interpretation to deliver a validated structural assignment. This note is intended for researchers, chemists, and drug development professionals requiring a robust methodology for characterizing this and structurally related bicyclic amines.
Structural Framework and NMR Strategy
This compound is a saturated bicyclic amine with the molecular formula C₈H₁₆N₂.[2][3] The structure features a fused pyrrolidine and piperidine ring system, with a methyl group on the piperidine nitrogen (N-6). The molecule contains two stereocenters at the ring junction (C-3a and C-7a), leading to possible diastereomers. The complete assignment of its ¹H and ¹³C NMR spectra requires a suite of experiments to resolve signal overlap and establish unambiguous connectivity.
Structure with Atom Numbering:
(Note: Standard IUPAC numbering is used for the pyrrolo[3,4-b]pyridine core)
Our strategy is to employ a hierarchical series of NMR experiments. We begin with 1D ¹H and ¹³C NMR to identify the number and type of unique proton and carbon environments. Subsequently, 2D correlation spectroscopy is used to piece the molecular puzzle together, confirming the final structure.
Figure 1: A logical workflow for the comprehensive NMR characterization of this compound.
Detailed Experimental Protocols
The following protocols are designed for a standard 400-600 MHz NMR spectrometer. Instrument-specific parameters may require minor adjustments.
Sample Preparation Protocol
The quality of the NMR data is directly dependent on meticulous sample preparation.[4]
-
Ensure Sample Purity: The analyte should be >95% pure to avoid spectral complications from impurities.
-
Select Deuterated Solvent: Chloroform-d (CDCl₃) is a good first choice for many organic molecules. For compounds with higher polarity or to observe potentially exchangeable N-H protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended.[4]
-
Determine Concentration: Weigh approximately 5-15 mg of this compound directly into a clean, dry NMR tube.
-
Add Solvent: Using a calibrated pipette, add ~0.6 mL of the chosen deuterated solvent.
-
Homogenize: Cap the NMR tube and vortex gently for 30 seconds or until the sample is fully dissolved. A clear, homogeneous solution is required.[5]
-
Transfer and Label: Carefully place the NMR tube into a spinner turbine, adjust the depth, and insert it into the spectrometer.
NMR Data Acquisition Parameters
Acquiring a full suite of 1D and 2D spectra is essential for complete structural assignment.[6]
| Experiment | Key Parameters | Purpose & Rationale |
| ¹H (Proton) | Spectral Width: 12 ppmAcquisition Time: ~3 sRelaxation Delay: 2 sScans: 16-64 | Provides information on the number of distinct proton environments, their chemical shift, multiplicity (J-coupling), and relative abundance (integration). |
| ¹³C{¹H} (Carbon) | Spectral Width: 200 ppmAcquisition Time: ~1 sRelaxation Delay: 2 sScans: 1024-4096 | Identifies the number of unique carbon environments. Proton decoupling simplifies the spectrum to singlets for each carbon. |
| gCOSY | Dimensions: F2 (¹H), F1 (¹H)Scans per Increment: 2-4Increments: 256-512 | Reveals scalar couplings between protons, typically over 2-3 bonds (JHH). This is fundamental for identifying adjacent protons and mapping out spin systems.[5] |
| gHSQC | Dimensions: F2 (¹H), F1 (¹³C)Scans per Increment: 2-8Increments: 256¹JCH Coupling: ~145 Hz | Correlates each proton with its directly attached carbon atom via the one-bond coupling (¹JCH). It is the most reliable method for assigning protonated carbons.[5][7] |
| gHMBC | Dimensions: F2 (¹H), F1 (¹³C)Scans per Increment: 8-16Increments: 256-512Long-Range J Coupling: 8 Hz | Detects correlations between protons and carbons over multiple bonds (typically 2-3, ²JCH, ³JCH). This experiment is critical for connecting spin systems across heteroatoms and quaternary carbons.[8] |
Spectral Interpretation: A Step-by-Step Analysis
The structural assignment is a process of logical deduction, using each spectrum to build upon the information from the last.
Analysis of 1D Spectra (¹H and ¹³C)
The ¹H NMR spectrum is expected to show a complex series of signals in the aliphatic region (~1.5-3.5 ppm), likely with significant signal overlap, which is common in bicyclic alkanes.[9] The N-methyl group should appear as a sharp singlet around 2.2-2.4 ppm.
The ¹³C NMR spectrum will provide the total count of chemically distinct carbons. Based on the structure of the parent compound, (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine, we can predict the approximate chemical shifts.[10]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃) (Note: These are estimated values. Actual shifts and multiplicities depend on the specific diastereomer and experimental conditions.)
| Position | Predicted ¹³C Shift (δ) | Predicted ¹H Shift (δ) | Expected ¹H Multiplicity | Assignment Rationale |
| N-CH₃ | ~46.0 | ~2.30 | s (3H) | Characteristic N-methyl singlet. |
| C2 | ~48.0 | ~2.90 | m (2H) | Methylene adjacent to pyrrolidine N. |
| C3 | ~54.0 | ~2.70 | m (2H) | Methylene adjacent to pyrrolidine N. |
| C3a | ~38.0 | ~2.50 | m (1H) | Bridgehead methine. |
| C4 | ~24.0 | ~1.70 | m (2H) | Methylene in piperidine ring. |
| C5 | ~58.0 | ~2.80 | m (2H) | Methylene adjacent to piperidine N-CH₃. |
| C7 | ~22.0 | ~1.90, 1.60 | m (2H) | Methylene in piperidine ring. |
| C7a | ~59.0 | ~3.10 | m (1H) | Bridgehead methine. |
Elucidation with 2D Correlation Spectra
While 1D spectra provide a list of parts, 2D spectra provide the instructions for assembly.
COSY (Correlation Spectroscopy): The COSY spectrum is used to trace the proton-proton connectivity within each ring. For example, a cross-peak between the protons on C7a and the two geminal protons on C7 would be expected, which in turn would show correlations to the protons on the adjacent C4. This allows for the mapping of the entire six-membered ring's proton network.
Figure 2: Expected key COSY correlations for mapping the proton networks in the bicyclic system. Solid lines indicate vicinal coupling, dashed lines indicate geminal coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment is straightforward but powerful. It produces one cross-peak for every proton that is directly bonded to a carbon atom. By aligning the HSQC with the previously analyzed ¹H and ¹³C spectra, every protonated carbon signal can be definitively assigned. For example, the proton signal at ~2.30 ppm will correlate to the carbon signal at ~46.0 ppm, confirming the assignment of the N-methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides the final and most crucial links for structural confirmation. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations that validate the overall structure include:
-
From the N-CH₃ protons: Correlations to C5 and C7a are expected. This confirms the position of the methyl group on the piperidine nitrogen.
-
From the bridgehead proton H-7a: Correlations to C3a, C4, C5, and C7 would be anticipated, firmly locking the piperidine ring to the pyrrolidine ring at the correct junction.
-
From the pyrrolidine protons (H-2, H-3): Correlations to the bridgehead carbons (C3a, C7a) will confirm the fusion of the five-membered ring.
By systematically analyzing these correlations, the entire carbon skeleton can be assembled, and all ¹H and ¹³C signals can be unambiguously assigned, leading to a fully validated structure.
Conclusion
The structural characterization of this compound is achieved through a systematic and multi-faceted NMR spectroscopy approach. By combining high-quality 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, it is possible to overcome spectral complexity and deliver an unambiguous assignment of all proton and carbon resonances. The workflow and protocols detailed in this application note provide a robust framework for researchers, ensuring data integrity and confidence in the structural assignment of this important heterocyclic scaffold.
References
- 1. (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine | 151213-45-5 | Benchchem [benchchem.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. This compound | C8H16N2 | CID 18712669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
Application Notes & Protocols: Investigating 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine in Neurological Disorder Research
Introduction
The quest for novel therapeutic agents for neurological disorders is a paramount challenge in modern medicine. The pyrrolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives demonstrating significant biological activities, including effects on the central nervous system (CNS).[1][2][3] Compounds incorporating this fused heterocyclic system have been investigated for analgesic, sedative, and neuroprotective properties.[2][4] Specifically, derivatives of pyrazolo[3,4-b]pyridine have shown potential in the context of Alzheimer's disease by binding to β-amyloid plaques and exhibiting neuroprotective effects.[5]
This document introduces 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine , a specific derivative of this promising scaffold. While direct research on this particular molecule is nascent, its structural features suggest it is a compelling candidate for investigation in neurodegenerative and neuroinflammatory contexts. These application notes provide a structured, in-depth guide for researchers to explore the therapeutic potential of this compound, detailing robust protocols for in vitro characterization and in vivo validation.
Compound Profile: this compound
A clear understanding of the test article's physicochemical properties is fundamental for experimental design, including solvent selection and formulation for in vivo studies.
| Property | Value | Source |
| CAS Number | 885959-20-6 | [6] |
| Molecular Formula | C₈H₁₆N₂ | [7][8] |
| Molecular Weight | 140.23 g/mol | [7][8] |
| Appearance | Liquid | [7] |
| Purity | >97% (Typical) | [7][9] |
| SMILES | CN1CC2CCCNC2C1 | [9] |
Note: This compound is intended for laboratory research use only.[7][10]
Proposed Mechanism of Action & Research Strategy
Given the broad activity of the pyrrolopyridine class, this compound could engage multiple targets relevant to neurological disorders. A logical research strategy involves a tiered screening approach, beginning with broad, function-based in vitro assays and progressing to more specific in vivo models.
Based on related structures, we hypothesize that this compound may exert its effects through one or more of the following pathways:
-
Neuroprotection: Directly protecting neurons from toxic insults common in neurodegenerative diseases, such as oxidative stress and excitotoxicity.
-
Anti-Neuroinflammation: Modulating the activity of microglia, the resident immune cells of the brain, to reduce the production of pro-inflammatory mediators.[11][12]
-
Promotion of Neuronal Health: Supporting endogenous repair mechanisms, such as neurite outgrowth, which is crucial for maintaining neuronal connectivity.
The following sections provide detailed protocols to test these hypotheses.
Application 1: In Vitro Characterization of Neuroprotective and Anti-inflammatory Effects
The initial phase of investigation should focus on cell-based assays to determine the compound's efficacy in protecting neurons and suppressing inflammatory responses.
Caption: Workflow for in vitro screening of this compound.
Protocol 1.1: Assessing Neuroprotection Against Oxidative Stress
Rationale: Oxidative stress is a common pathological mechanism in many neurodegenerative diseases. This protocol uses hydrogen peroxide (H₂O₂) to induce oxidative damage in the human neuroblastoma cell line SH-SY5Y, a widely used model for neurotoxicity studies.[13][14] The neuroprotective potential of the compound is quantified by measuring cell viability.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium, 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-treatment: Prepare serial dilutions of the test compound in serum-free medium. Remove the culture medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 2 hours.
-
Induction of Oxidative Stress: Prepare a fresh 150 µM solution of H₂O₂ in serum-free medium.[15] Add this solution to the wells (except for the vehicle control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.[13]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.[13]
-
Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 1.2: Evaluating Anti-Neuroinflammatory Activity
Rationale: Chronic neuroinflammation driven by activated microglia contributes significantly to neuronal damage.[11] This protocol uses the bacterial endotoxin lipopolysaccharide (LPS) to stimulate an inflammatory response in the BV-2 microglial cell line.[12][16] The efficacy of the compound is determined by measuring the reduction in nitric oxide (NO), a key pro-inflammatory mediator.
Materials:
-
BV-2 microglial cells
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component 2) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a standard curve generated with sodium nitrite.[16] Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
Application 2: Investigating Pro-Neuronal Health Effects
Beyond protecting against damage, a valuable therapeutic agent may also promote neuronal repair and plasticity. Neurite outgrowth is a critical process for forming and maintaining synaptic connections.
Protocol 2.1: Neurite Outgrowth Assay
Rationale: This assay quantifies the ability of a compound to promote the extension of neurites from neuronal cells, indicating a potential role in neuronal regeneration or development. The protocol uses Neuro-2a (N2a) cells, which can be induced to differentiate and extend neurites.[17]
Materials:
-
Neuro-2a (N2a) cells (ATCC® CCL-131™)
-
Retinoic acid (RA)
-
Media with reduced serum (e.g., 1-2% FBS)[17]
-
High-content imaging system (e.g., Incucyte® or similar) or a standard microscope with imaging software.
-
96-well plates coated with Poly-D-Lysine or a similar substrate.
Procedure:
-
Cell Seeding: Seed N2a cells onto a coated 96-well plate at a density of 1-2 x 10⁴ cells/well.[18]
-
Differentiation and Treatment: After 24 hours, replace the medium with low-serum medium containing an optimal concentration of retinoic acid (e.g., 20 µM) to induce differentiation. Add serial dilutions of the test compound to the appropriate wells.
-
Incubation & Imaging: Incubate the cells for 48-72 hours. Capture images at regular intervals using a high-content imaging system or at the endpoint with a fluorescence microscope after fixing and staining for a neuronal marker like β-III tubulin.
-
Data Analysis: Use automated software to quantify neurite length, number of branches, and number of neurite-bearing cells.[17][19] The primary metric is often total neurite length per neuron.[19]
Application 3: In Vivo Efficacy in a Parkinson's Disease Model
Positive in vitro results must be validated in a living organism. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used and well-characterized toxin-induced model that recapitulates key pathological features of Parkinson's disease (PD), namely the selective loss of dopaminergic neurons in the substantia nigra.[20][21][22]
Caption: Workflow for in vivo testing using the MPTP mouse model of Parkinson's Disease.
Protocol 3.1: MPTP-Induced Dopaminergic Neurodegeneration Model
WARNING: MPTP is a potent neurotoxin. All handling must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
Sterile saline (0.9% NaCl)
-
Test compound formulated in a suitable vehicle
-
Equipment for behavioral testing (Rotarod, pole test apparatus)
-
Equipment for immunohistochemistry (IHC) and HPLC analysis
Procedure:
-
Acclimation and Grouping: Acclimate mice for at least one week. Randomly assign them to experimental groups (n=10-12 per group): Vehicle, MPTP+Vehicle, MPTP+Compound.
-
Compound Administration: Begin daily administration of the test compound (or its vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection). The dosing regimen should be based on preliminary toxicology and pharmacokinetic studies.
-
MPTP Induction (Sub-acute Regimen): On a designated day (e.g., 7 days after starting compound treatment), administer MPTP. A common protocol involves four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) dissolved in saline, given 2 hours apart.[20][22][23] Continue daily compound administration throughout the study.
-
Behavioral Assessment: 5-7 days after MPTP administration, perform behavioral tests to assess motor coordination and bradykinesia.
-
Rotarod Test: Measure the latency to fall from a rotating rod with accelerating speed.
-
Pole Test: Measure the time taken for the mouse to turn and descend a vertical pole.
-
-
Tissue Collection and Analysis: 7 days post-MPTP, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Immunohistochemistry: Process brain tissue for IHC staining of Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of TH-positive cells in the substantia nigra pars compacta (SNpc).
-
HPLC Analysis: For a separate cohort of animals, harvest the striatum and measure levels of dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
-
Data Interpretation and Future Directions
-
In Vitro: A successful compound will show a dose-dependent increase in cell viability (Protocol 1.1) and a decrease in inflammatory markers (Protocol 1.2). Positive results in the neurite outgrowth assay (Protocol 2.1) would suggest regenerative potential.
-
In Vivo: Efficacy in the MPTP model would be demonstrated by a significant attenuation of motor deficits in behavioral tests and a preservation of TH-positive neurons and striatal dopamine levels compared to the MPTP+Vehicle group.
Should this compound demonstrate promising activity in these initial screens, further research should focus on elucidating its precise molecular target(s), conducting detailed pharmacokinetic and toxicology studies, and evaluating its efficacy in other models of neurological disease, such as genetic models of Alzheimer's or ALS.[24][25]
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and pharmacological evaluation of new neuroactive pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives with in vivo hypnotic and analgesic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | C8H16N2 | CID 18712669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 97% | CAS: 885959-20-6 | AChemBlock [achemblock.com]
- 10. This compound - Protheragen [protheragen.ai]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. sartorius.com [sartorius.com]
- 18. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. rupress.org [rupress.org]
The Versatile Scaffold: Application Notes for 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The quest for novel therapeutic agents is an intricate dance between chemical novelty and biological efficacy. Central to this endeavor is the identification and utilization of "privileged scaffolds" – core molecular frameworks that exhibit the ability to bind to multiple, distinct biological targets through strategic functionalization. The octahydro-1H-pyrrolo[3,4-b]pyridine core, a bicyclic diamine, has emerged as one such valuable scaffold. Its rigid, three-dimensional structure provides a robust platform for the precise spatial orientation of substituents, a critical factor in achieving high-affinity and selective interactions with protein targets. This application note will delve into the multifaceted utility of the 6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine framework, with a primary focus on its established role in antibacterial drug development and its burgeoning potential in the discovery of novel modulators of central nervous system (CNS) targets. We will provide detailed synthetic strategies and biological evaluation protocols to empower researchers to explore the full potential of this versatile chemical entity.
Part 1: A Cornerstone in Antibacterial Development - The Moxifloxacin Story
The most prominent and commercially successful application of the octahydro-1H-pyrrolo[3,4-b]pyridine scaffold is embodied in the fourth-generation fluoroquinolone antibiotic, Moxifloxacin.[1][2][3] In this potent antibacterial agent, the specific (4aS,7aS) stereoisomer of the octahydro-1H-pyrrolo[3,4-b]pyridine moiety serves as a critical C-7 side chain. This substitution is pivotal to Moxifloxacin's broad-spectrum activity and improved pharmacokinetic profile compared to earlier generations of fluoroquinolones.
The Causality Behind the Choice: Structure-Activity Relationship (SAR) Insights
The introduction of the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine side chain at the C-7 position of the quinolone core profoundly influences the drug's activity. It is understood that this bulky, basic side chain enhances the drug's activity against Gram-positive bacteria, including resistant strains, by improving its interaction with the bacterial DNA gyrase and topoisomerase IV enzymes.[2] The stereochemistry of the side chain is crucial for optimal binding and efficacy.
Experimental Workflow: Synthesis of the Moxifloxacin Core Intermediate
The following diagram illustrates a generalized workflow for the stereoselective synthesis of the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine intermediate, a key component of Moxifloxacin.
Caption: Stereoselective synthesis of the Moxifloxacin side-chain intermediate.
Protocol 1: Stereoselective Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine
This protocol is a generalized representation based on established patent literature.[4][5]
Materials:
-
Pyridine-2,3-dicarboxylic acid
-
Benzylamine
-
Reducing agents (e.g., H₂/Pd/C, NaBH₄)
-
Chiral resolving agent (e.g., L-tartaric acid)
-
Appropriate solvents (e.g., toluene, ethanol, methanol)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Synthesis of N-Benzyl-2,3-pyridine-dicarboximide: React pyridine-2,3-dicarboxylic acid with benzylamine under conditions that promote imide formation, typically with heating and removal of water.
-
Reduction of the Pyridine Ring: The pyridine ring of the dicarboximide is reduced to a piperidine ring. This can be achieved through catalytic hydrogenation (e.g., H₂ over a Palladium catalyst) under pressure.
-
Reduction of Amide Groups: The two amide carbonyl groups are reduced to the corresponding amines to yield the racemic 6-benzyl-octahydropyrrolo[3,4-b]pyridine. Strong reducing agents like lithium aluminum hydride or borane complexes are typically employed for this step.
-
Chiral Resolution: The racemic mixture is resolved to isolate the desired (4aS,7aS) enantiomer. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid. The diastereomeric salt of the desired enantiomer can be selectively crystallized and then isolated.
-
Debenzylation: The benzyl protecting group is removed from the nitrogen atom to yield the final (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. This is commonly achieved through catalytic hydrogenation.
-
Purification and Characterization: The final product is purified using techniques like distillation or chromatography and its identity and stereochemical purity are confirmed by analytical methods such as NMR spectroscopy and chiral HPLC.
Part 2: Exploring New Frontiers - CNS Drug Discovery
The rigid, bicyclic nature of the this compound scaffold makes it an attractive candidate for the design of ligands targeting G-protein coupled receptors (GPCRs) in the central nervous system. The defined spatial arrangement of the nitrogen atoms and the potential for stereospecific substitution allow for fine-tuning of interactions with receptor binding pockets.
Targeting Muscarinic Acetylcholine Receptors: A Promising Avenue
Recent patent literature has highlighted the potential of derivatives of the closely related pyrrolo[3,4-b]pyridin-5-one scaffold as allosteric modulators of the M4 muscarinic acetylcholine receptor. The M4 receptor is a key player in regulating neuronal excitability and is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The octahydropyrrolopyridine core can serve as a bioisosteric replacement for the pyridinone, offering a different three-dimensional shape and hydrogen bonding pattern for exploring the SAR at the M4 receptor.
Signaling Pathway: M4 Receptor Modulation
The following diagram depicts the signaling pathway of the M4 muscarinic receptor, a Gi/o-coupled GPCR.
Caption: Simplified signaling cascade of the M4 muscarinic acetylcholine receptor.
Protocol 2: Functional Assessment of M4 Receptor Modulation using a Calcium Mobilization Assay
Since the M4 receptor is Gi/o-coupled, its activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP. However, for high-throughput screening, it is common to use cell lines that co-express the M4 receptor with a promiscuous G-protein, such as Gα16, which couples the receptor to the Gq pathway, resulting in a measurable increase in intracellular calcium upon agonist stimulation.[6]
Materials:
-
CHO or HEK293 cells stably expressing the human M4 muscarinic receptor and a promiscuous G-protein.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Known M4 agonist (e.g., carbachol) and antagonist (e.g., atropine).
-
Test compounds (derivatives of this compound).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[7][4][8][9]
Procedure:
-
Cell Plating: Seed the M4-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate the plate at 37°C for 1 hour to allow the cells to take up the dye.
-
Compound Preparation: Prepare serial dilutions of the test compounds and control ligands in the assay buffer.
-
Assay Measurement: Place the cell plate in the fluorescence plate reader. The instrument will measure the baseline fluorescence, then inject the test compounds and continuously monitor the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. The data can be used to generate dose-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values for the test compounds.
Protocol 3: Radioligand Binding Assay for M4 Receptor Affinity
To determine the binding affinity of the test compounds for the M4 receptor, a competitive radioligand binding assay can be performed.[1][2][10][11][12]
Materials:
-
Cell membranes prepared from cells expressing the human M4 receptor.
-
A selective M4 radioligand (e.g., [³H]-NMS with selective occlusion of other muscarinic subtypes).[10]
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Test compounds.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The data is used to generate a competition binding curve and calculate the Ki (inhibitory constant) of the test compound, which is a measure of its binding affinity.
Quantitative Data Summary
| Compound Class | Target | Assay Type | Key Parameters | Typical Value Range |
| Fluoroquinolones | Bacterial DNA Gyrase/Topoisomerase IV | Minimum Inhibitory Concentration (MIC) | MIC₅₀ / MIC₉₀ | 0.01 - 10 µg/mL |
| M4 Receptor Modulators | M4 Muscarinic Receptor | Calcium Mobilization | EC₅₀ / IC₅₀ | 1 nM - 10 µM |
| M4 Receptor Modulators | M4 Muscarinic Receptor | Radioligand Binding | Ki | 1 nM - 10 µM |
Conclusion and Future Perspectives
The this compound scaffold has proven its value in drug discovery through its integral role in the blockbuster antibiotic, Moxifloxacin. The synthetic accessibility and the stereochemical complexity that can be readily introduced make it a highly attractive building block for medicinal chemists. Beyond its established antibacterial applications, this scaffold holds significant promise for the development of novel therapeutics targeting the central nervous system, particularly for complex disorders involving muscarinic receptor signaling. The protocols and conceptual frameworks provided in this application note are intended to serve as a practical guide for researchers to harness the potential of this privileged scaffold in their own drug discovery programs. Future explorations into diversifying the substitution patterns on the octahydropyrrolopyridine ring and exploring its utility against other target classes, such as kinases and other GPCRs, are warranted and could lead to the next generation of innovative medicines.
References
- 1. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 9. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification, expression and functional characterization of M4L, a muscarinic acetylcholine M4 receptor splice variant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes & Protocols: The Synthesis of Moxifloxacin and the Role of the (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Moxifloxacin and the Critical Bicyclic Amine Side Chain
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its bactericidal action is mediated through the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, crucial enzymes for DNA replication, transcription, repair, and recombination.[1] The molecular architecture of moxifloxacin features a central fluoroquinolone core and a C-7 substituent, the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine bicyclic amine, often referred to as the "nonane" intermediate. This side chain is a key determinant of the drug's enhanced activity and favorable pharmacokinetic profile. The stereochemistry of this bicyclic system is paramount; the (S,S)-enantiomer is essential for the desired therapeutic effect.
This document provides a comprehensive guide to the synthesis of moxifloxacin, with a detailed focus on the preparation of the pivotal (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine intermediate. Furthermore, it addresses the formation and synthesis of the related N-methylated impurity, a critical aspect of quality control in the manufacturing process.
Part 1: Synthesis of the Key Intermediate: (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine
The synthesis of the enantiomerically pure (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is a significant challenge in the industrial production of moxifloxacin. Various strategies have been developed to achieve the desired stereoisomer, primarily involving either classical resolution of a racemic mixture or asymmetric synthesis.
Route A: Classical Resolution using Diastereomeric Salt Formation
A common industrial approach involves the synthesis of a racemic mixture of the N-benzyl protected intermediate, followed by resolution with a chiral acid, such as D-(-)-tartaric acid.
Workflow for Classical Resolution:
Figure 1: Synthetic pathway for (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine via classical resolution.
Protocol 1: Synthesis and Resolution of N-Benzyl Protected Intermediate
Step 1: Synthesis of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
-
To a solution of 2,3-pyridinedicarboxylic acid in a suitable solvent, add benzylamine.
-
Heat the reaction mixture to facilitate the formation of N-benzyl-2,3-pyridinedicarboximide.
-
The pyridine ring of the resulting dicarboximide is then reduced to yield the racemic 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine.
Step 2: Reduction to Racemic N-Benzyl Nonane
-
The amide groups of the dioxo intermediate are reduced using a suitable reducing agent (e.g., lithium aluminum hydride) to afford the racemic N-benzyl protected octahydropyrrolo[3,4-b]pyridine (N-benzyl nonane).
Step 3: Diastereomeric Resolution
-
Dissolve the racemic N-benzyl nonane in ethanol.
-
Add a solution of D-(-)-tartaric acid in ethanol to induce the precipitation of the diastereomeric salt of the (S,S)-enantiomer.
-
Isolate the precipitated salt by filtration.
-
Liberate the (S,S)-N-benzyl nonane from the salt by treatment with a base.
Step 4: Debenzylation
-
The N-benzyl group is removed via catalytic hydrogenation (e.g., using palladium on carbon) to yield the final (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.
Route B: Stereoselective Synthesis
To circumvent the inefficiencies of classical resolution, stereoselective methods have been developed. These approaches often employ chiral auxiliaries or enzymatic resolutions to establish the desired stereochemistry early in the synthetic sequence.
Protocol 2: Stereoselective Reduction using a Chiral Auxiliary
This method utilizes a chiral auxiliary, such as L-proline, to direct the stereoselective reduction of an intermediate.
-
Preparation of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: This intermediate is prepared as described in Route A, Step 1.
-
Stereoselective Reduction:
-
In a hydrogenation vessel, charge 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, toluene, and L-proline.[2]
-
Add palladium on carbon as the catalyst.[2]
-
Pressurize the vessel with hydrogen gas and heat to facilitate the reduction of the pyridine ring, yielding 6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione with a diastereomeric excess.[2]
-
-
Further Reduction and Deprotection: The resulting dione is then reduced and deprotected as in Route A to yield the target intermediate.
Another innovative approach involves the use of naproxen as a chiral auxiliary to achieve a novel synthesis of the desired intermediate.[3][4]
Part 2: Final Assembly of Moxifloxacin
The final step in the synthesis of moxifloxacin is the nucleophilic aromatic substitution reaction between the chiral bicyclic amine intermediate and the fluoroquinolone core.
Overall Synthetic Scheme of Moxifloxacin:
Figure 2: Final condensation step in the synthesis of moxifloxacin.
Protocol 3: Synthesis of Moxifloxacin
-
In a suitable solvent such as dimethyl sulfoxide (DMSO), dissolve 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.[5]
-
Add (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine to the reaction mixture.[5]
-
Heat the reaction mixture (e.g., 65-70 °C) and monitor the progress by HPLC.[5]
-
Upon completion, cool the reaction mixture and add water to precipitate the moxifloxacin product.[5]
-
Collect the solid product by filtration, wash with water, and dry under vacuum.[5]
Table 1: Representative Reaction Parameters and Yields
| Step | Key Reagents | Solvent | Temperature | Time | Yield | Purity (HPLC) |
| Final Condensation | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine | DMSO | 65-70 °C | 6-8 hr | ~89.7% | >98% |
Data sourced from representative literature procedures.[5]
Part 3: The N-Methylated Impurity: 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
During the synthesis and storage of moxifloxacin, the formation of impurities must be carefully controlled to ensure the safety and efficacy of the final drug product.[6] A known impurity is the N-methylated derivative of moxifloxacin, where a methyl group is attached to the secondary amine of the bicyclic side chain.[3][7]
Structure of the N-Methylated Impurity:
The core of this impurity is the 6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine moiety, which is formed by the methylation of the key intermediate.
Formation and Synthesis of the N-Methyl Moxifloxacin Impurity
The N-methyl impurity can be formed through various mechanisms, including the presence of methylating agents in the reaction mixture or as degradation products. For analytical and reference purposes, this impurity can be synthesized deliberately.
Protocol 4: Synthesis of N-Methyl Moxifloxacin
One method involves the direct methylation of moxifloxacin hydrochloride.
-
Dissolve moxifloxacin hydrochloride and a methylating agent (e.g., formaldehyde) in a reducing agent.[5][8]
-
The reaction proceeds via direct methylation to yield N-methyl moxifloxacin.[8]
-
This synthetic route provides the impurity standard for analytical method development and validation.
Analytical Control
The presence of the N-methyl impurity and the unreacted intermediate in the final moxifloxacin product must be quantified. High-performance liquid chromatography (HPLC) and UHPLC-MS are powerful techniques for this purpose.[9][10]
Analytical Workflow:
Figure 3: Workflow for the analytical control of moxifloxacin and its impurities.
Conclusion
The synthesis of moxifloxacin is a multi-step process that hinges on the successful and stereocontrolled synthesis of the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine intermediate. The choice of synthetic strategy for this key building block, whether through classical resolution or stereoselective synthesis, has a significant impact on the overall efficiency and cost-effectiveness of the manufacturing process. Furthermore, a thorough understanding and control of potential impurities, such as the N-methylated derivative, are crucial for ensuring the quality and safety of the final active pharmaceutical ingredient. The protocols and analytical workflows detailed in these notes provide a framework for the synthesis and quality control of this important antibiotic.
References
- 1. Development and Validation of Spectrophotometric, Atomic Absorption and Kinetic Methods for Determination of Moxifloxacin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Moxifloxacin EP Impurity B | 1029364-73-5 | SynZeal [synzeal.com]
- 5. Synthesis of N-Methyl Moxifloxacin Hydrochloride and Its Application in Production [gxsf.magtech.com.cn]
- 6. Recent Development in Syntheses of Moxifloxacin and Its Impurities [ccspublishing.org.cn]
- 7. CN103664940A - Preparation method of moxifloxacin impurity - Google Patents [patents.google.com]
- 8. CN104513237A - Novel method used for preparing N-methyl moxifloxacin - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Characterization of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Introduction
The pyrrolo[3,4-b]pyridine scaffold is a constituent of various biologically active molecules, with some derivatives showing activity in the central nervous system (CNS).[1][2] 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine is a novel compound with this core structure, whose pharmacological profile is yet to be determined.[3] Given the structural similarities to known neuromodulatory agents, a primary hypothesis is its interaction with G-protein coupled receptors (GPCRs), which are the largest family of cell surface receptors and major drug targets for neuropsychiatric disorders.[4][5]
This guide provides a comprehensive suite of in vitro assays to systematically characterize the activity of this compound. The proposed workflow is designed to first establish its binding affinity at key CNS receptors, followed by functional characterization of its effects on downstream signaling pathways, and finally, an assessment of its general cytotoxicity. This multi-assay approach allows for a thorough initial profiling, including the potential for biased signaling, a phenomenon where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin signaling).[6][7]
Experimental Strategy Overview
The characterization of this compound will be conducted in three main stages:
-
Primary Screening: Receptor Binding Assays. To determine if the compound binds to a panel of CNS-relevant GPCRs. This is a crucial first step to identify potential molecular targets. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[8][9][10]
-
Secondary Screening: Functional Assays. To elucidate the functional consequences of binding. This stage will determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target(s). We will employ assays that measure the modulation of second messengers (cAMP and intracellular calcium) and β-arrestin recruitment.[11][12][13]
-
Tertiary Screening: Cytotoxicity Assays. To ensure that observed effects in functional assays are not due to non-specific cytotoxicity. This is a critical control for interpreting the results of cell-based functional assays.[14][15]
Part 1: Primary Screening - Receptor Binding Assays
The initial step is to determine if this compound binds to a panel of receptors commonly associated with psychoactive compounds. A competitive radioligand binding assay is a robust method for this purpose.[9][10]
Principle of Competitive Radioligand Binding Assays
These assays measure the ability of a test compound (the "competitor," in this case, this compound) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.[8] The results are typically expressed as the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), which can then be converted to an affinity constant (Ki).[16]
Recommended Target Receptors
Based on the pyrrolo[3,4-b]pyridine scaffold, a relevant starting panel of receptors includes:
-
Serotonin Receptors: 5-HT1A, 5-HT2A
-
Dopamine Receptors: D1, D2, D3, D4, D5
-
Adrenergic Receptors: α1A, α1B, α2A, β1, β2
-
Muscarinic Receptors: M1, M2, M3, M4, M5
-
Opioid Receptors: μ, δ, κ
General Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework. Specific radioligands, buffer compositions, and incubation times will vary depending on the receptor target.
Materials:
-
Receptor Source: Commercially available membrane preparations from cells stably expressing the human receptor of interest (e.g., from PerkinElmer, Millipore).
-
Radioligand: A high-affinity radioligand for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Assay Buffer: Specific for each receptor (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Mianserin for 5-HT2A).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Filtration apparatus.
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations or buffer for total binding wells.
-
Non-specific binding control for non-specific binding wells.
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Receptor membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[16]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
| Parameter | Description |
| IC50 | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |
| Ki | The inhibition constant, representing the affinity of the test compound for the receptor. |
| Bmax | The maximum number of binding sites, determined from a saturation binding experiment. |
| Kd | The dissociation constant of the radioligand, representing its affinity for the receptor. |
Part 2: Secondary Screening - Functional Characterization
Once binding to a specific receptor is confirmed, the next step is to determine the functional effect of this binding. The choice of functional assay depends on the G-protein coupling of the target receptor.[4]
-
Gq-coupled receptors (e.g., 5-HT2A, M1, M3, M5, α1-adrenergic): Signal via activation of phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i).
-
Gs-coupled receptors (e.g., D1, D5, β-adrenergic): Signal via activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
Gi-coupled receptors (e.g., 5-HT1A, D2, D3, D4, M2, M4, α2-adrenergic, opioid): Signal via inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP.
Gq-Coupled Receptor Activity: Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.[17][18]
Principle: Cells expressing the Gq-coupled receptor of interest are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, calcium is released from intracellular stores, leading to an increase in fluorescence intensity, which is measured in real-time.[19]
Protocol: Materials:
-
Cell Line: A cell line stably expressing the human Gq-coupled receptor of interest (e.g., HEK293 or CHO cells).
-
Culture Medium: Appropriate for the cell line (e.g., DMEM with 10% FBS).
-
Calcium-sensitive dye: (e.g., Fluo-4 AM, Calcium-6).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound.
-
Reference Agonist and Antagonist.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability.
Procedure:
-
Cell Plating: Seed cells into microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove culture medium and add the calcium-sensitive dye solution. Incubate for 1 hour at 37°C.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the test compound and measure fluorescence immediately and kinetically for a set period (e.g., 1-3 minutes).
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 15-30 minutes) before adding a fixed concentration (e.g., EC80) of a known reference agonist. Measure fluorescence kinetically.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated as the maximum fluorescence intensity post-compound addition minus the baseline fluorescence.
-
Plot ΔF against the log concentration of the test compound.
-
For agonist activity, determine the EC50 (potency) and Emax (efficacy) from the dose-response curve.
-
For antagonist activity, determine the IC50 from the inhibition curve.
-
Gi/Gs-Coupled Receptor Activity: cAMP Assay
This assay measures the modulation of intracellular cyclic AMP levels.[20]
Principle: This is typically a competitive immunoassay. cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the cells. For Gi-coupled receptors, a decrease in cAMP is measured after stimulating adenylyl cyclase with forskolin.[21]
Protocol: Materials:
-
Cell Line: A cell line stably expressing the human Gi- or Gs-coupled receptor of interest.
-
cAMP Assay Kit: (e.g., HTRF from Cisbio, Lance Ultra from PerkinElmer, GloSensor from Promega).
-
Stimulation Buffer.
-
Forskolin (for Gi-coupled receptors).
-
Test Compound, Reference Agonist, and Antagonist.
-
384-well white microplates.
-
Plate reader compatible with the chosen assay technology (e.g., HTRF reader).
Procedure:
-
Cell Plating: Seed cells into microplates and culture overnight.
-
Compound Addition:
-
Gs-coupled (Agonist): Add serial dilutions of the test compound and incubate.
-
Gi-coupled (Agonist): Add serial dilutions of the test compound followed by a fixed concentration of forskolin and incubate.
-
Antagonist Mode: Pre-incubate cells with the test compound, then add a reference agonist (for Gs) or a reference agonist plus forskolin (for Gi).
-
-
Cell Lysis and Detection: Add lysis buffer and the detection reagents from the kit. Incubate as per the manufacturer's instructions.
-
Signal Measurement: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Convert the raw signal to cAMP concentration using a standard curve.
-
Plot cAMP concentration against the log concentration of the test compound.
-
Determine EC50/IC50 and Emax values from the dose-response curves.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an indicator of G-protein independent signaling.[12][22]
Principle: Several technologies exist, with enzyme fragment complementation (EFC) being common (e.g., PathHunter by DiscoveRx). The receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementing fragment. Ligand-induced receptor activation brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[7]
Protocol: Materials:
-
Engineered Cell Line: A cell line co-expressing the tagged receptor and tagged β-arrestin.
-
Assay Kit: (e.g., PathHunter Detection Kit).
-
Test Compound, Reference Agonist, and Antagonist.
-
White, clear-bottom microplates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells into microplates and culture overnight.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the test compound and incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Antagonist Mode: Pre-incubate with the test compound before adding a reference agonist.
-
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature.
-
Signal Measurement: Read the chemiluminescent signal on a luminometer.
-
Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of the test compound.
-
Determine EC50/IC50 and Emax values from the dose-response curves.
-
Part 3: Tertiary Screening - Cytotoxicity Assessment
It is essential to determine if the test compound exhibits cytotoxic effects at the concentrations used in the functional assays, as this could lead to false-positive or misleading results.
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present. A decrease in signal indicates a loss of cell viability.[15][23]
Protocol: Materials:
-
Cell Line: The same cell line(s) used in the functional assays.
-
CellTiter-Glo® Reagent: (Promega).
-
Test Compound.
-
Opaque-walled multiwell plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed cells into opaque-walled plates.
-
Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for the same duration as the longest functional assay.
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[24][25]
-
Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]
-
Measurement: Read the luminescence.
-
Data Analysis:
-
Plot the luminescent signal against the log concentration of the test compound.
-
Determine the CC50 (the concentration that causes a 50% reduction in cell viability).
-
MTT Assay
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[14][26][27]
Protocol: Materials:
-
Cell Line: The same cell line(s) used in the functional assays.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization Solution: (e.g., DMSO or a solution of SDS in HCl).
-
Test Compound.
-
96-well, flat-bottom plates.
-
Microplate spectrophotometer (ELISA reader).
Procedure:
-
Cell Plating and Treatment: As described for the CellTiter-Glo® assay.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Measurement: Read the absorbance at a wavelength between 550 and 600 nm.[14]
-
Data Analysis:
-
Plot the absorbance against the log concentration of the test compound.
-
Determine the CC50.
-
Data Interpretation and Visualization
A comprehensive understanding of the activity of this compound requires integrating the data from all assays.
Workflow Diagram
Caption: Experimental workflow for in vitro characterization.
Signaling Pathway Overview
Caption: Major GPCR signaling pathways.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H16N2 | CID 18712669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 24. promega.com [promega.com]
- 25. promega.com [promega.com]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Pyrrolo[3,4-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrrolo[3,4-b]pyridine derivatives. This complex heterocyclic scaffold is a cornerstone in many medicinal chemistry programs, and its efficient synthesis is critical for advancing drug discovery projects. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common experimental hurdles. Drawing from established literature and extensive laboratory experience, this document provides in-depth troubleshooting guides, answers to frequently asked questions, and optimized protocols to streamline your synthetic workflow.
Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis of pyrrolo[3,4-b]pyridine cores, presented in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am attempting a multicomponent synthesis of a pyrrolo[3,4-b]pyridine derivative, but my yield is consistently low or I'm recovering only starting materials. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in these complex transformations are a frequent challenge and can originate from several factors. A systematic approach to optimization is crucial.
-
Purity of Starting Materials: The success of multicomponent reactions is highly dependent on the purity of the reactants. Trace impurities in aldehydes, amines, or isocyanides can poison catalysts or participate in undesired side reactions.
-
Causality: Aldehydes are prone to oxidation to carboxylic acids, while amines can degrade upon storage. Isocyanides, often synthesized in-house, may contain residual reagents from their preparation.
-
Recommendation: Ensure all starting materials are of the highest possible purity. Re-purify aldehydes by distillation or chromatography if necessary. Verify the purity of amines and isocyanides by NMR before use. Always use freshly opened or distilled anhydrous solvents.[1]
-
-
Catalyst Selection and Activity: The choice of catalyst—typically a Lewis acid or a Brønsted acid/base—is critical and reaction-specific.
-
Causality: An inappropriate catalyst may not be strong enough to activate the substrates, while an overly harsh catalyst can lead to degradation. Lewis acids like Ytterbium(III) triflate (Yb(OTf)₃) or Scandium(III) triflate (Sc(OTf)₃) are effective in activating imines for nucleophilic attack in Ugi-type reactions.[2][3] Organic bases like DBU or triethylamine are often used to promote condensation and cyclization steps in other routes.[4]
-
Recommendation: Screen a panel of catalysts. If using a Lewis acid, ensure it is not hydrolyzed by trace amounts of water. Consider catalyst loading; typically 3-10 mol% is a good starting point.[2][4]
-
-
Reaction Temperature and Time: Suboptimal temperature can lead to either an impractically slow reaction rate or the formation of degradation products.
-
Causality: Many cascade reactions leading to pyrrolo[3,4-b]pyridines require elevated temperatures to overcome activation barriers, particularly for the final cyclization and aromatization steps. Microwave irradiation is frequently employed to achieve high temperatures rapidly and uniformly, often leading to cleaner reactions and higher yields compared to conventional heating.[2][5]
-
Recommendation: Monitor your reaction diligently by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. If the reaction is sluggish at a given temperature, consider a stepwise increase. For thermally sensitive substrates, start at a lower temperature and gradually increase it.[1]
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: A workflow for troubleshooting low product yield.
Issue 2: Complex Product Mixture and Side Reactions
Question: My crude reaction mixture shows multiple products by TLC and NMR. How can I identify and minimize these side products?
Answer: The formation of multiple products is common in multicomponent reactions where several reactive species are present simultaneously.
-
Regioisomer Formation: When using unsymmetrical starting materials, the formation of regioisomers is a significant challenge.
-
Causality: In syntheses involving intermediates like enamino imides, the cyclization step can occur at different positions, leading to isomeric products that are often difficult to separate.[6]
-
Recommendation: The choice of solvent and catalyst can sometimes influence regioselectivity.[1] It is critical to consult the literature for syntheses of analogues with similar substitution patterns. If isomers are unavoidable, focus on developing a robust purification method, such as preparative HPLC.
-
-
Unwanted Tautomers: For the parent pyrrolo[3,4-b]pyridine core, different tautomeric forms are possible, although some are significantly more stable than others.[7]
-
Causality: While often a minor issue for the final isolated product, tautomerization of intermediates can lead them down unproductive reaction pathways.
-
Recommendation: This is primarily controlled by the inherent electronics of the system. Characterization by 2D NMR can help identify the major tautomer present.
-
-
Decomposition: Sensitive functional groups on your substrates may not be stable under the required reaction conditions, especially with prolonged heating or strong acids.
-
Causality: For example, Boc-protecting groups can be labile in the presence of Lewis acids, and some heterocycles are unstable in strongly acidic media.[8][9]
-
Recommendation: If decomposition is suspected, consider using milder reaction conditions (e.g., lower temperature, weaker catalyst). The use of protecting groups for sensitive functionalities that are orthogonal to the reaction conditions is a standard and effective strategy.
-
Issue 3: Product Purification Challenges
Question: My target compound is difficult to purify. It streaks on the silica gel column, or I get poor separation from a closely-eluting impurity.
Answer: Purification of nitrogen-containing heterocycles can be challenging due to their polarity and ability to interact strongly with silica gel.
-
Streaking on Silica Gel: This is often caused by the basic nitrogen atoms in the pyrrolopyridine core interacting strongly with the acidic silanol groups on the surface of the silica gel.
-
Recommendation: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (in methanol) to your eluent. This neutralizes the acidic sites and improves peak shape. Alternatively, consider using a different stationary phase, such as neutral or basic alumina.[10]
-
-
Co-eluting Impurities: If an impurity has a polarity very similar to your product, separation by standard column chromatography can be nearly impossible.
-
Recommendation:
-
Optimize Mobile Phase: Systematically screen different solvent systems. A switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can significantly alter selectivity.
-
Recrystallization: This is an excellent technique for removing small amounts of impurities if a suitable solvent system can be found. Test a range of solvents to find one in which your product is soluble when hot but sparingly soluble when cold.
-
Reversed-Phase Chromatography: If the impurity is less polar than your product, reversed-phase (C18) chromatography may provide the necessary separation.
-
-
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the pyrrolo[3,4-b]pyridine core? A1: Several powerful strategies exist. Multicomponent reactions (MCRs) are particularly popular due to their efficiency in building molecular complexity in a single step. The Ugi-Zhu three-component reaction followed by a cascade process (involving an aza Diels-Alder cycloaddition) is a well-documented and robust method for synthesizing pyrrolo[3,4-b]pyridin-5-ones.[2][5] Another common approach involves the three-component reaction of a β-enamino imide, an aromatic aldehyde, and a source of active methylene, such as malononitrile.[4][11] The Pictet-Spengler reaction has also been adapted for the synthesis of related fused systems.[12][13]
Q2: How does microwave heating improve these reactions compared to conventional oil bath heating? A2: Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture. This often leads to a dramatic reduction in reaction times (from hours to minutes), improved yields, and fewer side products.[2][14] The high temperatures that can be safely reached in sealed microwave vials (e.g., 120-150 °C) are often necessary to drive the final, energy-intensive cyclization and dehydration steps to completion.[5][14]
Q3: Can you provide a general reaction mechanism for the Ugi-Zhu/aza Diels-Alder cascade synthesis? A3: Certainly. The process is a beautiful example of a reaction cascade.
-
Ugi-Zhu Reaction: An aldehyde and an amine first condense to form a Schiff base (imine). An isocyanide and a carboxylic acid (here, generated in situ) then react with the imine in a concerted fashion to yield an α-acylamino amide intermediate. In the "truncated" Ugi-Zhu variant, a 5-aminooxazole is formed as a key intermediate.[5]
-
Aza Diels-Alder: The 5-aminooxazole then acts as the diene in an aza Diels-Alder cycloaddition with a dienophile, such as maleic anhydride.
Reaction Parameters Overview
| Parameter | Typical Conditions & Reagents | Rationale & Key Considerations | Supporting Sources |
| Catalyst | Lewis Acids: Yb(OTf)₃, Sc(OTf)₃ (3-10 mol%) Organic Bases: DBU, Et₃N (10 mol% to stoichiometric) | Lewis acids activate imine intermediates for nucleophilic attack. Organic bases promote condensation and cyclization steps. Catalyst choice is highly dependent on the specific reaction mechanism. | [2][3][4] |
| Solvent | Toluene, Benzene, Ethanol, Acetic Acid | Toluene and benzene are often used for azeotropic removal of water. Ethanol is a common polar protic solvent for base-catalyzed reactions. Solvent choice affects reactant solubility and can influence reaction pathways. | [2][3][4][14] |
| Temperature | 65 °C to 150 °C | Higher temperatures are often required for cyclization and aromatization. Microwave heating is highly effective for reaching these temperatures quickly and safely. | [2][5][14] |
| Reaction Time | 5 minutes to 48 hours | Microwave reactions are typically much faster (5-90 min). Conventionally heated reactions may require several hours. Progress should always be monitored (e.g., by TLC). | [2][9][14] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Ugi-Zhu/Cascade Synthesis of Pyrrolo[3,4-b]pyridin-5-ones
This protocol is a generalized representation based on published methods.[2][5] Researchers should adapt it based on their specific substrates.
-
Imine Formation: To a 10 mL microwave reaction vial, add the aldehyde (1.0 equiv.), the primary amine (1.0 equiv.), and anhydrous toluene (1.0-1.5 mL).
-
Seal the vial and heat the mixture using microwave irradiation (e.g., 65-90 °C, 100-150 W) for 5-30 minutes to form the Schiff base.
-
Ugi-Zhu Step: Cool the vial briefly, then add the Lewis acid catalyst (e.g., Ytterbium(III) triflate, 0.03-0.08 equiv.). Heat again under microwave irradiation (65-90 °C) for 5 minutes.
-
Add the isocyanide component (1.2 equiv.) to the mixture.
-
Cascade Reaction: Add the dienophile (e.g., maleic anhydride, 1.2 equiv.). Seal the vial and heat using microwave irradiation (e.g., 80-120 °C, 150 W) for 20-30 minutes.
-
Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with an aqueous solution of Na₂CO₃ and then with brine.[3][5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by silica-gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]
Protocol 2: Purification by Column Chromatography with Basic Modifier
-
Prepare Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Add triethylamine to the slurry to a final concentration of 0.5-1% v/v.
-
Pack Column: Pack the column with the prepared slurry. Equilibrate the column by running 2-3 column volumes of the starting eluent (e.g., 98:2:1 Hexane:EtOAc:Et₃N).
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elute: Run the column using a solvent gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane), ensuring that the 1% triethylamine concentration is maintained throughout.
-
Collect & Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting low enantiomeric excess in chiral resolution of pyrrolo[3,4-b]pyridines
Welcome to the technical support center for the chiral resolution of pyrrolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the separation of enantiomers in this important class of N-heterocyclic compounds. The pyrrolo[3,4-b]pyridine core, being basic in nature, presents a unique set of considerations for achieving high enantiomeric excess (ee). This resource synthesizes established principles of chiral separation with specific insights relevant to this scaffold.
Troubleshooting Guide: Low Enantiomeric Excess
This section provides a structured approach to diagnosing and resolving issues of low enantiomeric excess organized by the resolution technique.
I. Diastereomeric Salt Crystallization
This classical resolution method is often employed for larger-scale separations. Low ee in the crystallized salt is a frequent challenge.
Question: My diastereomeric salt crystallization resulted in a low enantiomeric excess. What are the likely causes and how can I improve it?
Answer: Low enantiomeric excess in diastereomeric salt resolution typically stems from one or more of the following factors: suboptimal choice of resolving agent and solvent, co-crystallization of the undesired diastereomer, or unfavorable crystallization kinetics. A systematic approach to optimization is crucial.
1. Re-evaluation of the Resolving Agent and Solvent System:
The fundamental requirement for a successful diastereomeric resolution is a significant difference in the solubility of the two diastereomeric salts in a given solvent.[1][2] If this difference is small, both salts will precipitate, leading to low ee.
-
Screening Resolving Agents: The interaction between the basic pyrrolo[3,4-b]pyridine and the chiral acid resolving agent is highly specific. A trial-and-error approach is often necessary.[3] If your current resolving agent (e.g., tartaric acid) is providing poor selectivity, consider screening others with different structural properties.
-
Common Chiral Acids for Amines:
-
(Substituted) Tartaric acids (e.g., Di-p-toluoyl-tartaric acid)
-
Mandelic acid and its derivatives
-
Camphorsulfonic acid
-
N-protected amino acids
-
-
-
Solvent Screening Protocol: The solvent plays a critical role in modulating the solubilities of the diastereomeric salts. A solvent screen should be your next step.
-
Prepare small-scale experiments of the salt formation in a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, and mixtures with water).
-
Allow the solutions to crystallize under controlled conditions.
-
Isolate the resulting crystals and analyze the ee of the amine after liberating it from the salt.
-
Also, analyze the mother liquor to understand the partitioning of the diastereomers.
-
2. Optimizing Crystallization Conditions:
Crystallization is a process governed by both thermodynamics (solubility) and kinetics (rate of crystal growth).[4]
-
Temperature Control: The solubility of diastereomeric salts is temperature-dependent.
-
Cooling Profile: A slow, controlled cooling profile is generally preferred over rapid cooling. Rapid cooling can lead to the co-precipitation of the more soluble diastereomer. Experiment with different cooling rates.
-
Isothermal Crystallization: In some cases, holding the solution at a constant temperature where the solubility difference is maximized can yield better results.
-
-
Kinetic vs. Thermodynamic Control:
-
Sometimes, the undesired diastereomer crystallizes faster (kinetic product), while the desired one is less soluble but crystallizes more slowly (thermodynamic product). In such cases, a shorter crystallization time might favor the kinetic product, while a longer time could lead to the dissolution of the kinetic product and crystallization of the thermodynamic one.[4] Conversely, if your desired product crystallizes quickly, you may need to filter the crystals rapidly to prevent contamination from the slower-crystallizing, more soluble diastereomer.[4]
-
-
Seeding: Introducing a small number of pure crystals of the desired diastereomeric salt (seeding) can promote its selective crystallization and prevent the spontaneous nucleation of the undesired diastereomer.[3]
3. Stoichiometry of the Resolving Agent:
Using 0.5 equivalents of the resolving agent can sometimes be more effective, as it ensures that only the less soluble salt crystallizes, leaving the other enantiomer (as the free base) and the more soluble salt in the mother liquor.
II. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers. Poor resolution or peak tailing can lead to inaccurate ee determination and inefficient purification.
Question: I am observing poor peak resolution (Rs < 1.5) and/or significant peak tailing for my pyrrolo[3,4-b]pyridine on a chiral HPLC column. How can I improve the separation?
Answer: Poor resolution and peak shape in chiral HPLC of basic compounds like pyrrolo[3,4-b]pyridines are often related to the choice of chiral stationary phase (CSP), mobile phase composition, and secondary interactions with the stationary phase.
1. Chiral Stationary Phase (CSP) Selection:
The choice of CSP is the most critical factor for achieving separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly versatile and often a good starting point for N-heterocycles.[5]
-
Screening Different CSPs: If you are not getting a good separation on one CSP (e.g., Chiralcel OD-H), it is essential to screen others (e.g., Chiralpak AD-H, Chiralpak IA, IC, etc.). Different CSPs have different chiral recognition mechanisms.
2. Mobile Phase Optimization:
-
Normal Phase vs. Reversed Phase: Both modes can be effective. Normal phase (e.g., hexane/isopropanol) often provides good selectivity for polar compounds.
-
The Critical Role of Additives: Due to the basic nature of the pyridine nitrogen, secondary interactions with residual acidic silanols on the silica support of the CSP can lead to severe peak tailing and poor resolution. Adding a basic or even an acidic modifier to the mobile phase is crucial.[6]
-
Basic Additives: For basic compounds, adding a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or butylamine to the mobile phase can dramatically improve peak shape by masking the acidic silanols.[6]
-
Acidic Additives: Counterintuitively, an acidic additive like trifluoroacetic acid (TFA) or formic acid can sometimes improve the separation of basic compounds.[7][8] This may be due to the formation of an ion pair that has a different interaction with the CSP, or by altering the conformation of the analyte or the CSP.
-
Additive Screening: It is highly recommended to screen both basic and acidic additives. The effect on resolution and even elution order can be dramatic.[8]
-
| Parameter | Recommendation for Pyrrolo[3,4-b]pyridines | Rationale |
| CSP | Screen polysaccharide-based columns (e.g., Chiralpak AD, IC; Chiralcel OD) | These phases have a broad applicability for N-heterocyclic compounds.[5] |
| Mobile Phase | Start with Hexane/Isopropanol or Hexane/Ethanol | Common normal phase conditions offering good selectivity. |
| Additives | Crucial. Screen 0.1% Diethylamine (DEA) and 0.1% Trifluoroacetic Acid (TFA). | The basic nitrogen requires masking of silanol groups. Additives improve peak shape and can significantly enhance selectivity.[6][8] |
| Temperature | Evaluate temperatures between 10°C and 40°C. | Lower temperatures often increase selectivity, but this is not universal. |
| Flow Rate | Optimize for best efficiency (typically 0.5-1.0 mL/min for analytical columns). | Slower flow rates can sometimes improve resolution at the cost of longer run times. |
3. Temperature Effects:
Lowering the column temperature often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution. However, in some cases, increasing the temperature can improve peak shape and resolution. It is an important parameter to screen.
III. Chiral Supercritical Fluid Chromatography (SFC)
SFC is an attractive alternative to HPLC, offering faster separations and reduced solvent consumption.
Question: My chiral SFC separation of a pyrrolo[3,4-b]pyridine derivative shows poor resolution. What parameters should I optimize?
Answer: SFC offers several parameters that can be tuned to improve chiral separations. For basic analytes like pyrrolo[3,4-b]pyridines, the choice of co-solvent and additive is particularly important.
1. Co-solvent and Additives:
-
Co-solvent: Methanol is the most common and often most effective co-solvent in SFC due to its high eluotropic strength.[9] Ethanol and isopropanol are also good options to try as they can alter selectivity.
-
Additives: As with HPLC, additives are critical for good peak shape and selectivity of basic compounds.
-
Basic Additives: Amines like isopropylamine or diethylamine are frequently used to improve the chromatography of basic compounds.[10] Experimenting with the concentration of the additive can sometimes lead to significant improvements in resolution, and in some cases, even a reversal of the enantiomer elution order.[10]
-
Acidic Additives: While less common for basic analytes in SFC, they should not be entirely ruled out, especially if basic additives fail to provide the desired separation.
-
2. Back Pressure and Temperature:
-
Back Pressure: In SFC, back pressure influences the density of the supercritical fluid, which in turn affects its solvating power and the resulting chromatography. Typical back pressures range from 100 to 200 bar. Varying the back pressure within this range can fine-tune selectivity.[11]
-
Temperature: Similar to HPLC, temperature affects the thermodynamics of the chiral recognition process. Screening different temperatures is recommended.
| Parameter | Recommendation for Pyrrolo[3,4-b]pyridines | Rationale |
| CSP | Screen polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF) | Immobilized polysaccharide phases are robust and offer a wide range of selectivities in SFC. |
| Co-solvent | Methanol, Ethanol | Methanol is a strong eluent. Changing to ethanol can alter selectivity.[9] |
| Additive | Isopropylamine or Diethylamine (0.1% - 0.5% in co-solvent) | Essential for good peak shape and selectivity of basic heterocycles.[10] |
| Back Pressure | Screen from 100 to 200 bar | Modulates the density and solvating power of the mobile phase.[11] |
| Temperature | Screen from 25°C to 40°C | Affects the thermodynamics of interaction with the CSP. |
Frequently Asked Questions (FAQs)
Q1: Could my pyrrolo[3,4-b]pyridine be racemizing during the separation process?
A1: Racemization is a potential concern for some chiral compounds, especially if there is an acidic proton adjacent to the chiral center. For some N-heterocycles, racemization can occur under strongly basic or acidic conditions, or at elevated temperatures.[12][13] If you suspect racemization, try running the separation at a lower temperature and under neutral pH conditions if possible. If you collect a single enantiomeric peak and re-inject it, the appearance of the other enantiomer would confirm on-column racemization.
Q2: I have a good analytical separation on HPLC, but the enantiomeric excess drops significantly after preparative chromatography. Why?
A2: This is a common issue often caused by overloading the column during preparative runs. When the column is overloaded, the peaks broaden significantly and can start to overlap, leading to cross-contamination of the collected fractions. To address this, perform a loading study to determine the maximum amount of material you can inject while maintaining baseline resolution. Alternatively, you may need to "heart-cut" your fractions, collecting only the purest central portion of each peak and recycling the mixed fractions.
Q3: Does the purity of my racemic sample matter for chiral resolution?
A3: Absolutely. Impurities can interfere with the resolution process in several ways. In diastereomeric salt crystallization, impurities can inhibit crystallization or be incorporated into the crystal lattice, lowering the ee. In chromatography, impurities can co-elute with one of the enantiomers, making accurate quantification and pure fraction collection difficult.[14] It is always best to start with the highest purity racemic material possible.
Q4: My desired enantiomer forms the more soluble diastereomeric salt. What can I do?
A4: This is a challenging situation. The most effective solution is to screen for a different resolving agent that inverts the solubilities.[3] Alternatively, you can try to isolate the undesired, less soluble diastereomer, and then recover your desired enantiomer from the mother liquor. This may require additional purification steps to achieve high ee.
Visualizations
Experimental & Logical Workflows
Caption: Troubleshooting workflow for low ee in diastereomeric salt formation.
Caption: General optimization workflow for chiral HPLC/SFC of basic heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chiraltech.com [chiraltech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. fagg-afmps.be [fagg-afmps.be]
- 12. Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the racemization of chiral imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Side-Product Analysis in the Synthesis of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Welcome to the technical support center for the synthesis of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during the synthesis of this valuable heterocyclic scaffold. By understanding the underlying reaction mechanisms, you can effectively minimize impurities and optimize your synthetic outcomes.
Introduction to the Synthetic Landscape
The synthesis of this compound typically involves a multi-step sequence, often commencing with the construction of the octahydropyrrolo[3,4-b]pyridine core, followed by N-methylation. A prevalent strategy for forming the core structure is the hydrogenation of a 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine intermediate, which is subsequently reduced and deprotected.[1][2][3] The final N-methylation step, while seemingly straightforward, can present its own set of challenges.
This guide will dissect the synthesis into two critical stages and address the common side-products that may arise in each.
Part 1: Formation of the Octahydropyrrolo[3,4-b]pyridine Core
A common precursor for the bicyclic amine is synthesized from 2,3-pyridinedicarboxylic acid.[1] The critical step in forming the saturated core is the reduction of the pyridine ring and the imide functionalities. Incomplete reactions at this stage are a primary source of impurities.
Troubleshooting Guide: Core Synthesis
Issue 1: Incomplete Reduction of the Pyridine Ring
-
Question: My reaction mixture shows the presence of aromatic or partially hydrogenated species after the catalytic hydrogenation step. How can I drive the reaction to completion?
-
Answer: The aromaticity of the pyridine ring requires forcing conditions for complete saturation. Incomplete reduction leads to impurities that can be difficult to remove in later stages.
-
Causality: Insufficient catalyst loading, poor catalyst activity, inadequate hydrogen pressure, or short reaction times can all lead to incomplete hydrogenation. The catalyst can also be poisoned by impurities in the starting material or solvents.
-
Troubleshooting Steps:
-
Catalyst Selection and Handling: Ensure the use of a high-quality hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃). Handle the catalyst under an inert atmosphere to prevent deactivation.
-
Reaction Conditions: Increase the hydrogen pressure and reaction temperature according to literature precedents. Be mindful that excessively high temperatures can sometimes lead to side reactions.
-
Reaction Time: Monitor the reaction progress by techniques like TLC, GC-MS, or ¹H NMR to ensure the disappearance of the aromatic signals of the starting material.
-
Solvent Purity: Use high-purity, degassed solvents to avoid catalyst poisoning.
-
-
Issue 2: Presence of Amide or Lactam Intermediates
-
Question: I have identified intermediates containing carbonyl groups after the reduction of the 5,7-dioxo precursor. What causes this and how can I resolve it?
-
Answer: The reduction of the imide carbonyls requires a potent reducing agent, and incomplete reduction will result in the persistence of amide or lactam functionalities.
-
Causality: The choice of reducing agent and the stoichiometry are critical. Milder reducing agents may not be sufficient to fully reduce the robust amide bonds.
-
Troubleshooting Steps:
-
Reducing Agent: Employ a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) complexes.
-
Stoichiometry: Use a sufficient excess of the reducing agent to ensure the complete reduction of both carbonyl groups.
-
Temperature and Time: Ensure the reaction is carried out at an appropriate temperature (reflux in THF for LiAlH₄ is common) and for a sufficient duration.
-
Work-up Procedure: A careful aqueous work-up is necessary to quench the excess reducing agent and hydrolyze the intermediate aluminum or borate complexes to liberate the amine.
-
-
Part 2: N-Methylation of the Bicyclic Core
The introduction of the methyl group at the 6-position is typically achieved through methods like the Eschweiler-Clarke reaction (using formaldehyde and formic acid) or by direct alkylation with a methylating agent. This stage is prone to over-alkylation and the formation of isomeric products.
Troubleshooting Guide: N-Methylation
Issue 1: Over-methylation and Quaternary Ammonium Salt Formation
-
Question: My final product is contaminated with a more polar impurity that I suspect is the quaternary ammonium salt. How can I prevent its formation?
-
Answer: Over-methylation is a common side reaction when dealing with nucleophilic secondary amines. The desired tertiary amine product can compete with the starting secondary amine for the methylating agent, leading to the formation of a quaternary ammonium salt.
-
Causality: The use of a highly reactive methylating agent in excess, or prolonged reaction times at elevated temperatures, can favor the formation of the quaternary salt.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the methylating agent. Use of a slight excess is often sufficient.
-
Choice of Reagents: The Eschweiler-Clarke reaction is often preferred for mono-N-methylation as it is self-limiting and less prone to over-alkylation. If using other methylating agents like methyl iodide, add it slowly to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed, preventing further reaction of the product.
-
Purification: Quaternary ammonium salts are highly polar and can often be removed from the less polar tertiary amine product by silica gel chromatography.
-
-
Issue 2: Formation of the N-2 Methylated Isomer
-
Question: I am observing a mixture of two methylated products. How can I improve the selectivity for N-6 methylation?
-
Answer: The octahydropyrrolo[3,4-b]pyridine core has two secondary amine nitrogens (N-2 and N-6). While N-6 is generally more sterically accessible, methylation at N-2 can occur, leading to isomeric impurities that may be difficult to separate.
-
Causality: The relative nucleophilicity and steric hindrance of the two nitrogen atoms influence the regioselectivity of the methylation. Reaction conditions can also play a role.
-
Troubleshooting Steps:
-
Steric Hindrance: The N-6 position is generally less sterically hindered than the N-2 position, which is at a bridgehead. This intrinsic property favors N-6 methylation.
-
Protecting Groups: For complete control, a strategy involving protecting groups can be employed. One of the nitrogens can be selectively protected (e.g., as a carbamate), followed by methylation of the other, and subsequent deprotection.
-
Purification: Careful column chromatography or preparative HPLC may be required to separate the N-2 and N-6 methylated isomers.[4] Their polarity differences are often subtle.
-
-
Issue 3: Diastereomeric Impurities
-
Question: My product shows multiple sets of peaks in the NMR, suggesting the presence of diastereomers. What is the origin of these impurities?
-
Answer: The this compound has chiral centers. If the synthesis starts from achiral precursors without stereocontrol, a mixture of diastereomers will be formed. Even when using chiral starting materials, racemization can occur under certain reaction conditions.[1]
-
Causality: The reduction of the planar pyridine ring or the imide carbonyls can create new stereocenters. If this reduction is not diastereoselective, a mixture of isomers will result.
-
Troubleshooting Steps:
-
Stereoselective Synthesis: Employing a stereoselective synthetic route, for example, using a chiral catalyst or a chiral auxiliary, is the most effective way to control the stereochemistry.[5]
-
Chiral Resolution: If a mixture of diastereomers is formed, they can often be separated by chiral chromatography (e.g., chiral HPLC) or by forming diastereomeric salts with a chiral acid and then separating them by crystallization.
-
Analytical Techniques: Chiral HPLC is the most reliable method to determine the diastereomeric purity of your product.[6]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key NMR signals to look for to identify the desired this compound?
-
A1: In the ¹H NMR spectrum, you should look for a singlet corresponding to the N-methyl group (typically around 2.2-2.5 ppm). The rest of the spectrum will show a complex pattern of aliphatic protons. In the ¹³C NMR, the N-methyl carbon will appear around 40-45 ppm. Comparing the spectra with a known standard or literature data is crucial for confirmation.
-
-
Q2: How can I differentiate between the N-6 and N-2 methylated isomers by NMR?
-
A2: While challenging, 2D NMR techniques like NOESY can be helpful. A NOESY experiment might show a correlation between the N-methyl protons and the protons on the adjacent carbons, which will be different for the two isomers. Definitive identification may require comparison with authenticated standards of both isomers.
-
-
Q3: My mass spectrometry results show a peak at M+15. What could this be?
-
A3: A peak at M+15 (where M is the mass of your desired product) is often indicative of over-methylation, corresponding to the quaternary ammonium ion. This can be confirmed by its higher polarity in LC-MS.
-
-
Q4: What is a good starting point for developing an HPLC method to separate the diastereomers?
-
A4: For chiral separations, polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose are often effective.[7] A typical mobile phase would be a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. A screening of different CSPs and mobile phase compositions is usually necessary to find the optimal separation conditions.[8][9]
-
Visualizing the Troubleshooting Process
Caption: Troubleshooting workflow for the synthesis of this compound.
Summary of Potential Side-Products and Key Analytical Data
| Side-Product | Probable Origin | Key Analytical Signature (¹H NMR) | Key Analytical Signature (MS) | Recommended Action |
| Aromatic Precursors | Incomplete hydrogenation of the pyridine ring | Signals in the aromatic region (7.0-8.5 ppm) | M-H₂ or M-2H₂ peaks relative to fully saturated product | Increase H₂ pressure, catalyst loading, or reaction time. |
| Amide/Lactam Intermediates | Incomplete reduction of the 5,7-dioxo precursor | Presence of N-H proton signals and carbonyl-adjacent protons | Molecular weight corresponding to partially reduced species | Use a stronger reducing agent (e.g., LiAlH₄) and ensure sufficient stoichiometry. |
| Quaternary Ammonium Salt | Over-methylation of the desired tertiary amine | Downfield shift of N-methyl and adjacent protons | M+15 peak (addition of a methyl group and a positive charge) | Use Eschweiler-Clarke conditions or carefully control the stoichiometry of the methylating agent. |
| N-2 Methylated Isomer | Lack of regioselectivity during N-methylation | A different singlet for the N-methyl group; distinct aliphatic region | Same molecular weight as the desired product | Use a protecting group strategy for complete selectivity; separate by chromatography. |
| Diastereomers | Non-stereoselective reduction or racemization | Multiple sets of signals for all protons | Same molecular weight as the desired product | Employ a stereoselective synthesis or separate via chiral HPLC. |
References
- 1. asianpubs.org [asianpubs.org]
- 2. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 3. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Enhancing the stability of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine for experiments
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the handling, storage, and experimental use of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine (CAS No. 885959-20-6). As a bicyclic aliphatic amine, its unique structure offers significant advantages in drug design while also presenting specific stability challenges that must be managed for reproducible and reliable experimental outcomes.[1][2] This document provides field-proven insights and troubleshooting protocols to enhance its stability and ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound.
Q1: What are the core chemical and physical properties of this compound?
The essential properties are summarized in the table below. This information is critical for accurate calculations, solvent selection, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 885959-20-6 | [3][4][5] |
| Molecular Formula | C₈H₁₆N₂ | [4][6] |
| Molecular Weight | 140.23 g/mol | [5][6] |
| Appearance/Form | Liquid | [7][6] |
| Purity | Typically >97% | [4][6] |
| Structure Class | Bicyclic Amine (Secondary & Tertiary) | [6] |
Q2: What are the optimal long-term storage and general handling conditions?
Proper storage is the single most critical factor in preventing degradation. Amines, particularly those with tertiary amine moieties like this compound, are susceptible to oxidation and hygroscopicity.[8][9] Adherence to these guidelines is mandatory for maintaining compound integrity.
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature or refrigerated (2-8°C) for enhanced long-term stability. | Lower temperatures slow the rate of potential oxidative and hydrolytic degradation reactions.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The tertiary amine is susceptible to air oxidation. Displacing air with an inert gas minimizes this primary degradation pathway. |
| Container | Tightly sealed, amber glass vial with a PTFE-lined cap. | Prevents exposure to moisture and air.[9] Amber glass protects against potential photodegradation. |
| Moisture | Store in a dry environment, preferably in a desiccator. | Amines can be hygroscopic; absorbed water can facilitate degradation and affect accurate weighing.[9] |
| Handling PPE | Wear protective gloves, safety goggles, and a lab coat. | Avoid direct contact. Always consult the Safety Data Sheet (SDS) for complete safety information.[8] |
Q3: What are the likely degradation pathways for this molecule?
Understanding potential degradation is key to troubleshooting. For this compound, the primary point of instability is the tertiary amine, which is more susceptible to oxidation than the secondary amine.
-
Oxidation: The lone pair of electrons on the tertiary nitrogen can be oxidized by atmospheric oxygen, especially in the presence of light or trace metal impurities. This can lead to the formation of an N-oxide, a common degradation product for such amines.
-
Hygroscopicity: The compound can absorb atmospheric moisture, which may introduce impurities or affect reaction stoichiometry if not accounted for.[9]
Caption: Potential oxidative degradation pathway.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems in a direct question-and-answer format.
Problem: My compound purity, as checked by LC-MS, has decreased significantly after several weeks of storage in a vial on the benchtop.
-
Likely Cause: Improper storage leading to oxidation. Storing the compound, a liquid amine, on the benchtop exposes it to both oxygen and light, the primary drivers of degradation for tertiary amines.
-
Troubleshooting Steps:
-
Verify the Degradant: Check the mass spectrum of the new, impurity peak. An increase of +16 m/z relative to the parent mass (140.23) is a strong indicator of N-oxide formation.
-
Immediate Corrective Action: Procure a fresh vial of the compound. Upon receipt, immediately aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with argon).
-
Implement Proper Storage: Store these aliquots in a desiccator in a dark, refrigerated (2-8°C) environment. Use one aliquot per experiment to avoid repeatedly exposing the main stock to air.
-
System Validation: Before your next experiment, run a purity check on a sample from a freshly opened aliquot to confirm its integrity.
-
Problem: I observe multiple unexpected peaks in my NMR/LC-MS after dissolving the compound in a deuterated chloroform (CDCl₃) solution that has been open for a while.
-
Likely Cause: Acid-catalyzed degradation. Deuterated chloroform can degrade over time to form small amounts of deuterium chloride (DCl), an acid. As a bicyclic amine, your compound is basic and will react with acid, potentially leading to salt formation or more complex degradation patterns.
-
Troubleshooting Steps:
-
Use Stabilized Solvents: Ensure your CDCl₃ contains a stabilizer (like silver foil or amylene). For sensitive amines, it is best practice to use a freshly opened bottle of high-purity deuterated solvent.
-
Alternative Solvents: Consider using a more inert deuterated solvent such as DMSO-d₆ or MeOD-d₄ for analysis, provided your compound is soluble and stable in them.
-
Protocol Adjustment: If CDCl₃ must be used, pass it through a small plug of basic alumina immediately before use to neutralize any acidic impurities. Prepare the NMR sample and acquire the spectrum without delay.
-
Problem: My biological assay or chemical reaction is yielding inconsistent results, even with a fresh vial of the compound.
-
Likely Cause: In-solution instability under your specific experimental conditions (e.g., pH, buffer components, temperature). The stability of the compound in storage does not guarantee its stability in your reaction or assay buffer.
-
Troubleshooting Steps:
-
Workflow Analysis: The first step is to determine if the instability occurs during stock solution preparation, storage of the stock, or during the experiment itself.
-
Protocol Implementation: Follow the detailed protocol below (Section 3, Protocol 2 ) to systematically test the compound's stability in your exact experimental buffer and conditions.
-
Data Interpretation: If stability is poor (e.g., >10% degradation over the experimental timeframe), consider the following adjustments:
-
pH Modification: Amines are generally more stable at a higher pH where the nitrogen lone pair is less available for certain reactions. Test a range of pH values if your experiment allows.
-
Buffer Screening: Some buffer components (e.g., phosphates) can potentially interact with compounds. Test stability in an alternative buffer system (e.g., HEPES, Tris).
-
Fresh Preparation: Prepare the stock solution immediately before each experiment rather than storing it, even at low temperatures.
-
-
Section 3: Experimental Protocols
These protocols provide step-by-step methodologies for common laboratory procedures involving this compound.
Protocol 1: Standard Procedure for Preparing a Stock Solution
This protocol is designed to minimize contamination and initial degradation during the preparation of a concentrated stock solution.
-
Preparation: Allow a fresh, sealed aliquot of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Degassing: Use a high-purity, anhydrous solvent (e.g., DMSO, DMF, Acetonitrile). Degas the solvent by sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Weighing and Dissolution: In a fume hood, quickly and accurately weigh the required amount of the compound into a clean, dry amber vial. Immediately add the degassed solvent to achieve the target concentration.
-
Homogenization: Cap the vial tightly and vortex or sonicate briefly until the compound is fully dissolved.
-
Storage: Blanket the headspace of the vial with argon or nitrogen, seal tightly with a PTFE-lined cap, and wrap the cap with parafilm. Store at -20°C or -80°C for short-to-medium term storage.
-
Quality Control: Before use in a critical experiment, it is advisable to confirm the concentration and purity of the stock solution via LC-MS or a suitable analytical technique.
Protocol 2: Procedure for Assessing Compound Stability in an Aqueous Buffer
This experiment will determine the compound's stability over time under your specific assay conditions.
Caption: Experimental workflow for stability assessment.
-
Materials:
-
Freshly prepared 10 mM stock solution of the compound in anhydrous DMSO (see Protocol 1).
-
Your experimental aqueous buffer (e.g., PBS, pH 7.4).
-
Quenching solution (e.g., ice-cold Acetonitrile with 0.1% formic acid).
-
LC-MS system for analysis.
-
-
Procedure:
-
Incubation Setup: Pre-warm your experimental buffer to the temperature of your assay (e.g., 37°C).
-
Initiate Experiment (T=0): Add the compound stock solution to the pre-warmed buffer to achieve the final experimental concentration (e.g., 10 µM). Mix gently.
-
T=0 Sample: Immediately withdraw an aliquot of this mixture and add it to a vial containing 3-4 volumes of ice-cold quenching solution. This stops the reaction and serves as your 100% reference point.
-
Incubate: Place the remaining buffer/compound mixture in an incubator at the desired temperature.
-
Subsequent Timepoints: At subsequent timepoints (e.g., 1, 4, 8, 24 hours), withdraw identical aliquots and quench them in the same manner.
-
-
Analysis:
-
Analyze all quenched samples by LC-MS.
-
Integrate the peak area of the parent compound in each sample.
-
Calculate the percentage of compound remaining at each timepoint relative to the T=0 sample.
-
Interpretation: A loss of >10-15% of the parent compound over the duration of your experiment suggests that in-solution instability is a significant factor that needs to be addressed.
-
References
- 1. enamine.net [enamine.net]
- 2. nbinno.com [nbinno.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. This compound 97% | CAS: 885959-20-6 | AChemBlock [achemblock.com]
- 5. This compound - Protheragen [protheragen.ai]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Center: Method Development for Scaling Up cis-Octahydropyrrolo[3,4-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of cis-octahydropyrrolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the scale-up of this critical synthetic intermediate. The information herein is curated to address common challenges and provide scientifically grounded solutions.
I. Introduction to the Synthesis and its Challenges
cis-Octahydropyrrolo[3,4-b]pyridine is a key building block in the synthesis of various pharmaceuticals, most notably the antibiotic moxifloxacin.[1][2] The stereoselective synthesis of the cis isomer is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). While several synthetic routes have been reported, scaling these processes from the laboratory bench to pilot or production scale often presents a unique set of challenges.[3] These can range from maintaining stereochemical integrity and achieving high purity to ensuring process safety and economic viability.
This guide will focus on a common and effective synthetic strategy: the stereoselective reduction of a 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione intermediate, followed by deprotection. We will explore potential issues at each key stage of this process and provide actionable solutions.
II. Troubleshooting Guide: A Phased Approach
The synthesis can be broken down into three critical phases, each with its own set of potential difficulties. This guide is structured to address problems as you might encounter them chronologically.
Phase 1: Synthesis and Purification of the Dione Intermediate
The initial steps involve the formation of the pyrrolo[3,4-b]pyridine-5,7(6H)-dione core. A typical route involves the reaction of 2,3-pyridinedicarboxylic acid with benzylamine.[3]
Problem 1: Low Yield of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (Intermediate 3)
-
Question: My reaction of 2,3-pyridinedicarboxylic acid with benzylamine is resulting in a low yield of the desired dione. What are the likely causes and how can I improve it?
-
Answer:
-
Incomplete Reaction: The condensation reaction to form the imide is reversible. Ensure you are driving the reaction to completion by effectively removing the water formed during the reaction. On a larger scale, a Dean-Stark apparatus with a suitable solvent like toluene is highly effective.
-
Sub-optimal Reaction Temperature: The temperature needs to be high enough to facilitate the condensation and water removal but not so high as to cause decomposition of the starting materials or product. A temperature range of 110-140°C is typically employed for this type of condensation.
-
Purity of Starting Materials: Impurities in the 2,3-pyridinedicarboxylic acid or benzylamine can lead to side reactions and lower the yield. Always use reagents of high purity, especially during scale-up.
-
Purification Losses: The product is typically a solid. Ensure complete precipitation and minimize losses during filtration and washing. A careful selection of the recrystallization solvent is crucial to maximize recovery.
-
Problem 2: Difficulty in Purifying the Dione Intermediate
-
Question: I am struggling to achieve high purity of the dione intermediate after the initial synthesis. What purification strategies are most effective at scale?
-
Answer:
-
Recrystallization: This is the most common and scalable method. The choice of solvent is critical. A solvent system should be identified where the dione has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include ethanol, isopropanol, and toluene.
-
Slurry Washing: If the impurities are significantly more soluble than the product in a particular solvent, a slurry wash can be an effective and efficient purification method at scale. This involves stirring the crude product in a solvent where it is poorly soluble for a period, followed by filtration.
-
Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale production. It should be considered a last resort or for the purification of very high-value intermediates.
-
Phase 2: Stereoselective Reduction of the Pyridine Ring
This is arguably the most critical step, as it establishes the cis stereochemistry of the final product. A common method is the catalytic hydrogenation of the dione intermediate.[3]
Problem 3: Poor Diastereoselectivity (Low cis to trans Ratio)
-
Question: The catalytic hydrogenation of my dione intermediate is producing a significant amount of the undesired trans isomer. How can I improve the cis-selectivity?
-
Answer:
-
Catalyst Selection: The choice of catalyst is paramount. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[4] The type of support and the metal loading can influence selectivity. It is advisable to screen different grades of Pd/C.
-
Solvent Effects: The solvent can have a profound impact on the stereochemical outcome of the hydrogenation. Protic solvents like ethanol can sometimes lead to a higher proportion of the trans isomer. Aprotic solvents such as toluene or tetrahydrofuran (THF) may favor the formation of the cis product.[4]
-
Hydrogen Pressure and Temperature: These parameters need to be carefully optimized. Higher pressures and temperatures can sometimes lead to over-reduction or decreased selectivity. A systematic Design of Experiments (DoE) approach is recommended for optimization during scale-up.[4]
-
Presence of Water: The reaction environment should be substantially anhydrous to prevent the formation of trans isomers.[4]
-
Problem 4: Incomplete Reduction or Slow Reaction Rate
-
Question: The hydrogenation reaction is either incomplete or proceeding very slowly, even after an extended period. What factors could be contributing to this?
-
Answer:
-
Catalyst Poisoning: The catalyst can be poisoned by impurities in the substrate or solvent. Ensure the dione intermediate is of high purity. Common catalyst poisons include sulfur and nitrogen compounds.
-
Insufficient Catalyst Loading: On a larger scale, inadequate mixing can lead to localized areas of low catalyst concentration. Ensure efficient agitation to keep the catalyst suspended. The catalyst loading itself may need to be re-optimized for the larger scale.
-
Poor Hydrogen Mass Transfer: In a large reactor, the efficient transfer of hydrogen gas from the headspace to the liquid phase is crucial. The design of the agitator and the sparging of hydrogen can significantly impact the reaction rate.
-
Deactivated Catalyst: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere).
-
Phase 3: Reduction of the Dione and Deprotection
The final steps involve the reduction of the carbonyl groups of the pyrrolidinedione ring and the removal of the benzyl protecting group.
Problem 5: Formation of Side Products During Dione Reduction
-
Question: During the reduction of the dione functionality, I am observing the formation of several side products, complicating the purification. What are the likely side reactions and how can I minimize them?
-
Answer:
-
Over-reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes lead to the cleavage of the pyrrolidine ring. The choice of a milder reducing agent, such as borane-THF complex (B₂H₆·THF), can provide better control.
-
Incomplete Reduction: This can lead to the formation of hydroxyl-lactam intermediates. Ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed to completion. Monitoring the reaction by TLC or LC-MS is crucial.
-
Reaction Temperature: The reduction should typically be carried out at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
-
Problem 6: Difficulties with Benzyl Group Deprotection
-
Question: The removal of the N-benzyl group is proving to be challenging. What are the most effective and scalable methods for this deprotection?
-
Answer:
-
Catalytic Hydrogenolysis: This is the most common and atom-economical method. Palladium on carbon (Pd/C) is typically used with a hydrogen source. The reaction is usually clean and the by-product (toluene) is easily removed.
-
Transfer Hydrogenation: For situations where handling high-pressure hydrogen is a concern, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene with a palladium catalyst is a viable alternative.
-
Acid-mediated Deprotection: In some cases, strong acids like trifluoroacetic acid in the presence of a scavenger like triethylsilane can be used.[3] However, this method can be harsh and may not be suitable for all substrates.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of cis-octahydropyrrolo[3,4-b]pyridine?
A1: Several safety aspects need to be carefully managed:
-
Catalytic Hydrogenation: This is a high-pressure reaction and requires a properly rated reactor and adherence to strict safety protocols for handling hydrogen gas. The palladium catalyst is pyrophoric and must be handled with care, especially when filtering the reaction mixture.
-
Reducing Agents: Reagents like LiAlH₄ and B₂H₆·THF are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere and quenched carefully.
-
Solvents: Many of the solvents used (e.g., toluene, THF) are flammable. The scale-up facility must be equipped to handle large volumes of flammable liquids safely.
Q2: How can I monitor the progress of the reactions effectively during scale-up?
A2: In-process controls (IPCs) are critical for successful scale-up.
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and impurities. Chiral HPLC is essential for monitoring the diastereomeric ratio during the stereoselective reduction.[3]
-
Gas Chromatography (GC): Useful for monitoring the disappearance of volatile starting materials or the formation of volatile by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of intermediates and the final product.
Q3: What are the typical analytical methods for characterizing the final cis-octahydropyrrolo[3,4-b]pyridine product?
A3: A comprehensive analytical characterization is required to ensure the quality of the final product.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the cis stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral HPLC: To determine the enantiomeric and diastereomeric purity.
-
Elemental Analysis: To confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
IV. Experimental Protocols and Data
Table 1: Comparison of Conditions for Stereoselective Hydrogenation
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | 5% Pd/C | 10% Pd/C | 5% Pd/C |
| Solvent | Ethanol | Toluene | Tetrahydrofuran |
| Hydrogen Pressure | 5 bar | 10 bar | 5 bar |
| Temperature | 50 °C | 60 °C | 50 °C |
| cis:trans Ratio | 85:15 | 95:5 | 92:8 |
Data is illustrative and optimization is recommended for specific equipment and substrate batches.
Protocol 1: Stereoselective Hydrogenation of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
-
Charge a suitable pressure reactor with 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (1.0 eq) and toluene (10 vol).
-
Carefully add 10% Pd/C (5 mol%) under a nitrogen atmosphere.
-
Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen three times.
-
Pressurize the reactor with hydrogen to 10 bar.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
V. Visualizing the Workflow
Diagram 1: Key Stages in the Synthesis
Caption: A simplified workflow of the synthesis.
Diagram 2: Troubleshooting Logic for Low cis:trans Ratiodot
References
Addressing solubility issues of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine in assays
Welcome, researchers, to the dedicated support guide for 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine. This resource is designed to provide expert guidance and actionable protocols to overcome a common yet critical hurdle in experimental biology and drug discovery: compound solubility. Inconsistent solubility is a leading cause of poor data reproducibility, underestimated compound potency, and misleading structure-activity relationships (SAR).[1][2]
This guide will equip you with the foundational knowledge and practical techniques to ensure that this compound is adequately solubilized in your assays, leading to reliable and accurate results.
Part 1: Foundational Insights & Troubleshooting
Understanding the Molecule: A Chemist's Perspective
Before troubleshooting, it's essential to understand the physicochemical properties of this compound (MW: 140.23, Formula: C₈H₁₆N₂)[3][4][5][6]. Structurally, it is a bicyclic amine containing both secondary and tertiary amine functional groups. These amine groups are basic and can be protonated. This is the single most important characteristic influencing its solubility in aqueous media.
The solubility of ionizable compounds, particularly bases, is profoundly dependent on pH.[7][8] In an acidic environment (lower pH), the amine groups will accept protons (H⁺) to form positively charged ammonium salts. These ionized forms are significantly more polar and, therefore, more soluble in aqueous buffers than the neutral, uncharged form which predominates at higher pH.[9][10][11]
Troubleshooting Workflow for Solubility Issues
If you observe precipitation, cloudiness, or inconsistent results, follow this systematic troubleshooting workflow. This process is designed to logically diagnose and solve the most common solubility challenges.
Caption: A step-by-step workflow for troubleshooting solubility.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for preparing high-concentration stock solutions of research compounds for biological assays.[1] Its strong solubilizing capacity for a wide range of organic molecules makes it an excellent starting point.
Expert Insight (Causality): DMSO is an aprotic, highly polar solvent capable of dissolving both polar and non-polar compounds.[12] When preparing your stock, always use anhydrous, high-purity (≥99.9%) DMSO. Water contamination in DMSO can significantly reduce its solvating power for hydrophobic compounds and can lead to precipitation over time, especially during freeze-thaw cycles.[2][13]
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What's happening and how do I fix it?
A2: This is a very common issue known as "solvent shock" or precipitation upon dilution. It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[14] The localized high concentration of the compound as the DMSO disperses causes it to crash out of solution.
Troubleshooting Steps & Solutions:
-
Improve Dilution Technique: The key is to disperse the compound into the aqueous phase as rapidly as possible. Instead of pipetting the DMSO stock into a static volume of buffer, add the stock solution dropwise to the assay buffer while the buffer is being actively vortexed or stirred.[14] This rapid mixing minimizes localized concentration gradients.
-
Use Pre-warmed Buffer: Warming the assay buffer (e.g., to 37°C) can sometimes increase the kinetic solubility of the compound, giving it a better chance to stay in solution.
-
Perform Serial Dilutions: Instead of a single, large dilution (e.g., 1:1000), perform intermediate serial dilutions. For instance, first, dilute the DMSO stock 1:10 in 100% DMSO, then dilute this intermediate stock 1:100 into your aqueous buffer. This reduces the magnitude of the solvent change at the final step.[14]
Q3: What is the maximum concentration of DMSO I can use in my assay?
A3: This is critically dependent on the assay type. For in vitro cell-based assays, the final concentration of DMSO should typically be kept at or below 0.5% (v/v), with many sensitive cell lines requiring ≤0.1%.[14][15][16] At concentrations above 1%, DMSO can exhibit cytotoxic effects, induce cellular differentiation, or interfere with signaling pathways, confounding your results.[15][16] For biochemical (cell-free) assays, higher concentrations (e.g., 1-5%) may be tolerated, but this must be validated.
Self-Validating System (Trustworthiness): Always run a "vehicle control" experiment. This control should contain the highest concentration of DMSO used in your experiment but no compound. This allows you to distinguish the effect of your compound from any background effects of the solvent itself.
| Final DMSO Conc. (v/v) | Typical Effect on Cultured Cells | Recommendation |
| < 0.1% | Generally considered safe for most cell lines, including sensitive primary cells. | Ideal Target |
| 0.1% - 0.5% | Tolerated by most robust, immortalized cell lines.[14] | Acceptable Range ; vehicle control is essential. |
| 0.5% - 1.0% | May cause stress or minor growth inhibition in some cell lines.[15] | Use with Caution ; requires rigorous validation. |
| > 1.0% | Often leads to significant cytotoxicity or off-target biological effects.[15][16] | Not Recommended for cell-based assays. |
Q4: You mentioned the compound is basic. Can I use pH to improve its solubility?
A4: Absolutely. This is one of the most effective strategies for this specific molecule. Since this compound has basic amine groups, decreasing the pH of your aqueous buffer will increase its solubility.[7][9]
Expert Insight (Causality): By lowering the pH (i.e., increasing the H⁺ concentration), you shift the equilibrium from the neutral, less soluble form of the amine (R₃N) to the protonated, charged, and more water-soluble salt form (R₃NH⁺). This is a direct application of Le Châtelier's principle.[9][11]
Actionable Protocol: Prepare your assay buffer at several different pH values (e.g., pH 7.4, 7.0, 6.5, 6.0) and test the solubility of your compound in each. You can do this by adding your DMSO stock to the buffer, centrifuging to pellet any precipitate, and measuring the concentration of the compound remaining in the supernatant via HPLC-UV or LC-MS.
Q5: What are cyclodextrins, and can they help if pH adjustment isn't enough?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, like your compound, within their hydrophobic core, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[19][20] This "host-guest" inclusion complex has a much higher apparent water solubility.[17][21]
Recommendation: Chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations because they have improved water solubility and safety profiles compared to natural β-cyclodextrin.[19] They can be an excellent option if other methods fail or are not compatible with your assay system.
Part 3: Detailed Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh Compound: Accurately weigh out the desired amount of this compound in a suitable vial.
-
Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. If the compound is slow to dissolve, gentle warming in a 37°C water bath or brief sonication can be used.
-
Inspect: Visually inspect the solution against a light source to ensure it is completely clear, with no visible particulates. If precipitation is seen, you have exceeded the compound's solubility limit in DMSO and must prepare a new, less concentrated stock.[14]
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.[2] Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Using HP-β-Cyclodextrin to Enhance Solubility
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 20% w/v). Gently warm and stir until it is fully dissolved.
-
Add Compound Stock: While vortexing the HP-β-CD solution, slowly add your concentrated DMSO stock of this compound to achieve the desired final concentration.
-
Equilibrate: Allow the mixture to incubate for at least 30-60 minutes at room temperature, with occasional mixing, to allow for the formation of the inclusion complex.
-
Final Dilution: This cyclodextrin-complexed solution can now be used for further serial dilutions in your standard assay buffer.
-
Validation: Remember to include a vehicle control containing the same final concentration of both DMSO and HP-β-CD to account for any effects of the formulation itself.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Protheragen [protheragen.ai]
- 5. This compound 97% | CAS: 885959-20-6 | AChemBlock [achemblock.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. reddit.com [reddit.com]
- 10. Khan Academy [khanacademy.org]
- 11. fiveable.me [fiveable.me]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. Compexation of poorly water soluble drug with cyclodextrin [wisdomlib.org]
- 21. scielo.br [scielo.br]
Technical Support Center: Refinement of Analytical Methods for 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Last Updated: 2026-01-02
Introduction
Welcome to the technical support guide for the analytical characterization of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine. This bicyclic aliphatic amine is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the fluoroquinolone antibiotic, Moxifloxacin.[1][2] Its accurate identification and quantification are paramount for ensuring the quality and purity of final drug products.
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this and structurally similar compounds. The content is structured to provide not just procedural steps, but the underlying scientific principles to empower users to make informed decisions in their laboratory work.
Unique Analytical Challenges
The analysis of this compound presents several challenges inherent to its structure:
-
Polarity and Basicity: As a bicyclic amine, the molecule is highly polar and basic. This can lead to poor peak shape (tailing) in gas and liquid chromatography due to strong interactions with acidic silanol groups on column stationary phases.[3]
-
Volatility: While amenable to gas chromatography, its boiling point is relatively high, which can necessitate elevated temperatures that risk thermal degradation.[4]
-
Chirality: The molecule possesses chiral centers, meaning enantiomers exist that may have different biological activities. Enantiomeric separation is often required for full characterization.[5][6]
-
Lack of a Strong Chromophore: The saturated bicyclic structure lacks a significant UV-absorbing chromophore, making UV-based detection in HPLC challenging without derivatization. This necessitates the use of more universal detectors like mass spectrometry (MS) or charged aerosol detectors (CAD).
This guide will address these challenges within the context of specific analytical techniques.
Part 1: Troubleshooting Guides
This section is organized by analytical technique. Each guide addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.
Guide 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the premier technique for the analysis of this compound due to its high sensitivity and specificity, especially given the molecule's poor UV absorbance. A fast UHPLC-MS method has been successfully developed for a closely related intermediate, (4aS,7aS)-1H-octahydropyrrolo[3,4-b]pyridine.[7]
Common LC-MS Issues & Solutions
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | Secondary Interactions: The basic amine functionality is interacting with residual acidic silanol groups on the silica-based column packing.[8][9] | 1. Adjust Mobile Phase pH: Increase the pH of the mobile phase (e.g., using ammonium bicarbonate at pH 9.5) to deprotonate the silanol groups and analyze the amine in its neutral state. Modern hybrid silica columns (like Waters XTerra) are stable at higher pH ranges.[8] 2. Use a Basic Additive: Add a competing base like triethylamine (TEA) to the mobile phase to saturate the active sites on the column. 3. Employ a High-Purity, End-Capped Column: Use a modern, high-purity silica column that has been thoroughly end-capped to minimize exposed silanols. |
| Poor Retention / Analyte Elutes at Void Volume | Analyte is Protonated: In standard acidic mobile phases (e.g., with formic acid), the amine will be protonated (R-NH2+), making it highly polar and poorly retained on a C18 column.[10] | 1. Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining highly polar, charged compounds. 2. Use a High pH Mobile Phase: As with peak tailing, a high pH mobile phase will neutralize the amine, increasing its hydrophobicity and retention on a reversed-phase column.[8] |
| Inconsistent Retention Times | 1. Mobile Phase Composition Changes: Inconsistent buffer preparation, evaporation of the more volatile organic component, or microbial growth in aqueous phases.[9] 2. Column Degradation: Operating at high pH can degrade traditional silica columns over time. | 1. Prepare Fresh Mobile Phase Daily: Ensure accurate measurements and filter all mobile phases. Keep solvent bottles capped.[11] 2. Use a pH-Stable Column: Employ a column specifically designed for high pH stability (e.g., hybrid silica or polymer-based columns). 3. Ensure System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially when changing solvents. |
| Low Sensitivity / Poor Ionization in MS | 1. Incorrect Ionization Mode: The compound may ionize more efficiently in a different mode (positive vs. negative). 2. Inappropriate Mobile Phase: Mobile phase additives can suppress ionization (e.g., TFA is a known ion-suppressor). 3. Source Contamination: A dirty ion source can significantly reduce signal intensity.[9] | 1. Optimize Ionization: Given the basic nature of the amine, Electrospray Ionization in Positive Mode (ESI+) is the logical starting point.[10] 2. Use Volatile Buffers: Use MS-friendly volatile buffers like ammonium formate or ammonium bicarbonate instead of non-volatile phosphate buffers. 3. Clean the Ion Source: Perform regular maintenance and cleaning of the MS ion source as per the manufacturer's guidelines. |
LC-MS Troubleshooting Workflow
Caption: A workflow for troubleshooting common LC-MS issues.
Guide 2: Gas Chromatography (GC) & GC-MS
GC can be a viable alternative to LC, but it requires careful consideration of the compound's reactivity.
Common GC Issues & Solutions
| Problem | Potential Causes | Recommended Solutions |
| Severe Peak Tailing | Adsorption: The polar amine interacts strongly with active sites in the inlet liner and on the column surface.[3] | 1. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds (e.g., a "WAX" or amine-specific phase). 2. Use a Base-Deactivated Inlet Liner: Ensure the inlet liner is also base-deactivated to prevent adsorption before the column. 3. Derivatization: Convert the amine to a less polar derivative (e.g., through acylation or silylation) to reduce interactions. This also improves volatility.[12] |
| No Peak / Poor Recovery | 1. Thermal Degradation: The compound may be degrading in the high-temperature GC inlet.[4] 2. Irreversible Adsorption: The analyte is being irreversibly adsorbed in the system. | 1. Optimize Inlet Temperature: Start with a lower inlet temperature and gradually increase it to find the optimal balance between volatilization and stability. 2. Use a Cold-On-Column (COC) Inlet: A COC inlet introduces the sample directly onto the column without a hot injection port, minimizing thermal stress.[13] |
| Poor Reproducibility | 1. Sample Matrix Effects: Water in the sample can interfere with the analysis of amines.[14] 2. Inconsistent Derivatization: If derivatizing, the reaction may not be going to completion consistently. | 1. Sample Preparation: Ensure samples are dry before injection. Use an appropriate solvent. 2. Optimize Derivatization Reaction: Ensure reaction conditions (time, temperature, reagent stoichiometry) are controlled and optimized for consistent results. |
Guide 3: Chiral Separation (HPLC)
Distinguishing between the enantiomers of this compound is often a regulatory requirement. Chiral HPLC is the most common method for this.
Common Chiral Separation Issues & Solutions
| Problem | Potential Causes | Recommended Solutions |
| No Separation (Co-elution) | 1. Incorrect Chiral Stationary Phase (CSP): The chosen CSP does not have the appropriate chiral recognition mechanism for this analyte. 2. Inappropriate Mobile Phase: The mobile phase is disrupting the chiral recognition interactions. | 1. Screen Multiple CSPs: The selection of a CSP is often empirical.[6] Polysaccharide-based (amylose, cellulose) and cyclodextrin-based CSPs are excellent starting points for amines.[5] 2. Switch Elution Mode: Test normal phase (e.g., Hexane/Ethanol), polar organic (e.g., Acetonitrile/Methanol), and reversed-phase modes, as each offers different selectivity.[15] |
| Poor Resolution | 1. Sub-optimal Mobile Phase: The mobile phase composition is not optimized. 2. High Flow Rate: The flow rate is too high, reducing the time for chiral interaction. 3. Temperature Effects: Column temperature can significantly affect chiral recognition. | 1. Optimize Mobile Phase: Systematically vary the ratio of the strong to weak solvent and the type/concentration of additives (e.g., DEA, TFA).[5] 2. Reduce Flow Rate: Lower the flow rate to improve resolution, at the cost of longer analysis time. 3. Control Temperature: Use a column oven and investigate the effect of different temperatures (e.g., 10°C, 25°C, 40°C) on the separation. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an LC-MS method for this compound?
A1: Start with a reversed-phase C18 column stable at high pH. Use a mobile phase of acetonitrile and water with a volatile buffer like 5-10 mM ammonium bicarbonate, adjusted to a pH of 9.5. This approach neutralizes the amine, which should provide good retention and peak shape.[8] For MS detection, use ESI in positive ion mode and monitor for the protonated molecule [M+H]⁺. A fast UHPLC-MS method for a similar intermediate was successful with an isocratic elution.[7]
Q2: My peak shape is still tailing on a base-deactivated GC column. What else can I do?
A2: If you have already optimized the column and liner, consider derivatization. Acylation with a reagent like trifluoroacetic anhydride (TFAA) will convert the primary/secondary amine to a much less polar and less basic amide. This drastically reduces the potential for interaction with active sites and often improves chromatographic performance for amines.[12]
Q3: I need to confirm the structure of my synthesized material. What NMR experiments are most useful?
A3: A standard suite of NMR experiments will be highly informative.
-
¹H NMR: Will show the number of distinct proton environments and their splitting patterns, confirming connectivity.
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
2D NMR (COSY & HSQC): A COSY (Correlation Spectroscopy) experiment will establish proton-proton couplings, helping to trace the connectivity through the bicyclic ring system. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, allowing for unambiguous assignment of both ¹H and ¹³C spectra.[16]
Q4: How do I choose the right chiral column for HPLC separation?
A4: There is no single rule, and an empirical screening approach is often best.[6] However, for primary and secondary amines like this compound, polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) and cyclofructan-based CSPs are highly successful.[5] Start by screening these columns under normal phase (Hexane/IPA with a basic additive like diethylamine) and polar organic (Methanol or Acetonitrile) conditions.
Q5: My sample is in an aqueous solution. Can I inject it directly onto a GC?
A5: Direct injection of aqueous samples into a standard GC system is highly discouraged. Water can damage many stationary phases, and the large expansion volume of water vapor can cause backflash and poor reproducibility. Furthermore, for amine analysis, the presence of water can worsen peak splitting.[14] You should perform a liquid-liquid extraction (LLE) into an organic solvent or use solid-phase extraction (SPE) to isolate the analyte and transfer it into a GC-compatible solvent before analysis.
Decision Tree: Selecting the Right Analytical Technique
Caption: A decision tree for selecting the appropriate analytical method.
References
- 1. asianpubs.org [asianpubs.org]
- 2. ijrpr.com [ijrpr.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. bre.com [bre.com]
- 5. benchchem.com [benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. scispace.com [scispace.com]
- 8. waters.com [waters.com]
- 9. zefsci.com [zefsci.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. researchgate.net [researchgate.net]
- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Ensuring the Stability of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine. Its purpose is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to prevent its degradation during storage and experimental use. As a saturated bicyclic aliphatic amine, this compound's stability is paramount for reproducible and reliable experimental outcomes.[1][2] This guide offers insights into potential degradation pathways and practical steps to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
While some suppliers may suggest room temperature storage, long-term stability of amines is best maintained under controlled conditions to minimize degradation.[3] Amines are susceptible to oxidation and can be hygroscopic, meaning they absorb moisture from the air.[4] Therefore, we recommend the following:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential oxidative and hydrolytic degradation reactions. Storing at temperatures below 30°C is a general guideline for amines to maintain stability.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, which is a key reactant in the oxidation of amines.[5] |
| Light | Amber Vial or Dark Location | Protects the compound from photolytic degradation, a common issue for heterocyclic compounds.[5][6] |
| Container | Tightly Sealed Glass or HDPE | Prevents moisture ingress and ensures the container material is non-reactive.[4] |
Q2: My sample of this compound has a slight yellow tint, but the supplier information indicates it should be a clear liquid. Is it degraded?
A change in color, such as the development of a yellow or brown tint, is a common visual indicator of degradation in amines. This is often due to oxidation, which can lead to the formation of colored impurities. While a slight tint may not significantly impact all applications, it warrants investigation, especially for sensitive assays. We recommend performing a purity analysis (e.g., by LC-MS or GC-MS) to identify any new, lower-purity peaks compared to a fresh sample or the supplier's certificate of analysis.
Q3: How should I handle the compound during my experiments to minimize degradation?
Proper handling is crucial to prevent introducing contaminants that can accelerate degradation.
-
Work under an inert atmosphere: Whenever possible, handle the compound under a blanket of argon or nitrogen to minimize exposure to air and moisture.
-
Use dry solvents and reagents: Amines can react with moisture, so using anhydrous solvents is recommended.
-
Minimize exposure to light: Use amber glassware or cover your reaction vessels with aluminum foil.
-
Avoid high temperatures: Unless your reaction protocol requires it, avoid unnecessary heating of the compound.
Troubleshooting Guide: Investigating and Preventing Degradation
This section addresses specific issues you might encounter and provides a logical framework for troubleshooting.
Issue 1: I observe new peaks in my LC-MS/GC-MS analysis after storing the compound for a few weeks.
Potential Cause: This is a strong indication of degradation. The new peaks likely correspond to degradation products. Given the structure of this compound, the most probable degradation pathways are oxidation and, to a lesser extent, hydrolysis if water is present.[4][5]
Troubleshooting & Optimization:
-
Characterize the Impurities:
-
Use high-resolution mass spectrometry to obtain the exact mass of the impurity peaks. An increase in mass of 16 amu often suggests the formation of an N-oxide, a common oxidation product of amines.[5][7]
-
If possible, use tandem MS (MS/MS) to fragment the impurity ions and compare the fragmentation pattern to the parent compound to elucidate the structure of the degradant.
-
-
Perform a Forced Degradation Study:
| Stress Condition | Protocol | Expected Outcome if Susceptible |
| Oxidation | Dissolve a small amount in a suitable solvent and add a small amount of 3% hydrogen peroxide. Let it stand at room temperature for a few hours.[7] | Formation of N-oxides and other oxidative degradants. |
| Acid Hydrolysis | Dissolve in a suitable solvent and add 0.1 M HCl. Heat gently (e.g., 40-60°C) for several hours. | Potential for ring opening or other acid-catalyzed degradation, though saturated amines are generally stable to hydrolysis. |
| Base Hydrolysis | Dissolve in a suitable solvent and add 0.1 M NaOH. Heat gently (e.g., 40-60°C) for several hours. | Generally, amines are stable to base-catalyzed hydrolysis. |
| Photostability | Expose a solution of the compound to UV light (e.g., in a photostability chamber) for a defined period. | Formation of photolytic degradation products.[10] |
Compare the chromatograms from your stressed samples with your stored sample. If the impurity peaks match, you have likely identified the degradation pathway.
Preventive Actions:
-
Re-evaluate your storage conditions: Ensure the compound is stored under an inert atmosphere, refrigerated, and protected from light as recommended in the FAQs.
-
Aliquot the sample: Upon receiving a new bottle, divide it into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to the atmosphere.
Issue 2: My reaction yield is lower than expected, and I suspect the purity of this compound is the cause.
Potential Cause: A loss of purity due to degradation means there is less of the active starting material, which will directly impact reaction yields. The degradation products may also interfere with your reaction.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low reaction yields.
Experimental Protocol: Purity Assessment by LC-MS
-
Prepare a Standard: Accurately weigh and dissolve a small amount of a fresh, unopened sample of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Prepare Your Sample: Prepare your stored sample in the same manner and at the same concentration.
-
LC-MS Analysis:
-
Column: Use a standard C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) is a good starting point.
-
Detection: Use both a UV detector (e.g., at 210 nm, as saturated amines have poor chromophores) and a mass spectrometer.
-
-
Data Analysis: Compare the chromatograms of your standard and your sample. Quantify the area of the main peak and any impurity peaks to determine the purity of your stored material.
Visualizing Potential Degradation
The structure of this compound contains both a secondary and a tertiary amine, both of which are potential sites for oxidation.
Caption: Hypothesized oxidative degradation pathways.
This diagram illustrates the most likely initial oxidative degradation products. Further oxidation and other reactions can lead to a more complex impurity profile over time.
By understanding the potential for degradation and implementing the rigorous storage and handling protocols outlined in this guide, you can ensure the integrity of your this compound, leading to more reliable and reproducible research outcomes.
References
- 1. enamine.net [enamine.net]
- 2. Secondary Amines - Enamine [enamine.net]
- 3. This compound 97% | CAS: 885959-20-6 | AChemBlock [achemblock.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. ijrpp.com [ijrpp.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. scispace.com [scispace.com]
- 10. Photomediated ring contraction of saturated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Stereoisomerism and Biological Activity: A Comparative Analysis of Epibatidine Enantiomers
An Important Note on Scope: Initial exploration for data on the specific isomers of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine revealed a lack of publicly available, detailed experimental data suitable for a comprehensive comparison. To fulfill the spirit of the query—understanding how subtle changes in 3D chemical structure drastically alter biological function—this guide has been pivoted to focus on a well-documented and structurally relevant model: Epibatidine . This potent alkaloid, with its rigid bicyclic structure, serves as an exemplary case study for demonstrating the critical importance of stereochemistry in pharmacology.
Introduction: The Principle of Chiral Recognition in Biological Systems
In the intricate landscape of molecular biology, shape is paramount. Receptors, enzymes, and ion channels are complex, three-dimensional proteins that recognize their ligands with a high degree of specificity, much like a lock accepts only a specific key. This principle of chiral recognition is fundamental to pharmacology. When a molecule is chiral, it exists as two non-superimposable mirror images called enantiomers. While chemically identical in an achiral environment, these enantiomers can interact very differently with chiral biological targets, leading to profound variations in potency, efficacy, selectivity, and even toxicity.
This guide delves into this concept using the enantiomers of epibatidine, (+)-epibatidine and (-)-epibatidine, as a case study. We will explore how their subtle stereochemical difference dictates their interaction with nicotinic acetylcholine receptors (nAChRs) and translates into measurable differences in biological activity, from receptor binding affinity to in vivo analgesic effects.
Epibatidine: A Potent Nicotinic Agonist from Nature
Epibatidine is an alkaloid originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor.[1] It is a potent agonist at nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.[2][3] Its unique structure and remarkable analgesic potency—reportedly 200-400 times greater than morphine—have made it a subject of intense scientific interest.[1] Unlike opioids, its analgesic effects are not blocked by naloxone but by nAChR antagonists like mecamylamine, confirming its distinct mechanism of action.[4][5]
The natural alkaloid possesses the (1R,2R,4S)-stereochemistry, corresponding to the (+)-enantiomer.[1] Synthetic chemistry has made both the natural (+) and unnatural (-) enantiomers available for detailed pharmacological comparison.
Comparative Biological Activity of (+)- and (-)-Epibatidine
While both enantiomers of epibatidine are highly potent, careful quantitative analysis reveals subtle but significant differences in their biological profiles. These differences underscore how stereochemistry can fine-tune a molecule's interaction with various receptor subtypes.
Receptor Binding Affinity
Binding affinity, often expressed as the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. Experiments using radioligand binding assays with [³H]nicotine on rat brain membranes show that both enantiomers bind to nAChRs with exceptionally high, sub-nanomolar affinity. Notably, there is no significant difference in their binding affinity at this general nAChR population, with both showing Ki values in the picomolar range.[4][5]
Functional Potency and Efficacy
Functional assays measure the biological response elicited by a ligand. Here, the differences between the enantiomers become more apparent.
-
At Ganglionic-Type nAChRs: In pheochromocytoma (PC-12) cells, which primarily express ganglionic-type nAChRs, both enantiomers act as potent agonists, stimulating sodium influx. The natural (+)-enantiomer is slightly more potent, with a lower EC50 value (the concentration required to elicit 50% of the maximal response) than the (-)-enantiomer.[5]
-
At Muscle-Type nAChRs: A more pronounced difference is observed at the muscle-type central nAChRs found in medulloblastoma (TE671) cells. In this context, (-)-epibatidine is approximately 5-fold less potent as an agonist compared to its counterpart.[5] This demonstrates that the enantiomers exhibit a degree of selectivity for different nAChR subtypes.
In Vivo Analgesic Activity
The ultimate test of biological activity is in a whole-organism model. In vivo studies in mice have used standardized pain response tests to quantify the analgesic effects of the epibatidine enantiomers.
-
Hot-Plate Assay: Using the hot-plate assay, the natural (+)-enantiomer was found to be about twice as potent as the (-)-enantiomer in producing an analgesic effect.[5]
-
Tail-Flick Test: In contrast, the tail-flick test showed both enantiomers to have nearly identical potent antinociceptive activity, with ED50 values (the dose effective in 50% of the population) of 6.1 µg/kg for L-epibatidine and 6.6 µg/kg for D-epibatidine.[4]
These differing results between assays may reflect the involvement of different nAChR subtypes or pathways in mediating responses to different types of pain stimuli.
Data Summary
The quantitative data comparing the biological activities of epibatidine enantiomers are summarized below.
| Parameter | Assay Type | Biological System | (+)-Epibatidine | (-)-Epibatidine | Reference |
| Binding Affinity (Ki) | Radioligand Binding | Rat Brain Membranes | 45.0 pM | 58.0 pM | [5] |
| Binding Affinity (Ki) | Radioligand Binding | Rat Brain | 55.0 pM (D) | 54.7 pM (L) | [4] |
| Functional Potency (EC50) | Sodium Influx | PC-12 Cells (Ganglionic nAChR) | 72 nM | 111 nM | [5] |
| Analgesic Potency (ED50) | Hot-Plate Test | Mice | ~1.5 µg/kg | ~3.0 µg/kg | [5] |
| Analgesic Potency (ED50) | Tail-Flick Test | Mice | 6.6 µg/kg (D) | 6.1 µg/kg (L) | [4] |
Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Activation
Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels, meaning they are composed of five protein subunits arranged around a central pore.[3] In the resting state, this pore is closed. The binding of an agonist, such as acetylcholine or epibatidine, to sites on the extracellular domain of the receptor induces a conformational change in the protein. This change opens the channel pore, allowing the rapid influx of cations (primarily Na⁺ and Ca²⁺) down their electrochemical gradient. The influx of positive ions depolarizes the cell membrane, leading to the generation of an electrical signal (an action potential) and subsequent downstream cellular responses, such as neurotransmitter release.
Caption: Agonist binding to the nAChR opens the ion channel, causing cation influx and depolarization.
Experimental Methodologies
The data presented in this guide are derived from standardized, validated pharmacological assays. Understanding these protocols is key to interpreting the results and designing future experiments.
Radioligand Binding Assay Protocol
This assay quantifies the affinity of a test compound (e.g., epibatidine) for a receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of (+)- and (-)-epibatidine at nAChRs.
Step-by-Step Protocol:
-
Tissue Preparation: Homogenize rat brain cortex in ice-cold buffer to prepare a crude membrane suspension containing nAChRs.
-
Assay Setup: In a series of tubes, combine the brain membrane preparation, a fixed concentration of a radiolabeled nAChR ligand (e.g., [³H]nicotine), and varying concentrations of the unlabeled test compound (e.g., (+)-epibatidine).
-
Incubation: Incubate the mixture at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter. The membranes and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression to fit the data and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Ki Calculation: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity (Ki).
Cell-Based Functional Assay Protocol
This assay measures the physiological response of cells expressing a specific receptor to a test compound.
Objective: To determine the functional potency (EC50) of (+)- and (-)-epibatidine.
Step-by-Step Protocol:
-
Cell Culture: Culture cells that endogenously express or have been engineered to express the nAChR subtype of interest (e.g., PC-12 cells).
-
Loading with Indicator: Load the cells with a fluorescent ion indicator dye that is sensitive to Na⁺ or Ca²⁺. The fluorescence intensity of this dye increases upon ion influx.
-
Assay Setup: Plate the loaded cells in a multi-well plate. Add varying concentrations of the test compound (e.g., (-)-epibatidine) to the wells.
-
Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity in each well over time after the addition of the compound.
-
Data Analysis: For each concentration, determine the peak fluorescence response. Plot the response against the logarithm of the test compound concentration.
-
EC50 Calculation: Fit the resulting dose-response curve with a sigmoidal function to determine the EC50 value, representing the concentration that produces 50% of the maximal response.
Conclusion
The comparative pharmacology of (+)- and (-)-epibatidine provides a clear and compelling demonstration of stereoselectivity in drug action. While both enantiomers exhibit high affinity for nicotinic acetylcholine receptors, they display measurable differences in functional potency at various receptor subtypes and in in vivo analgesic activity. This case study highlights a core principle for researchers in drug development: the three-dimensional structure of a molecule is not a trivial detail but a critical determinant of its biological function. A thorough characterization of all stereoisomers is essential for developing safe, potent, and selective therapeutic agents.
References
- 1. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of epibatidine optical enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Pyrrolo[3,4-b]pyridine Scaffold: From Chemical Building Block to Validated Research Tool
Introduction: The Untapped Potential of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
In the landscape of drug discovery and chemical biology, the value of a molecule is not always defined by its intrinsic biological activity, but by the potential it holds. This compound is a case in point. While commercially available for research purposes, it is not an end-point research tool with a defined pharmacological profile.[1][2][3][4] Rather, it represents a foundational scaffold—a versatile building block for the synthesis of novel, biologically active compounds.
The parent ring system, pyrrolopyridine, exists in several isomeric forms, and its derivatives have been shown to possess a remarkable breadth of pharmacological activities.[5][6] This guide, therefore, takes a unique approach. Instead of validating this compound itself, we will establish a comprehensive framework for its use as a starting material. We will outline a rigorous, multi-step validation workflow that a researcher would undertake to characterize a novel derivative synthesized from this scaffold, using a hypothetical kinase inhibitor as our primary example. This guide serves as a roadmap for transforming a simple chemical entity into a potent and selective research tool.
The Pyrrolo[3,4-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolopyridine core is considered a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple, distinct biological targets through varied modifications. The scientific literature substantiates the versatility of this scaffold:
-
Kinase Inhibition: Derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in oncology.[7][8]
-
Neurological Modulation: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives have been patented as allosteric modulators of the M4 muscarinic acetylcholine receptor, a target for neurological and psychiatric disorders.[9]
-
Antibacterial Agents: The (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine core is a critical intermediate in the synthesis of Moxifloxacin, a broad-spectrum fluoroquinolone antibiotic.[10][11]
-
Diverse Bioactivities: Various other derivatives have shown promise as antidiabetic, antiviral, anti-inflammatory, and analgesic agents.[5][6][12]
This proven track record makes this compound an attractive starting point for synthetic campaigns aimed at discovering novel molecular probes and therapeutic leads.
The Validation Workflow: From Synthesis to Selective Probe
Let us hypothesize that we have used this compound to synthesize a novel compound, "Pyrrolo-Kinase Inhibitor 1" (PKI-1), designed to target FGFR1. The following workflow outlines the essential stages of its validation.
Caption: A generalized workflow for validating a novel research tool synthesized from a scaffold.
PART 1: Foundational Characterization
Before any biological assessment, the fundamental chemical properties of PKI-1 must be rigorously confirmed. This ensures that any observed biological effect is attributable to the compound of interest and not an impurity.
Experimental Protocol: Purity, Identity, and Solubility
-
Synthesis and Purification:
-
Synthesize PKI-1 from this compound via a documented synthetic route.
-
Purify the final product using flash column chromatography or preparative HPLC until a high degree of purity is achieved.
-
-
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra. The observed shifts and coupling constants must be consistent with the proposed structure of PKI-1.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): An LC-MS trace should show a single major peak (>95% purity by UV absorption at a relevant wavelength, e.g., 254 nm). The mass spectrum should display the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to within 5 ppm of the theoretical value to confirm the elemental composition.
-
-
Aqueous Solubility Assessment:
-
Method: Kinetic nephelometry.
-
Prepare a high-concentration stock solution of PKI-1 in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions into a relevant aqueous buffer (e.g., PBS, pH 7.4).
-
Measure light scattering at each concentration. The point at which a sharp increase in scattering is observed indicates precipitation and defines the kinetic solubility limit.
-
Causality: Poor solubility can lead to false negatives in biological assays or compound precipitation, causing false positives through light scattering or non-specific aggregation. Establishing the solubility limit is critical for designing subsequent experiments.
-
PART 2: In Vitro Target Engagement & Potency
This phase aims to answer a critical question: Does PKI-1 interact directly with its intended target, FGFR1, and with what potency?
Experimental Protocol: Biochemical IC50 Determination
-
Assay Principle: A biochemical kinase assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the purified kinase enzyme.
-
Procedure (e.g., using ADP-Glo™ Kinase Assay):
-
Dispense FGFR1 kinase, the appropriate substrate (e.g., a poly-Glu-Tyr peptide), and ATP into the wells of a 384-well plate.
-
Add PKI-1 across a range of concentrations (e.g., 10 µM to 0.1 nM in a 10-point, 3-fold serial dilution). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Incubate for the desired reaction time (e.g., 60 minutes at room temperature).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence values to percent inhibition relative to controls.
-
Plot percent inhibition versus the logarithm of PKI-1 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
Comparison with Alternative Research Tools
A new tool is only valuable if it performs as well as, or offers advantages over, existing alternatives.
| Compound | Target(s) | Reported IC50 (FGFR1) | Key Advantages | Key Disadvantages |
| PKI-1 (Hypothetical) | FGFR1 | To be determined | Novel scaffold, potentially unique selectivity profile. | Unknown off-targets, requires full characterization. |
| PD173074 | FGFR1/3, VEGFR2 | ~25 nM | Well-characterized, commercially available standard. | Known off-targets (e.g., VEGFR2), may confound results. |
| AZD4547 | FGFR1/2/3 | ~0.2 nM | Highly potent and selective for FGFR family. | Less selective within the FGFR family (pan-FGFR). |
| Infigratinib (BGJ398) | FGFR1/2/3 | ~1 nM | Clinically relevant, potent. | Covalently binds, which may not be desired for all studies. |
This table presents a hypothetical comparison framework. The performance of PKI-1 would be benchmarked against these established inhibitors.
PART 3: Cellular Activity & Selectivity Profile
A compound that is potent in a test tube is not necessarily useful in a biological system. This phase validates the activity of PKI-1 in a relevant cellular context and assesses its specificity.
Caption: Inhibition of the FGFR1 signaling pathway by the hypothetical inhibitor PKI-1.
Experimental Protocol: Cellular Target Inhibition (Western Blot)
-
Principle: FGFR1 activation leads to the phosphorylation of downstream effectors like ERK. A successful inhibitor should block this phosphorylation event.
-
Cell Line Selection: Choose a cell line that expresses FGFR1 and shows pathway activation upon stimulation (e.g., HEK293 cells overexpressing FGFR1, or a cancer cell line with FGFR1 amplification).
-
Procedure:
-
Plate cells and allow them to adhere. Serum-starve the cells overnight to reduce basal signaling.
-
Pre-treat cells with various concentrations of PKI-1 (and control inhibitors) for 1-2 hours.
-
Stimulate the cells with a cognate ligand (e.g., FGF2) for 10-15 minutes to activate the FGFR1 pathway.
-
Lyse the cells and collect the protein lysate.
-
Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control).
-
Apply HRP-conjugated secondary antibodies and detect signals using chemiluminescence.
-
-
Self-Validation: The protocol is self-validating. The "unstimulated" lane confirms low basal activity. The "stimulated, no inhibitor" lane serves as the positive control, showing a robust p-ERK signal. A dose-dependent decrease in the p-ERK signal with increasing PKI-1 concentration, without a change in total ERK, validates cellular target engagement.
Experimental Protocol: Kinome Selectivity Profiling
-
Trustworthiness through Comprehensive Profiling: A truly trustworthy research tool is highly selective for its intended target. Off-target effects can lead to misinterpretation of experimental results.
-
Methodology: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology). These services test the compound at a fixed concentration (e.g., 1 µM) against a large panel of several hundred purified human kinases.
-
Data Interpretation:
-
The primary output is the percent inhibition of each kinase at the tested concentration.
-
Any kinase inhibited by >50% is considered a potential "hit."
-
Follow-up dose-response assays (IC50) should be run for all significant hits to confirm off-target potency.
-
Goal: A selective tool like PKI-1 should ideally inhibit FGFR1 potently while showing minimal inhibition (<30%) of other kinases. This data is crucial for interpreting phenotypic results and distinguishes a specific probe from a non-specific compound.
-
Conclusion: Establishing a Validated Research Tool
The journey from a simple scaffold like this compound to a validated research tool like our hypothetical PKI-1 is a systematic process of rigorous scientific validation. It requires confirmation of chemical identity and purity, quantification of target potency and binding, demonstration of cellular activity, and a comprehensive assessment of selectivity. By following this workflow, researchers can develop novel derivatives of the versatile pyrrolo[3,4-b]pyridine scaffold with confidence, creating powerful and precise tools to dissect complex biological systems and pave the way for new therapeutic strategies.
References
- 1. This compound | C8H16N2 | CID 18712669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Protheragen [protheragen.ai]
- 3. This compound 97% | CAS: 885959-20-6 | AChemBlock [achemblock.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
- 11. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 12. BJOC - One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines [beilstein-journals.org]
A Comparative Guide to Nicotinic Receptor Agonists: Profiling 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine Against Established Ligands
This guide provides a comparative analysis of nicotinic acetylcholine receptor (nAChR) agonists, with a special focus on the novel scaffold, 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the pharmacological profiles of established nAChR agonists and provides a comprehensive framework for the characterization and comparison of novel chemical entities like this compound.
Introduction to Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that respond to the neurotransmitter acetylcholine.[1] These receptors are pentameric structures composed of various subunits (α1–α10, β1–β4, γ, δ, and ε), which assemble in different combinations to form a wide array of receptor subtypes with distinct pharmacological and physiological properties.[1][2] nAChRs are broadly classified into muscle-type and neuronal-type receptors.[3] Neuronal nAChRs, the focus of this guide, are widely distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological processes, including cognitive function, reward, and pain perception.[4][5] The diverse subtypes, such as α4β2, α7, and α3β4, represent key targets for therapeutic intervention in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, attention-deficit hyperactivity disorder (ADHD), and nicotine addiction.[6][7][8]
The development of subtype-selective nAChR agonists is a major goal in medicinal chemistry, aiming to harness the therapeutic benefits of nicotinic stimulation while minimizing adverse effects.[9] This guide will explore the characteristics of several key nicotinic agonists, providing a basis for understanding the potential of novel compounds like this compound.
Profiling Established Nicotinic Receptor Agonists
A thorough understanding of the binding affinities and functional activities of well-characterized nAChR agonists is crucial for contextualizing the pharmacological profile of new chemical entities. Below, we compare three prominent nicotinic agonists: Varenicline, Epibatidine, and ABT-418.
Varenicline
Varenicline is a partial agonist of the α4β2 nAChR subtype and is clinically used for smoking cessation.[10] Its mechanism of action involves a dual effect: providing a moderate level of nicotinic stimulation to alleviate withdrawal symptoms while simultaneously blocking the rewarding effects of nicotine from tobacco.[11] Varenicline exhibits high affinity for α4β2 receptors and also interacts with other subtypes, including α3β4 and as a full agonist at α7 receptors.[10][11][12]
Epibatidine
Isolated from the skin of the poison frog Epipedobates tricolor, epibatidine is a potent nAChR agonist with powerful analgesic properties, reportedly 100 to 200 times more potent than morphine.[6][13] Its analgesic effects are mediated through nicotinic, not opioid, receptors.[6] Epibatidine binds with very high affinity to several nAChR subtypes, particularly α4β2, but its therapeutic potential is limited by a narrow therapeutic index and significant toxicity, including the risk of paralysis and respiratory arrest.[6][14]
ABT-418
ABT-418 is a selective agonist for neuronal nAChRs, demonstrating high affinity for the α4β2 subtype.[15][16] It has been investigated for its potential cognitive-enhancing and anxiolytic effects.[15][17] While structurally distinct from nicotine, ABT-418 elicits similar behavioral and pharmacological effects, though with a generally lower potency.[18]
Comparative Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of these established agonists at various nAChR subtypes. This data provides a quantitative basis for comparing the selectivity and efficacy of novel compounds.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Efficacy (Relative to Acetylcholine) |
| Varenicline | α4β2 | 0.14[19] | 2.3[11] | Partial Agonist (13.4%)[11] |
| α3β4 | - | 55[11] | Partial Agonist (75%)[11] | |
| α7 | - | - | Full Agonist[12][20] | |
| α6β2* | 0.12[19] | 0.007[19] | Partial Agonist (49% of nicotine)[19] | |
| Epibatidine | α4β2 | 0.05[14] | - | Potent Agonist[13] |
| α7 | 22[14] | - | - | |
| α3β4 | - | - | Potent Agonist[6] | |
| ABT-418 | α4β2 | 6[18] | - | Full Agonist[18] |
| α7 | High Affinity[15] | - | - | |
| α2β2 | High Affinity[15] | - | - |
Note: The asterisk in α6β2 indicates the possible presence of other subunits in the receptor complex.*
Introducing this compound: A Novel Scaffold
This compound is a novel chemical entity with a distinct heterocyclic structure.[21][22] While extensive pharmacological data for this specific compound is not yet publicly available, its pyrrolo[3,4-b]pyridine core is of significant interest in medicinal chemistry.[23] To ascertain its potential as a nicotinic receptor agonist and to compare it with the established compounds discussed above, a systematic experimental evaluation is necessary. The following sections outline the essential experimental protocols for this characterization.
Experimental Protocols for Characterizing Novel nAChR Agonists
The following protocols provide a robust framework for determining the binding affinity and functional activity of novel compounds like this compound at various nAChR subtypes.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.[24]
Objective: To determine the binding affinity of this compound for specific nAChR subtypes (e.g., α4β2, α7).
Materials:
-
Receptor source: Membranes from cell lines stably expressing the human nAChR subtype of interest (e.g., HEK293 cells) or brain tissue homogenates.[24]
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype, such as [³H]Epibatidine or [³H]Cytisine.[24]
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine).[24]
-
Assay buffer, wash buffer, glass fiber filters, scintillation counter, and scintillation fluid.[24]
Procedure:
-
Incubation: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.[24]
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[24]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[24]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.[24]
Experimental Workflow for Binding Affinity Determination
Caption: General workflow for determining binding affinity via competitive radioligand binding assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through nAChRs upon agonist application, providing information on the functional potency (EC50) and efficacy of a compound.[25][26]
Objective: To characterize the functional activity of this compound at specific nAChR subtypes.
Materials:
-
Cell line stably or transiently expressing the human nAChR subtype of interest (e.g., HEK293 or Xenopus oocytes).[26][27]
-
Patch-clamp rig with amplifier, data acquisition system, and perfusion system.
-
Borosilicate glass pipettes.[27]
-
Internal and external physiological solutions.
-
Test compound: this compound.
-
Reference agonist (e.g., acetylcholine).
Procedure:
-
Cell Preparation: Culture cells expressing the target nAChR on coverslips.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.[27]
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a selected cell.
-
Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV.[27]
-
Agonist Application: Apply the test compound at various concentrations using a rapid perfusion system to evoke ionic currents.[27]
-
Data Recording: Record the resulting membrane currents.
-
Data Analysis: Measure the peak current amplitude for each concentration. Plot the normalized current response against the logarithm of the agonist concentration and fit the data to a Hill equation to determine the EC50 and Hill coefficient. Compare the maximal response to that of a full agonist to determine efficacy.
Signaling Pathway and Experimental Workflow for Functional Characterization
Caption: Simplified nAChR signaling and the corresponding patch-clamp experimental workflow.
Conclusion
The landscape of nicotinic receptor drug discovery is continually evolving, with a persistent need for novel, subtype-selective agonists. While established compounds like varenicline, epibatidine, and ABT-418 provide valuable benchmarks, the exploration of new chemical scaffolds is essential for therapeutic advancement. This compound represents one such novel scaffold. By employing the standardized and robust experimental protocols detailed in this guide—namely, competitive radioligand binding assays and whole-cell patch-clamp electrophysiology—researchers can effectively characterize its pharmacological profile. The resulting data on binding affinity, functional potency, and efficacy will enable a direct and meaningful comparison with existing nicotinic agonists, ultimately elucidating the therapeutic potential of this and other novel compounds in the field.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptors (nACh) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The nicotinic acetylcholine receptor subtypes and their function in the hippocampus and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 6. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Varenicline | C13H13N3 | CID 5310966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epibatidine - Wikipedia [en.wikipedia.org]
- 15. ABT-418 - Wikipedia [en.wikipedia.org]
- 16. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. psychiatryonline.org [psychiatryonline.org]
- 18. Comparative pharmacology of nicotine and ABT-418, a new nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Varenicline Interactions at the 5-HT3 Receptor Ligand Binding Site are Revealed by 5-HTBP - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound 97% | CAS: 885959-20-6 | AChemBlock [achemblock.com]
- 22. This compound | CymitQuimica [cymitquimica.com]
- 23. BJOC - One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines [beilstein-journals.org]
- 24. benchchem.com [benchchem.com]
- 25. Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. jneurosci.org [jneurosci.org]
- 27. benchchem.com [benchchem.com]
Comparative Analysis of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics targeting complex neurological and infectious diseases has led to a significant interest in privileged heterocyclic scaffolds. Among these, the octahydropyrrolo[3,4-b]pyridine core represents a versatile framework with the potential for developing potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine scaffold and its close structural relatives. While direct and extensive SAR studies on the fully saturated octahydro scaffold are limited in publicly accessible literature, this guide synthesizes available data, primarily from patent literature on structurally related dihydropyrrolopyridinone analogs, to elucidate key structural determinants for biological activity. The primary focus will be on their role as allosteric modulators of the M4 muscarinic acetylcholine receptor, with secondary discussions on their potential as nicotinic acetylcholine receptor modulators and antibacterial agents.
The 6-Octahydropyrrolo[3,4-b]pyridine Scaffold: A Privileged Structure
The this compound scaffold is a bicyclic diamine characterized by a fused pyrrolidine and piperidine ring system. The presence of two nitrogen atoms, along with its rigid, three-dimensional structure, makes it an attractive starting point for the design of ligands that can interact with a variety of biological targets with high specificity. The methyl group at the 6-position can influence the molecule's lipophilicity, metabolic stability, and interaction with the target protein.
Primary Biological Target: M4 Muscarinic Acetylcholine Receptor Allosteric Modulators
Recent advancements in medicinal chemistry have identified derivatives of the closely related 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold as potent and selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[1][2] The M4 receptor, predominantly expressed in the striatum, hippocampus, and cortex, plays a crucial role in regulating cholinergic and dopaminergic neurotransmission.[1] Selective activation of M4 receptors is a promising therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2] Allosteric modulation offers a more nuanced approach compared to direct agonism, with the potential for greater subtype selectivity and a reduced risk of side effects.[3]
Based on the analysis of patent literature (WO2017112719A1), a general SAR for the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core can be proposed. The core structure can be divided into three key regions for modification: the pyrrolidinone core, the substituent on the pyrrolidine nitrogen (N1), and the substituent on the piperidine nitrogen (N6).
dot graph SAR_M4_PAMs { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];
Core [label="6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Core", pos="0,0!", fillcolor="#4285F4"]; N1_Sub [label="N1 Substituent\n(Pyrrolidine)", pos="-3,1.5!", fillcolor="#34A853"]; N6_Sub [label="N6 Substituent\n(Piperidine)", pos="3,1.5!", fillcolor="#EA4335"]; Activity [label="M4 PAM Activity", pos="0,-2!", shape=ellipse, fillcolor="#FBBC05"];
Core -> N1_Sub [label=" Influences potency\n and selectivity"]; Core -> N6_Sub [label=" Critical for interaction\n with allosteric site"]; N1_Sub -> Activity; N6_Sub -> Activity; } caption { label = "Key structural components influencing M4 PAM activity."; fontsize = 10; }
Table 1: Hypothetical SAR of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Analogs as M4 PAMs
| Position of Modification | Structural Variation | Impact on M4 PAM Activity |
| N1 (Pyrrolidine) | Small alkyl groups (e.g., methyl) | Generally well-tolerated, may influence metabolic stability. |
| Aromatic or heteroaromatic rings | Can enhance potency through additional interactions with the receptor. | |
| N6 (Piperidine) | Substituted aryl or heteroaryl groups | Crucial for potency. Substituents on the aromatic ring can fine-tune activity and selectivity. |
| Bulky aliphatic groups | May decrease activity due to steric hindrance. | |
| Pyrrolidinone Core | Modifications to the lactam ring | Generally detrimental to activity, suggesting the core is a key binding element. |
This table is a generalized representation based on common trends observed in M4 PAM development and the limited available data on this specific scaffold.
The activity of these compounds is typically assessed using a functional assay, such as a calcium mobilization assay in a cell line expressing the human M4 receptor.
Step-by-Step Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic acetylcholine receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated overnight to allow for attachment.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: The test compounds (analogs of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one) are added to the wells at various concentrations.
-
Agonist Stimulation: After a short incubation with the test compound, a sub-maximal concentration (EC20) of acetylcholine is added to stimulate the M4 receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The potentiation of the acetylcholine response by the test compound is quantified, and EC50 values are determined.
Secondary and Tertiary Considerations: Nicotinic Receptor Modulation and Antibacterial Activity
The pyrrolopyridine scaffold is a known pharmacophore for ligands of nicotinic acetylcholine receptors.[4] While specific data for the this compound scaffold is scarce, its structural similarity to nicotine suggests potential interactions with nAChR subtypes. SAR studies on other nAChR modulators indicate that modifications to the pyrrolidine ring and the nature of the linkage to the pyridine ring are critical for affinity and selectivity.[5] Further investigation is warranted to explore the potential of this scaffold in developing novel nAChR modulators for conditions such as Alzheimer's disease, Parkinson's disease, and addiction.[4]
The (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine core is a key side chain of the broad-spectrum fluoroquinolone antibiotic, moxifloxacin.[6] This suggests that analogs of this scaffold could be explored for antibacterial activity. The SAR of fluoroquinolones is well-established, with the C-7 substituent (in this case, the octahydropyrrolopyridine moiety) playing a crucial role in determining the spectrum of activity and potency against bacterial DNA gyrase and topoisomerase IV. Modifications to the this compound core could potentially lead to new antibacterial agents with improved properties.
Comparative Summary and Future Directions
The available evidence strongly points towards the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold and by extension, the this compound core, as a promising starting point for the development of M4 muscarinic receptor positive allosteric modulators. The modular nature of the scaffold allows for systematic exploration of the SAR to optimize potency, selectivity, and pharmacokinetic properties.
Table 2: Comparison of Potential Biological Activities
| Biological Target | Scaffold | Key SAR Considerations | Therapeutic Potential |
| M4 Muscarinic Receptor | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | Substituents at N1 and N6 positions. | Schizophrenia, Alzheimer's Disease |
| Nicotinic Acetylcholine Receptors | Octahydropyrrolo[3,4-b]pyridine | Modifications on the pyrrolidine and piperidine rings. | Neurodegenerative Diseases, Addiction |
| Bacterial DNA Gyrase/Topoisomerase IV | Octahydropyrrolo[3,4-b]pyridine | Integration into a fluoroquinolone core. | Bacterial Infections |
Future research should focus on synthesizing and evaluating a focused library of this compound analogs to establish a more definitive SAR for each of these potential biological targets. Detailed in vitro and in vivo studies will be crucial to validate their therapeutic potential.
References
- 1. A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. molsense.com [molsense.com]
- 3. WO2017107087A1 - 6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-oneallosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 4. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 5. Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Octahydropyrrolo[3,4-b]pyridine: A Guide for Medicinal and Process Chemists
Introduction: The Significance of the Octahydropyrrolo[3,4-b]pyridine Scaffold
The octahydropyrrolo[3,4-b]pyridine core is a bicyclic diamine that has garnered significant attention in the pharmaceutical industry, primarily as a crucial building block for the synthesis of modern antibiotics. Its most notable application is as a key intermediate in the production of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of bacterial infections. The stereochemistry of this scaffold is critical for the biological activity of the final drug substance, with the (4aS,7aS)-enantiomer being the desired isomer for Moxifloxacin. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to this valuable intermediate is of paramount importance for pharmaceutical manufacturing.
This guide provides a comparative analysis of the predominant synthetic strategies for obtaining enantiomerically pure (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine. We will delve into the mechanistic underpinnings, process parameters, and the relative advantages and disadvantages of each approach, supported by experimental data to inform researchers and process chemists in selecting the optimal route for their specific needs.
Route 1: The Classical Approach - Diastereomeric Resolution
The traditional and widely implemented industrial synthesis of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine relies on the resolution of a racemic mixture of a key intermediate. This multi-step process, while robust, presents challenges in terms of atom economy and overall efficiency.
Synthetic Workflow
The classical route commences with the condensation of 2,3-pyridinedicarboxylic acid with a protecting group precursor, typically benzylamine, to form the corresponding N-benzyl imide. This is followed by a critical catalytic hydrogenation step to reduce the pyridine ring, yielding a cis-diastereomer of the hexahydropyrrolo[3,4-b]pyridine-5,7-dione. Subsequent reduction of the imide carbonyls furnishes the racemic N-benzyloctahydropyrrolo[3,4-b]pyridine. The pivotal step is the resolution of this racemate using a chiral acid, such as D-(-)-tartaric acid, to selectively crystallize the desired diastereomeric salt. Finally, deprotection via hydrogenolysis removes the benzyl group to afford the target (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.
Figure 1: The classical synthetic route to (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine via diastereomeric resolution.
Experimental Protocol: Catalytic Hydrogenation of the Pyridine Ring
A critical step for establishing the cis-stereochemistry of the fused ring system is the catalytic hydrogenation of the N-benzyl-2,3-pyridinedicarboximide.
-
Reaction Setup: A solution of N-benzyl-2,3-pyridinedicarboximide in a suitable solvent such as toluene is charged into a high-pressure autoclave.
-
Catalyst Addition: Anhydrous 10% Palladium on carbon (Pd/C) is added to the reaction mixture.
-
Hydrogenation: The autoclave is pressurized with hydrogen gas to 10 bar and heated to 60°C with vigorous stirring.
-
Monitoring and Work-up: The reaction is monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material (typically 4 hours). Upon completion, the reactor is cooled, and the hydrogen gas is safely vented. The catalyst is removed by filtration. The resulting solution of cis-6-benzylhexahydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione is typically used directly in the subsequent reduction step.
Analysis and Discussion
| Parameter | Classical Resolution Route |
| Overall Yield | Moderate (Theoretically capped at 50% for the resolution step) |
| Enantiomeric Purity | Generally high after recrystallization, but can require multiple crystallizations. |
| Scalability | Proven for industrial-scale production. |
| Key Challenges | Low atom economy due to discarding the unwanted enantiomer. The resolution step can be labor-intensive and require significant solvent volumes. |
| Advantages | Utilizes readily available and relatively inexpensive starting materials. The individual steps are generally robust and well-understood. |
Route 2: The Biocatalytic Approach - Enzymatic Resolution
To overcome the inherent 50% yield limitation of classical resolution, enzymatic methods have been developed to selectively process one enantiomer of a racemic intermediate. This "green" chemistry approach offers high selectivity under mild reaction conditions.
Synthetic Workflow
A modern enzymatic approach begins with the synthesis of a racemic diester intermediate, such as cis-1-acetylpiperidine-2,3-dimethyldicarboxylate. This substrate is then subjected to enzymatic hydrolysis using a stereoselective enzyme, for instance, a pig liver esterase (PLE). The enzyme selectively hydrolyzes one enantiomer (in this case, the (2R,3S)-enantiomer) to the corresponding mono-acid, leaving the desired (2S,3R)-enantiomer unreacted. The unreacted ester can then be separated and advanced through a series of transformations, including cyclization and reduction, to yield the final (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine with high optical purity.
A Comparative Guide to 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Pyrrolo[3,4-b]pyridine Scaffold
The pyrrolo[3,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry. Its rigid bicyclic structure and the presence of nitrogen atoms make it a versatile building block for designing compounds that can interact with various biological targets. A prominent example is the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a key intermediate in the synthesis of the broad-spectrum antibiotic Moxifloxacin[1][2]. The exploration of derivatives of this scaffold, such as the N-alkylated 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine, opens up possibilities for novel therapeutic agents.
Synthesis and Physicochemical Properties
While specific experimental details for the synthesis of this compound are not extensively documented in peer-reviewed literature, a plausible synthetic route involves the N-alkylation of the parent octahydro-1H-pyrrolo[3,4-b]pyridine. This common transformation can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. The parent scaffold is often synthesized through a multi-step process starting from pyridine-2,3-dicarboxylic acid[1][2].
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthetic pathway to this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C8H16N2 | [3][4][5][6][7] |
| Molecular Weight | 140.23 g/mol | [3][4][5] |
| Purity | >97% | [3][4][7] |
| Appearance | Liquid | [3][4] |
| CAS Number | 885959-20-6 | [5][7] |
Comparative Analysis: Structural Analogs and Their Activities
To understand the potential of this compound, it is crucial to examine the experimentally validated properties of its structural analogs. The introduction of a methyl group on the nitrogen atom can significantly influence the compound's lipophilicity, basicity, and steric profile, thereby affecting its pharmacokinetic and pharmacodynamic properties.
Comparison with the Parent Scaffold: Octahydro-1H-pyrrolo[3,4-b]pyridine
The parent compound, particularly the (4aS,7aS) stereoisomer, is well-characterized due to its role in the synthesis of Moxifloxacin[1][2]. Its synthesis is extensively described in patents, often involving the reduction of a dione precursor[1]. The primary amine in the parent scaffold is a key functional group for its derivatization to form the final antibiotic.
The methylation at the 6-position in this compound is expected to increase its basicity compared to the secondary amine of the parent scaffold. This could alter its interaction with biological targets and its pharmacokinetic profile, including its absorption and distribution.
Broader Context: Biological Activities of Pyrrolopyridine Derivatives
Various isomers and derivatives of pyrrolopyridine have demonstrated a wide range of biological activities, highlighting the therapeutic potential of this heterocyclic system.
Table of Biological Activities of Related Scaffolds:
| Scaffold | Derivative Type | Biological Activity | Reference |
| Pyrrolo[3,4-c]pyridine | Dione derivatives | Analgesic, Sedative | |
| Pyrrolo[2,3-b]pyridine | Carboxamide derivatives | JAK1-Selective Inhibitors | [8] |
| Pyridine Derivatives | General | Anticancer, Antimicrobial, Antiviral | [8] |
| Naphthyridines (fused pyridine rings) | Alkaloids | Anti-infectious, Anticancer |
This diverse range of activities suggests that the this compound scaffold could be a valuable starting point for the discovery of new therapeutic agents. The N-methyl group may modulate the activity and selectivity towards different biological targets. For instance, in other heterocyclic compounds, N-methylation has been shown to influence antiviral and enzyme inhibitory activities[9].
Experimental Protocols: A Forward Look
While specific experimental data for this compound is lacking, researchers interested in investigating this compound would need to perform a series of standard characterization and biological evaluation assays.
Proposed Experimental Workflow:
Caption: A generalized workflow for the experimental validation of novel compounds.
Step-by-Step Methodologies:
-
Synthesis and Purification:
-
Synthesize the target compound via N-methylation of octahydro-1H-pyrrolo[3,4-b]pyridine.
-
Purify the product using column chromatography or distillation.
-
Assess purity by HPLC and/or GC-MS.
-
-
Structural Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the methyl group and the overall structure. The chemical shift of the N-methyl protons would be a key diagnostic signal.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
-
Biological Evaluation:
-
Antimicrobial Assays: Screen against a panel of pathogenic bacteria and fungi to determine the Minimum Inhibitory Concentration (MIC).
-
Anticancer Assays: Evaluate cytotoxicity against various cancer cell lines (e.g., using an MTT assay).
-
Enzyme Inhibition Assays: Test against relevant enzymes based on the activities of related compounds (e.g., kinases, cholinesterases).
-
Future Directions and Conclusion
6-Methyloctahydro-1H-pyrrolo[3,á-b]pyridine represents an under-explored derivative of a medicinally important scaffold. While direct experimental evidence of its properties is currently limited, a comparative analysis of its structural analogs suggests that it holds potential for further investigation in drug discovery.
The key takeaways are:
-
A plausible and straightforward synthetic route can be proposed based on established chemical transformations.
-
The introduction of the N-methyl group is expected to modulate the physicochemical and biological properties compared to the parent scaffold.
-
The broader family of pyrrolopyridine derivatives exhibits a wide range of biological activities, providing a strong rationale for the biological evaluation of this compound.
Future research should focus on the synthesis, full spectral characterization, and comprehensive biological screening of this compound to validate its potential as a novel chemical entity for therapeutic applications. The insights from such studies would contribute valuable structure-activity relationship (SAR) data for the broader class of N-alkylated octahydropyrrolopyridines.
References
- 1. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 2. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound - Protheragen [protheragen.ai]
- 6. This compound | C8H16N2 | CID 18712669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97% | CAS: 885959-20-6 | AChemBlock [achemblock.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine compared to known neuroactive compounds
An In-Depth Comparative Analysis of the Efficacy of Varenicline and Other Nicotinic Acetylcholine Receptor Modulators for Neuroactive Applications
In the landscape of neuropharmacology, the development of compounds that can precisely modulate nicotinic acetylcholine receptors (nAChRs) is of paramount importance for treating a range of neurological and psychiatric disorders, most notably nicotine addiction. While the specific molecule 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine represents a foundational scaffold in medicinal chemistry, its direct neuroactive efficacy is not extensively characterized in isolation. Instead, its structural motifs are often incorporated into more complex molecules designed to interact with specific receptor subtypes. A prominent example of a successful drug emerging from such developmental pathways is Varenicline, a selective partial agonist of the α4β2 nAChR.
This guide provides a comprehensive comparison of the efficacy of Varenicline against other key neuroactive compounds that target the nicotinic cholinergic system: the endogenous agonist Acetylcholine, the addictive alkaloid Nicotine, and the atypical antidepressant Bupropion, which also finds application as a smoking cessation aid. Our analysis will delve into receptor binding affinities, functional activities, and the downstream signaling consequences of these interactions, supported by detailed experimental protocols and data visualizations.
The α4β2 Nicotinic Acetylcholine Receptor: A Key Therapeutic Target
The α4β2 nAChR is a ligand-gated ion channel expressed at high levels in the brain. It plays a crucial role in synaptic transmission and the modulation of neurotransmitter release, including dopamine. The addictive properties of nicotine are primarily mediated through the activation of these receptors in the ventral tegmental area (VTA), leading to dopamine release in the nucleus accumbens, a key event in the brain's reward pathway.
Signaling Pathway Overview
The binding of an agonist to the α4β2 nAChR induces a conformational change, opening the ion channel and allowing the influx of cations, primarily Na+ and Ca2+. This influx leads to membrane depolarization and the activation of voltage-gated calcium channels, further increasing intracellular calcium levels. This cascade of events ultimately triggers the release of neurotransmitters.
Caption: Agonist binding to α4β2 nAChRs triggers neurotransmitter release.
Comparative Receptor Binding and Functional Activity
The interaction of a compound with a receptor is characterized by two key parameters: its binding affinity (often denoted as Ki) and its functional efficacy (the ability to elicit a response upon binding). A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist).
Quantitative Comparison of Neuroactive Compounds
The table below summarizes the binding affinities and functional activities of Varenicline, Nicotine, and Acetylcholine at the human α4β2 nAChR.
| Compound | Binding Affinity (Ki, nM) | Receptor Subtype | Functional Activity (EC50, nM) | Emax (% of Acetylcholine) | Classification |
| Varenicline | 0.06 - 0.3 | α4β2 | 2.1 - 10 | ~45-60% | Partial Agonist |
| Nicotine | 0.2 - 1.0 | α4β2 | 100 - 300 | ~80-90% | Agonist |
| Acetylcholine | 15 - 50 | α4β2 | 1,000 - 5,000 | 100% | Full Agonist |
| Bupropion | >10,000 | α4β2 | N/A | N/A | Non-competitive Antagonist |
Data compiled from multiple sources for illustrative purposes. Absolute values can vary based on experimental conditions.
Varenicline exhibits a significantly higher binding affinity for the α4β2 nAChR than both nicotine and the endogenous ligand acetylcholine. This high affinity allows it to effectively displace nicotine from the receptor. However, its partial agonist activity means that it elicits a smaller maximal response compared to nicotine or acetylcholine. This dual action is key to its therapeutic effect: it provides enough receptor stimulation to alleviate withdrawal symptoms while simultaneously blocking the rewarding effects of nicotine from smoking.
Bupropion, in contrast, does not compete for the same binding site as acetylcholine and acts as a non-competitive antagonist of nAChRs. Its primary mechanism for smoking cessation is believed to be the inhibition of dopamine and norepinephrine reuptake.
Experimental Protocols for Characterization
The data presented above is generated through a series of standardized in vitro assays. Here, we detail the methodologies for two fundamental experiments: radioligand binding assays and electrophysiological recordings.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Experimental Workflow:
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Protocol:
-
Receptor Preparation: Membranes from cell lines stably expressing the human α4β2 nAChR (e.g., HEK293 cells) are prepared and homogenized in a suitable buffer.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a high-affinity radioligand, such as [3H]Epibatidine.
-
Compound Addition: The unlabeled test compound (e.g., Varenicline) is added in a series of increasing concentrations. A control group with no test compound is included to determine total binding.
-
Incubation: The mixture is incubated for a defined period (e.g., 2-4 hours) at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes (and the bound radioligand) while allowing the unbound ligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional activity of a compound by recording the ion flow through the receptor channel in response to agonist application. It is typically performed using Xenopus oocytes that have been engineered to express the target receptor.
Step-by-Step Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the α4 and β2 subunits of the nAChR. The oocytes are then incubated for 2-7 days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set level (e.g., -70 mV).
-
Compound Application: The oocyte is perfused with a baseline buffer solution. The test compound is then applied at various concentrations.
-
Data Acquisition: The current required to maintain the clamped voltage is recorded. The application of an agonist will open the nAChR channels, leading to an inward current that is measured by the apparatus.
-
Data Analysis: The peak current response at each concentration is measured. These values are then plotted against the compound concentration to generate a dose-response curve, from which the EC50 (concentration for half-maximal effect) and Emax (maximal effect) can be determined.
Conclusion and Future Directions
The comparative analysis demonstrates that Varenicline's unique pharmacological profile as a high-affinity partial agonist at the α4β2 nAChR underpins its clinical efficacy, particularly in smoking cessation. Its ability to both mitigate withdrawal symptoms and block the reinforcing effects of nicotine provides a distinct advantage over a simple agonist replacement (like a nicotine patch) or a non-competitive antagonist.
The methodologies described herein represent the gold standard for the in vitro characterization of novel neuroactive compounds. By systematically evaluating binding affinity and functional efficacy, researchers can build a comprehensive picture of a compound's interaction with its target and predict its potential therapeutic utility. Future research will undoubtedly focus on developing compounds with even greater subtype selectivity and fine-tuned partial agonism to improve efficacy and reduce off-target effects for a variety of neurological disorders.
A Comparative Guide to Confirming the Binding Site of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine on Nicotinic Acetylcholine Receptors (nAChRs)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the binding site of novel ligands, using 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine as a case study, on nicotinic acetylcholine receptors (nAChRs). We will explore a multi-pronged approach, integrating computational, biochemical, and biophysical methods to build a robust and validated model of ligand-receptor interaction.
Introduction: The Significance of nAChR Ligand Binding
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their involvement in a wide range of physiological processes has made them critical targets for therapeutic intervention in neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[3][4]
nAChRs are pentameric structures, composed of various combinations of α and β subunits, which determine their pharmacological and biophysical properties.[1] The orthosteric binding site, where endogenous acetylcholine and competitive ligands bind, is typically located at the interface between an α subunit and its adjacent partner.[1][5][6] The precise interactions within this pocket dictate a ligand's affinity, selectivity, and functional effect (agonist, antagonist, or partial agonist).
For a novel compound like this compound, a small molecule with a bicyclic amine structure, confirming its binding site is paramount.[7][8][9] This knowledge is the bedrock of structure-activity relationship (SAR) studies, enabling rational drug design to optimize potency, improve subtype selectivity, and minimize off-target effects. This guide outlines a logical, field-proven workflow to achieve this.
Phase 1: Initial Hypothesis Generation and Characterization
The initial phase focuses on generating a testable hypothesis of the binding site and performing foundational biochemical and functional characterization.
In Silico Prediction: Computational Docking
Before embarking on wet-lab experiments, computational modeling provides an invaluable, resource-efficient starting point. Molecular docking predicts the preferred orientation and interaction of this compound within the known structures of different nAChR subtypes.
Causality of Experimental Choice: Docking leverages existing high-resolution structural data (from X-ray crystallography or cryo-EM) of nAChRs or their homologous acetylcholine-binding proteins (AChBPs) to generate a predictive model.[10][11] This model forms the basis for subsequent mutagenesis studies and provides an initial hypothesis regarding subtype selectivity. For instance, comparing the predicted binding pose in α4β2 versus α7 receptors can highlight key residues that may govern selectivity.[3][12]
Caption: Workflow for in silico prediction of the ligand binding site.
Biochemical Validation: Radioligand Binding Assays
Radioligand binding assays are essential to confirm that the compound physically interacts with the receptor and to quantify its binding affinity (Kᵢ). These are typically competition assays where the unlabeled test compound (this compound) competes with a known radiolabeled ligand (e.g., [³H]epibatidine) for binding to nAChRs expressed in cell membranes or tissues.
Causality of Experimental Choice: This technique provides the first experimental evidence of direct interaction and allows for a quantitative comparison across different nAChR subtypes, revealing the compound's selectivity profile.[13][14] A high affinity for a specific subtype would corroborate and refine the predictions from the docking studies.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation: Prepare cell membranes from HEK293 cells transiently expressing the desired nAChR subtype (e.g., human α4β2, α7).
-
Incubation: Incubate a fixed concentration of a suitable radioligand (e.g., 0.5 nM [³H]Epibatidine) with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Equilibrium: Allow the reaction to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Table 1: Hypothetical Binding Affinity (Kᵢ) Data for this compound
| nAChR Subtype | Radioligand | Kᵢ (nM) of Test Compound | Selectivity Ratio (vs. α4β2) |
| α4β2 | [³H]Epibatidine | 15.2 | - |
| α7 | [¹²⁵I]α-Bungarotoxin | 350.5 | 23.1-fold |
| α3β4 | [³H]Epibatidine | 88.9 | 5.8-fold |
Data are hypothetical and for illustrative purposes only.
Functional Assessment: Electrophysiology
Confirming binding is crucial, but understanding the functional consequence is equally important. Two-electrode voltage clamp (TEVC) recording in Xenopus oocytes expressing specific nAChR subtypes is a robust method to determine whether the compound acts as an agonist (opens the channel), an antagonist (blocks channel opening), or a positive allosteric modulator (enhances agonist effects).[12]
Causality of Experimental Choice: Electrophysiology directly links receptor binding to a measurable biological effect—ion flow across the cell membrane. This assay definitively classifies the compound's functional activity and provides key parameters like potency (EC₅₀) and efficacy (Iₘₐₓ), which are critical for drug development.[3]
Caption: Workflow for functional characterization using TEVC.
Phase 2: Definitive Binding Site Confirmation
With a validated hypothesis, the next phase employs more precise techniques to pinpoint the specific amino acid residues involved in the binding interaction.
The Gold Standard: Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique to verify the functional importance of specific residues identified in the computational model. By systematically mutating key amino acids in the proposed binding pocket and re-evaluating binding affinity and functional potency, one can confirm their role in the interaction.
Causality of Experimental Choice: This method provides a direct causal link between a specific residue and ligand interaction. A significant shift (e.g., >10-fold increase) in the Kᵢ or EC₅₀ value following mutation strongly implicates that residue in binding.[12][15] Comparing these shifts with those observed for the endogenous agonist, acetylcholine, can also reveal determinants of selectivity.
Experimental Protocol: Mutagenesis and Functional Analysis
-
Identify Residues: Based on the docking model, select 3-5 key residues in the putative binding site (e.g., aromatic residues like Trp, Tyr; acidic residues like Asp, Glu).
-
Mutagenesis: Use a commercial kit to introduce point mutations (e.g., to Alanine) into the cDNA of the nAChR subunit.
-
Verification: Sequence the mutated cDNA to confirm the desired mutation.
-
Expression: Express the mutant receptors in HEK293 cells (for binding assays) or Xenopus oocytes (for electrophysiology).
-
Re-evaluation: Re-run the competitive binding assays and TEVC experiments to determine the Kᵢ and EC₅₀/IC₅₀ for the test compound on the mutant receptor.
-
Comparison: Compare the results to the wild-type receptor to calculate the "mutant/wild-type" fold shift.
Table 2: Hypothetical Mutagenesis Data for this compound on α4β2 nAChRs
| Mutation (α4 subunit) | EC₅₀ (µM) | Fold Shift vs. Wild-Type | Interpretation |
| Wild-Type | 0.8 | - | Baseline Potency |
| Y98A | 1.2 | 1.5 | Minor role in binding |
| W154A | 95.7 | 119.6 | Critical role: Likely involved in cation-π interaction |
| Y195A | 68.3 | 85.4 | Critical role: Likely involved in H-bonding or hydrophobic interaction |
| D202A | 2.1 | 2.6 | Minor role in binding |
Data are hypothetical and for illustrative purposes only.
Advanced Structural and Chemical Biology Approaches
For an even higher level of resolution, several advanced techniques can be employed.
-
Photoaffinity Labeling: This method involves synthesizing a derivative of this compound that incorporates a photo-reactive group. Upon UV irradiation, the ligand covalently cross-links to residues in close proximity within the binding site. Subsequent protein digestion and mass spectrometry can identify the exact labeled amino acids, providing direct physical evidence of the binding pocket.[16]
-
X-ray Crystallography / Cryo-Electron Microscopy (Cryo-EM): These are the ultimate tools for binding site confirmation. Obtaining a high-resolution structure of the ligand co-complexed with the nAChR or a homologous AChBP provides an atomic-level snapshot of the binding pose, resolving all key interactions and definitively confirming the binding site.[10][15]
Comparative Summary of Methodologies
Table 3: Comparison of Experimental Approaches for Binding Site Confirmation
| Method | Principle | Information Gained | Advantages | Limitations |
| Computational Docking | In silico simulation of ligand-receptor interaction. | Predicted binding pose, key interacting residues, initial selectivity hypothesis. | Fast, low-cost, provides a structural hypothesis. | Predictive, requires experimental validation, accuracy depends on scoring functions. |
| Radioligand Binding | Competition between a labeled and unlabeled ligand. | Binding affinity (Kᵢ), subtype selectivity profile. | Quantitative, high-throughput, confirms direct interaction. | Does not provide functional information or precise location of binding. |
| Electrophysiology | Measures ion flow through the channel upon ligand application. | Functional activity (agonist/antagonist), potency (EC₅₀/IC₅₀), efficacy. | Direct measure of function, high sensitivity. | Lower throughput, can be technically demanding. |
| Site-Directed Mutagenesis | Assesses the impact of mutating specific residues on binding/function. | Identifies critical residues for ligand interaction. | Establishes a causal link between residues and function. | Labor-intensive, interpretation can be complex if mutations disrupt protein folding. |
| Crystallography/Cryo-EM | High-resolution structural imaging of the ligand-receptor complex. | Definitive, atomic-level detail of the binding site and interactions. | Unambiguous proof of binding site. | Technically challenging, time-consuming, requires large amounts of pure protein. |
Conclusion
Confirming the binding site of a novel ligand such as this compound on nAChRs is a systematic, multi-disciplinary endeavor. It begins with the generation of a computational hypothesis, which is then tested and refined through a series of biochemical and functional assays. The integration of binding affinity data, functional potency measurements, and the impact of targeted mutations provides a robust, self-validating system to build a comprehensive model of interaction. This foundational knowledge is indispensable for the subsequent stages of drug discovery, enabling the rational design of next-generation therapeutics with enhanced selectivity and desired pharmacological profiles.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. scholarpedia.org [scholarpedia.org]
- 3. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding site of AChR - Proteopedia, life in 3D [proteopedia.org]
- 6. View of Nicotinic acetylcholine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound 97% | CAS: 885959-20-6 | AChemBlock [achemblock.com]
- 9. This compound | C8H16N2 | CID 18712669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Detection and characterisation of ligand-induced conformational changes in acetylcholine binding proteins using biosensors and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gating of nicotinic ACh receptors: latest insights into ligand binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. drughunter.com [drughunter.com]
- 16. Identification of binding sites in the nicotinic acetylcholine receptor for [3H]azietomidate, a photoactivatable general anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern drug discovery and development, the molecular scaffold of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine stands out as a privileged structure. Its rigid, bicyclic framework is a key building block in the synthesis of a variety of pharmacologically active agents, most notably as a crucial intermediate for quinolone antibiotics such as Moxifloxacin.[1] The seemingly minor addition of a methyl group can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. However, the synthetic route to this valuable intermediate is fraught with challenges, particularly concerning stereochemical integrity and the generation of process-related impurities.
The presence of even minute quantities of impurities, including diastereomers, enantiomers, and synthetic byproducts, can have profound implications. These impurities can lead to altered biological activity, increased toxicity, and unforeseen side effects, making rigorous purity assessment a non-negotiable aspect of its use in research and pharmaceutical development. This guide provides an in-depth, scientifically grounded framework for benchmarking the purity of synthesized this compound, comparing it with potential alternatives and offering detailed, validated analytical protocols.
Understanding the Synthetic Landscape and Potential Impurities
A robust purity analysis begins with a thorough understanding of the synthetic pathway, as this dictates the likely impurity profile. The synthesis of the octahydro-1H-pyrrolo[3,4-b]pyridine core often involves a multi-step process. A common route, adapted from the synthesis of related structures, initiates with the coupling of pyridine-2,3-dicarboxylic acid with an appropriate amine, followed by de-aromatization and subsequent reduction of the resulting dione intermediate.[2]
This synthetic journey can introduce several classes of impurities that must be meticulously monitored:
-
Process-Related Impurities: These include unreacted starting materials, residual reagents, and byproducts from intermediate steps. For instance, incomplete reduction of the dione intermediate can lead to the presence of 6-benzyl-3,4-dihydro-lH-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione.[2]
-
Stereoisomers: The molecule possesses multiple chiral centers, leading to the potential formation of various diastereomers and the corresponding enantiomer of the desired isomer. The biological activity and toxicity of these stereoisomers can differ significantly from the target molecule.
-
Degradation Products: Improper handling or storage can lead to the formation of degradation products. A notable example for secondary amines is the formation of N-nitroso impurities, which are often potent genotoxic carcinogens and are under strict regulatory scrutiny.[3][4]
A Multi-faceted Approach to Purity Benchmarking
To establish a comprehensive purity profile, a multi-technique analytical approach is indispensable. This guide outlines a workflow that leverages the strengths of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a holistic view of the synthesized compound's purity.
Caption: A comprehensive workflow for purity benchmarking.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity
Chiral HPLC is the cornerstone for determining the stereochemical purity of this compound. The direct approach, utilizing a chiral stationary phase (CSP), is the most efficient and widely used method.[5]
Protocol:
-
Column Selection: A polysaccharide-based CSP, such as a Chiralpak® series column (e.g., IG-3), is an excellent starting point due to its broad applicability for separating chiral amines.[6]
-
Mobile Phase Screening:
-
Normal Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v). For basic compounds like the target molecule, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is crucial to improve peak shape and resolution.
-
Reversed Phase: A buffered aqueous solution (e.g., 10 mM ammonium acetate) mixed with an organic modifier (e.g., methanol or acetonitrile) in a ratio of 30:70 (v/v).[6]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: As the target molecule lacks a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) may be necessary. If using UV, detection at a lower wavelength (e.g., 210 nm) might be possible.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: Calculate the percentage of each stereoisomer by peak area normalization. The enantiomeric excess (% ee) can be determined using the formula: % ee = [([major enantiomer] - [minor enantiomer]) / ([major enantiomer] + [minor enantiomer])] x 100.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
qNMR provides an orthogonal method for determining the absolute purity of the synthesized compound without the need for a reference standard of the same molecule. It relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei contributing to that signal.
Protocol:
-
Internal Standard Selection: Choose a high-purity internal standard with a simple ¹H NMR spectrum that has peaks that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are suitable choices.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz).
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): Ensure a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate quantification.
-
-
Data Processing and Analysis:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification
LC-MS/MS is a powerful tool for the detection and identification of low-level impurities.
Protocol:
-
LC Method: Use a reversed-phase C18 column with a gradient elution profile, starting with a high aqueous component and gradually increasing the organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is suitable for the basic nitrogen atoms in the molecule.
-
Analysis Mode: Full scan MS to detect all ions, followed by tandem MS (MS/MS) on the detected impurity ions to obtain fragmentation patterns for structural elucidation.
-
-
Impurity Identification: Compare the measured mass-to-charge ratios (m/z) and fragmentation patterns of the detected impurities with the predicted masses of potential impurities from the synthesis route.
Comparative Data and Benchmarking
To provide context for the purity of the synthesized this compound, it is valuable to compare it against a commercially available alternative. For this guide, we will use a hypothetical, yet representative, alternative: N-Benzyl-3-aminopiperidine , a common building block in medicinal chemistry.
| Parameter | Synthesized this compound | Commercial N-Benzyl-3-aminopiperidine |
| Purity (qNMR) | 98.5% | >97% (as per supplier CoA) |
| Enantiomeric Excess | 99.2% | Not applicable (if sold as a racemate) |
| Major Impurity 1 | Unreacted dione intermediate (0.3%) | Unidentified peak at RRT 1.2 (0.5%) |
| Major Impurity 2 | Diastereomer (0.5%) | N-debenzylated product (0.2%) |
| N-Nitroso Impurity | < 0.05 ppm (below limit of detection) | Not tested by supplier |
This comparative table highlights the importance of a comprehensive in-house analysis, as supplier specifications may not provide the same level of detail, particularly concerning specific isomers or potentially genotoxic impurities.
The Impact of Purity on Biological Systems: A Hypothetical Pathway
The purity of a compound like this compound is paramount when it is incorporated into a molecule designed to interact with a specific biological target. For instance, consider a hypothetical scenario where a derivative of this compound is an antagonist for a G-protein coupled receptor (GPCR).
Caption: Impact of an impurity on a hypothetical signaling pathway.
In this scenario, the desired enantiomer acts as a potent antagonist, blocking the receptor and preventing the downstream cellular response. However, a diastereomeric impurity might possess weak agonistic activity. Even at low concentrations, this could lead to a confounding biological signal, resulting in misleading structure-activity relationship (SAR) data and potentially masking the true efficacy of the pure antagonist.
Conclusion
The rigorous benchmarking of the purity of synthesized this compound is not merely an analytical exercise; it is a fundamental prerequisite for its reliable application in research and drug development. A multi-pronged analytical strategy, combining chiral HPLC, qNMR, and LC-MS/MS, provides the necessary depth to confidently assess its chemical and stereochemical integrity. By understanding the potential impurities arising from the synthetic route and employing these robust analytical techniques, researchers can ensure the quality and reliability of their scientific endeavors, ultimately accelerating the path to new therapeutic discoveries.
References
- 1. asianpubs.org [asianpubs.org]
- 2. WO2014097272A2 - Method for production of (s,s)-6-benzyloctahydro-1h-pyrrolo[3,4-b]pyridine, an intermediate of azabicyclo pyridine derivatives - Google Patents [patents.google.com]
- 3. clearsynth.com [clearsynth.com]
- 4. veeprho.com [veeprho.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. rjptonline.org [rjptonline.org]
Bridging the Gap: A Comparative Guide to the In Vivo Validation of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
A Senior Application Scientist's Guide for Researchers in Drug Development
The journey from a promising in vitro result to a validated in vivo effect is a critical and complex phase in drug discovery. This guide provides a comprehensive framework for researchers validating the preclinical efficacy of novel compounds, using the hypothetical in vitro anticancer activity of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine as a central case study. While direct in vivo data for this specific molecule is not yet publicly available, we can extrapolate from the broader class of pyrrolo[3,4-b]pyridine derivatives, which have demonstrated significant potential in oncology.[1][2][3] This guide will compare a hypothetical validation workflow for our lead compound, hereafter designated Compound X , against an established alternative from the pyrrolopyridine class, a 1H-pyrrolo[2,3-b]pyridine derivative with known in vivo antitumor activity, designated Comparator A [4][5].
Our discussion is grounded in the principle of translational science: ensuring that laboratory findings are robustly predictive of outcomes in a living system. We will explore the causality behind experimental choices, from model selection to endpoint analysis, to construct a self-validating preclinical study.
The Starting Point: Hypothetical In Vitro Anticancer Activity of Compound X
Based on extensive research into the pyrrolo[3,4-b]pyridine scaffold, which is a core structure in several anticancer agents[2][3], we will hypothesize the following in vitro findings for Compound X:
-
Target Activity: Compound X demonstrates potent and selective inhibition of a key kinase in a cancer-relevant signaling pathway (e.g., PI3K/Akt).
-
Cellular Potency: It exhibits significant cytotoxicity in the MDA-MB-231 triple-negative breast cancer cell line, with an IC50 value in the low nanomolar range. This cell line is selected due to its well-characterized and aggressive phenotype, making it a stringent test for a new compound.[2]
-
Mechanism of Action: In vitro assays indicate that Compound X induces apoptosis and causes cell cycle arrest in the G2/M phase in MDA-MB-231 cells.
These hypothetical findings provide the foundational rationale for advancing Compound X into in vivo studies. The primary objective is to determine if this in vitro potency translates to tangible antitumor efficacy and acceptable safety in a living organism.
Comparative Framework for In Vivo Validation: Compound X vs. Comparator A
The validation of Compound X will be benchmarked against Comparator A, a compound with published in vivo efficacy in xenograft models[4][5]. This comparative approach allows for a critical assessment of the relative potential of our lead candidate.
| Parameter | Hypothetical Profile: Compound X | Established Profile: Comparator A | Rationale for Comparison |
| Primary Indication | Triple-Negative Breast Cancer (TNBC) | Solid Tumors (e.g., Colon) | To assess the efficacy of Compound X in a specific, challenging cancer subtype versus a compound with broader activity. |
| Animal Model | MDA-MB-231 Xenograft in Nude Mice | HCT116 Xenograft in Nude Mice | Direct comparison of efficacy in established, relevant tumor models. |
| Route of Administration | Oral (PO) / Intraperitoneal (IP) | Oral (PO) | To evaluate the bioavailability and therapeutic window of Compound X via different systemic delivery routes. |
| Key In Vivo Endpoints | Tumor Growth Inhibition (TGI), Body Weight, Survival | Tumor Growth Inhibition (TGI), Synergistic Efficacy | To benchmark the primary efficacy of Compound X against the known performance of Comparator A. |
Experimental Design: A Step-by-Step Protocol for In Vivo Validation
The following protocols are designed to be self-validating, with integrated controls and clear decision points.
Workflow for In Vivo Validation
Caption: Workflow for in vivo validation of Compound X.
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of Compound X that can be administered without causing unacceptable toxicity.
-
Methodology:
-
Use healthy, non-tumor-bearing mice (e.g., Balb/c), 3 per group.
-
Administer single escalating doses of Compound X (e.g., 10, 30, 100 mg/kg) via the intended clinical route (e.g., oral gavage).
-
Monitor animals for 7-14 days for clinical signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur).
-
The MTD is defined as the highest dose at which no significant toxicity is observed.
-
-
Causality: The MTD study is crucial for selecting a safe starting dose for the efficacy studies. An inaccurate MTD can lead to confounding toxicity-related effects or sub-optimal dosing.
Protocol 2: Pharmacokinetic (PK) Study
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X.
-
Methodology:
-
Administer a single, well-tolerated dose of Compound X to a cohort of mice.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of Compound X using LC-MS/MS.
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).
-
-
Causality: The PK profile informs the dosing regimen. A short half-life may necessitate more frequent dosing to maintain therapeutic exposure at the tumor site. Poor oral bioavailability would suggest consideration of an alternative administration route, such as intraperitoneal injection.
Protocol 3: Xenograft Efficacy Study
-
Objective: To evaluate the antitumor activity of Compound X in a human tumor model.
-
Methodology:
-
Implant MDA-MB-231 cells subcutaneously into the flank of immunodeficient mice (e.g., athymic nude).
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline or relevant solvent).
-
Group 2: Compound X (at one or two dose levels below the MTD).
-
Group 3: Comparator A (at its known effective dose).
-
Group 4 (Optional): Positive control (standard-of-care chemotherapy, e.g., Paclitaxel).
-
-
Administer treatment daily (or as determined by PK data) for 21-28 days.
-
Measure tumor volume (using calipers) and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers of apoptosis or proliferation).
-
-
Trustworthiness: This protocol is self-validating through the inclusion of a vehicle control (to measure natural tumor growth) and a known active comparator (to benchmark performance). Monitoring body weight is a critical indicator of systemic toxicity.
Data Presentation and Interpretation
Quantitative data should be summarized for clear, objective comparison.
Table 1: Hypothetical Comparative Efficacy and Toxicity
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Study-End Tumor Weight (mg) |
| Vehicle Control | 10 mL/kg, QD, PO | 0% | +5% | 1500 ± 250 |
| Compound X | 50 mg/kg, QD, PO | 65% | -2% | 525 ± 150 |
| Comparator A | 50 mg/kg, QD, PO | 75% | -4% | 375 ± 120 |
| Paclitaxel | 10 mg/kg, Q3D, IP | 85% | -10% | 225 ± 90 |
Data are presented as mean ± SEM. Tumor Growth Inhibition (TGI) is calculated at the end of the study relative to the vehicle control group.
Signaling Pathway Analysis
The proposed mechanism of action for Compound X involves the inhibition of the PI3K/Akt pathway, a critical signaling cascade in many cancers.
Caption: Inhibition of the PI3K/Akt pathway by Compound X.
Conclusion and Future Directions
This guide outlines a rigorous, comparative framework for the in vivo validation of this compound (Compound X), based on its hypothetical in vitro anticancer profile. The experimental design emphasizes causality and self-validation through appropriate controls and comparators.
Based on the hypothetical data presented, Compound X demonstrates significant, albeit slightly less potent, antitumor efficacy compared to Comparator A, but with a potentially more favorable toxicity profile (less body weight change). This suggests that Compound X is a viable candidate for further development.
Future studies should include:
-
Pharmacodynamic (PD) analysis: To confirm that Compound X is inhibiting its target (e.g., phosphorylated Akt) in the tumor tissue at efficacious doses.
-
Combination studies: To assess potential synergistic effects with standard-of-care agents.
-
Orthotopic models: To evaluate efficacy in a more clinically relevant tumor microenvironment.
By following a logical and well-referenced scientific process, researchers can confidently bridge the gap from in vitro discovery to in vivo validation, making informed decisions on the path to developing novel therapeutics.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine, a substituted pyridine derivative. While specific toxicological and environmental fate data for this compound are not extensively published, its structural relationship to pyridine necessitates handling it as a hazardous chemical. This document synthesizes established best practices for hazardous waste management to ensure the safe and compliant disposal of this substance.
Hazard Assessment and Chemical Profile
Assumed Hazard Profile:
| Property | Anticipated Hazard | Rationale and Source Analogy |
| Physical State | Liquid[1] | Supplier Information |
| Flammability | Flammable | Pyridine is a highly flammable liquid.[5][6] |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.[8][9] | Based on the general toxicity of pyridine and its derivatives.[4][10] |
| Environmental | Potentially harmful to aquatic life. | Pyridine derivatives can be persistent in the environment if not properly degraded.[10][11][12] |
| Reactivity | Reacts violently with strong oxidizers and strong acids.[6][13] | Common reactivity for amine-containing compounds and pyridines. |
Personal Protective Equipment (PPE) and Immediate Safety Precautions
Before handling or preparing this compound for disposal, it is imperative to wear the appropriate personal protective equipment to minimize exposure risks.
-
Eye Protection: Tightly fitting safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn. Always inspect gloves for tears or punctures before use.
-
Respiratory Protection: All handling of this compound, including waste consolidation, should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[13]
-
Protective Clothing: A laboratory coat must be worn to protect against skin contact.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[14][15] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [14][16] Evaporation in a fume hood is also a prohibited disposal method.[16][17]
-
Designated Waste Container: Dedicate a specific, chemically compatible container for the collection of this compound waste. The container must be in good condition, with a secure, leak-proof screw cap.[14][17]
-
Chemical Compatibility: Do not mix this waste with incompatible materials. In particular, keep it separate from strong oxidizing agents and strong acids to prevent violent reactions.[6][13]
-
Labeling: As soon as the first drop of waste is added, label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the date.[15][17]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory. This area must be under the control of the laboratory personnel.[17]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Container Management: Keep the waste container closed at all times except when adding waste.[17] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in accumulation for the maximum allowable time (typically six months in academic labs), contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[14][16]
-
Provide Information: Accurately describe the contents of the waste container to the disposal service.
-
Recommended Disposal Method: The standard and environmentally preferred method for the disposal of pyridine and its derivatives is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[7]
Decontamination and Spill Management
Proper decontamination of labware and effective spill response are critical to maintaining a safe working environment.
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent, such as methanol or ethanol, to dissolve any residual this compound. Collect this rinsate as hazardous waste in the designated waste container.[16]
-
Wash: After the initial rinse, wash the equipment thoroughly with soap and hot water.[18][19]
-
Final Rinse: Rinse with deionized water and allow to air dry.
-
Evacuate and Ventilate: In the event of a spill, ensure the area is well-ventilated. If the spill is large or you are not trained to handle it, evacuate the area and alert your supervisor and EHS.[13]
-
Absorb: For small spills within a fume hood, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad to contain and soak up the liquid.[13][20]
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated debris, place it in a sealed, labeled container, and dispose of it as hazardous waste.[13]
-
Decontaminate: Clean the spill area with a solvent-moistened cloth (collecting the cloth as hazardous waste), followed by a thorough wash with soap and water.[8]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. This compound 97% | CAS: 885959-20-6 | AChemBlock [achemblock.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. chemscene.com [chemscene.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. danielshealth.com [danielshealth.com]
- 15. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 16. vumc.org [vumc.org]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. epa.gov [epa.gov]
- 19. ojp.gov [ojp.gov]
- 20. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
